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  • Product: 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-
  • CAS: 105173-18-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (8-Nitrochrysin)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 4H-1-Benzopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, commonly known as 8-nitrochrysin. As a nitrated derivative of the naturally occurring flavonoid chrysin, this compound has garnered interest for its potential pharmacological applications, particularly in oncology. This document delves into its physicochemical characteristics, spectroscopic profile, and established analytical methodologies. Furthermore, it explores the current understanding of its mechanism of action, with a focus on its pro-apoptotic effects in cancer cells, and discusses the available toxicological data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Chrysin (5,7-dihydroxyflavone), a prominent member of the flavone subclass, has been the subject of extensive research for its therapeutic potential.[2] However, its clinical utility has been hampered by certain limitations. To enhance its pharmacological profile, synthetic modifications of the chrysin scaffold have been explored. One such modification is the introduction of a nitro group, leading to the formation of 8-nitrochrysin.

The addition of a nitro group to a pharmacologically active molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often resulting in enhanced biological activity.[3] In the case of 8-nitrochrysin, this modification has been shown to potentiate its cytotoxic effects against various cancer cell lines compared to the parent compound, chrysin.[1] This guide aims to consolidate the existing scientific knowledge on 8-nitrochrysin to facilitate further research and development.

Chemical Structure and Physicochemical Properties

8-Nitrochrysin is a derivative of chrysin, featuring a nitro (-NO₂) group substituted at the C-8 position of the A-ring of the flavone backbone.

IUPAC Name: 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one

Synonyms: 8-Nitrochrysin

Chemical Formula: C₁₅H₉NO₆

Molecular Weight: 299.24 g/mol

The introduction of the electron-withdrawing nitro group at the C-8 position influences the electronic distribution and reactivity of the molecule. This structural modification is crucial for its enhanced biological activity.

Table 1: Physicochemical Properties of 8-Nitrochrysin (Predicted and Experimental)

PropertyValueSource/Method
Melting Point Not experimentally reported.Predicted to be higher than chrysin (285 °C) due to increased polarity and potential for intermolecular interactions.
Solubility Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5]Based on the properties of chrysin and other flavonoids.[4]
pKa Not experimentally determined.The hydroxyl groups at positions 5 and 7 are acidic, and their pKa values are expected to be influenced by the adjacent nitro group.

Spectroscopic Characterization

The structural elucidation of 8-nitrochrysin is accomplished through various spectroscopic techniques. While specific experimental spectra for 8-nitrochrysin are not widely available in the public domain, the expected characteristic features can be predicted based on the known spectra of chrysin and the influence of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.[6][7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A, B, and C rings. The introduction of the nitro group at the C-8 position will cause a downfield shift of the adjacent proton at C-6 compared to chrysin. The characteristic chelated hydroxyl proton at C-5 will appear as a sharp singlet at a very downfield chemical shift.[1][9]

  • ¹³C NMR: The carbon NMR spectrum will provide information on all fifteen carbon atoms in the molecule. The carbon atom attached to the nitro group (C-8) will experience a significant downfield shift, while the adjacent carbons (C-7 and C-8a) will also be affected.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[11][12] The FT-IR spectrum of 8-nitrochrysin is expected to exhibit the following characteristic absorption bands:

Table 2: Predicted FT-IR Spectral Data for 8-Nitrochrysin

Wavenumber (cm⁻¹)Vibration
~3400 (broad)O-H stretching (hydroxyl groups)
~1650 (strong)C=O stretching (γ-pyrone)
~1550 and ~1350 (strong)Asymmetric and symmetric N-O stretching (nitro group)[13]
1600-1450C=C stretching (aromatic rings)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for characterizing conjugated systems.[14] The UV-Vis spectrum of flavonoids typically shows two major absorption bands. For 8-nitrochrysin, these bands are expected to be influenced by the nitro substituent.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for 8-Nitrochrysin

BandWavelength Range (nm)Electronic Transition
Band I300-400π → π* transition in the B-ring cinnamoyl system
Band II240-280π → π* transition in the A-ring benzoyl system

The presence of the nitro group may cause a bathochromic (red) shift in these absorption bands compared to chrysin.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[16] In the mass spectrum of 8-nitrochrysin, the molecular ion peak [M]⁺ would be expected at m/z 299. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the flavonoid skeleton.[17][18]

Synthesis and Purification

The primary method for the synthesis of 8-nitrochrysin is through the electrophilic nitration of chrysin.[3]

General Synthetic Protocol: Nitration of Chrysin

This protocol is a generalized procedure based on common methods for the nitration of phenols and flavonoids.[3]

dot

Synthesis Chrysin Chrysin Reaction Nitration Reaction Chrysin->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄ or Cu(NO₃)₂) Nitrating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Crude_Product Crude 8-Nitrochrysin Reaction->Crude_Product Work-up Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Pure 8-Nitrochrysin Purification->Pure_Product

Caption: General workflow for the synthesis and purification of 8-nitrochrysin.

Step-by-Step Methodology:

  • Dissolution: Dissolve chrysin in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.

  • Addition of Nitrating Agent: Slowly add a nitrating agent to the solution at a controlled temperature. Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid, or copper(II) nitrate.[3]

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration and wash with water to remove any residual acid.

  • Purification: Purify the crude 8-nitrochrysin by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11][19]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and characterization of 8-nitrochrysin in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the quantification of 8-nitrochrysin.[20][21]

Table 4: Typical HPLC Parameters for Flavonoid Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with an optional acid modifier like formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength At the λmax of 8-nitrochrysin (e.g., ~270 nm and ~350 nm)
Injection Volume 10-20 µL

Method validation should be performed according to ICH guidelines, including parameters such as linearity, precision, accuracy, and specificity.[22]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of 8-nitrochrysin, especially in complex biological matrices.[23][24]

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

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Exploratory

mechanism of action of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- Authored by: A Senior Application Scientist Introduction 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Authored by: A Senior Application Scientist

Introduction

4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, a synthetic nitro-derivative of the naturally occurring flavonoid chrysin, presents a compelling case for investigation in the realm of oncology drug discovery. Termed 8-nitrochrysin (NOC), this molecule has demonstrated significant potential as an antiproliferative and pro-apoptotic agent in various cancer cell lines. This guide provides a comprehensive technical overview of the in vitro mechanism of action of 8-nitrochrysin, designed for researchers, scientists, and drug development professionals. We will delve into the molecular pathways it modulates, the key experimental evidence supporting these claims, and detailed protocols to enable further research and validation.

The addition of a nitro (NO₂) group to the chrysin backbone is a critical chemical modification. The nitro group, being strongly electron-withdrawing, can significantly alter the electronic properties and polarity of the parent molecule, which may enhance its interaction with biological targets.[1][2] In the case of 8-nitrochrysin, this modification has been shown to potentiate its cytotoxic effects compared to the parent compound, chrysin.[3]

Core Mechanism of Action: A Two-Pronged Assault on Cancer Cells

In vitro studies have revealed that 8-nitrochrysin exerts its anticancer effects primarily through a dual mechanism: the induction of oxidative stress and the concomitant inhibition of pro-survival signaling pathways. This coordinated attack ultimately leads to the programmed cell death, or apoptosis, of cancer cells.

Induction of Reactive Oxygen Species (ROS)

A pivotal aspect of 8-nitrochrysin's mechanism is its ability to induce the generation of reactive oxygen species (ROS) within cancer cells.[3] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can inflict damage upon cellular components, including DNA, proteins, and lipids. While normal cells maintain a balance of ROS for signaling purposes, an excessive accumulation of ROS leads to a state of oxidative stress, which can trigger apoptotic cell death.

The precise mechanism by which 8-nitrochrysin stimulates ROS production is an area of ongoing investigation. One plausible hypothesis is the metabolic reduction of the nitro group, a process known to occur with other nitroaromatic compounds, which can generate nitroso and superoxide species as toxic intermediates.[1]

Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. 8-nitrochrysin has been shown to effectively counteract this by inducing the dephosphorylation of Akt, a key downstream effector of PI3K.[3] The dephosphorylation of Akt inactivates it, thereby shutting down its pro-survival signals and sensitizing the cancer cells to apoptosis.

The parent compound, chrysin, has also been reported to inactivate the Akt signaling pathway, suggesting that this is a conserved mechanism within this class of flavonoids.[4][5]

The interplay between ROS generation and Akt dephosphorylation is a crucial aspect of 8-nitrochrysin's efficacy. ROS can directly inhibit the activity of protein phosphatases that target Akt, but in this context, it appears the pro-apoptotic signaling initiated by ROS overwhelms the cell's survival mechanisms, which are simultaneously being suppressed by Akt inactivation.

Visualizing the Mechanism: A Signaling Pathway Diagram

To illustrate the core mechanism of action of 8-nitrochrysin, the following signaling pathway diagram is provided.

8_nitrochrysin_mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell 8_nitrochrysin 8-Nitrochrysin (4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-) ROS Reactive Oxygen Species (ROS) Generation 8_nitrochrysin->ROS Induces Akt_inactivation Akt Dephosphorylation (Inactivation) 8_nitrochrysin->Akt_inactivation Induces Apoptosis Apoptosis ROS->Apoptosis Triggers Akt_inactivation->Apoptosis Promotes

Caption: The dual mechanism of 8-nitrochrysin leading to apoptosis.

Experimental Validation: Key In Vitro Protocols

The elucidation of 8-nitrochrysin's mechanism of action relies on a series of well-established in vitro assays. The following are detailed protocols for key experiments that can be employed to investigate and validate its effects.

Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of 8-nitrochrysin on the viability and proliferation of cancer cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-453, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 8-nitrochrysin in complete cell culture medium. Replace the medium in the wells with the compound dilutions and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Detection of Apoptosis

Objective: To quantify the induction of apoptosis in cancer cells following treatment with 8-nitrochrysin.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 8-nitrochrysin for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Measurement of Intracellular ROS

Objective: To assess the generation of reactive oxygen species within cells upon treatment with 8-nitrochrysin.

Protocol: DCFH-DA Staining

  • Cell Treatment: Seed cells in a 96-well black plate and treat with 8-nitrochrysin for a short duration (e.g., 1-6 hours).

  • Probe Loading: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels in treated cells to the vehicle control.

Analysis of Protein Expression and Phosphorylation

Objective: To investigate the effect of 8-nitrochrysin on the expression and phosphorylation status of key signaling proteins, such as Akt.

Protocol: Western Blotting

  • Protein Extraction: Treat cells with 8-nitrochrysin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from the described in vitro experiments, based on published literature.

Parameter Assay Cell Line 8-Nitrochrysin Concentration Expected Outcome Reference
Cytotoxicity MTT AssayMDA-MB-4530 - 50 µMDose-dependent decrease in cell viability[3]
Apoptosis Flow CytometryMDA-MB-45310 - 30 µMSignificant increase in apoptotic cell population[3]
ROS Production DCFH-DA AssayMDA-MB-45310 - 30 µMDose-dependent increase in intracellular ROS[3]
Akt Phosphorylation Western BlotMDA-MB-45310 - 30 µMDecrease in phospho-Akt (Ser473) levels[3]

Experimental Workflow Visualization

The logical flow of experiments to elucidate the in vitro mechanism of action of 8-nitrochrysin is depicted in the following diagram.

experimental_workflow start Start: Hypothesis Generation viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis If cytotoxic ros ROS Measurement (DCFH-DA) apoptosis->ros If apoptotic western Western Blotting (p-Akt, Akt) apoptosis->western If apoptotic conclusion Conclusion: Elucidation of Mechanism of Action ros->conclusion western->conclusion

Caption: A logical workflow for investigating the in vitro mechanism of 8-nitrochrysin.

Conclusion and Future Directions

The in vitro mechanism of action of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (8-nitrochrysin) is characterized by a potent induction of apoptosis in cancer cells. This is driven by the generation of reactive oxygen species and the suppression of the pro-survival PI3K/Akt signaling pathway.[3] The enhanced cytotoxicity of this synthetic flavonoid compared to its natural precursor, chrysin, underscores the potential of targeted chemical modifications in drug discovery.[3]

Future research should focus on several key areas:

  • Target Identification: Elucidating the direct molecular targets of 8-nitrochrysin that initiate ROS production.

  • Pathway Crosstalk: Investigating the detailed molecular links between ROS generation and Akt dephosphorylation.

  • In Vivo Efficacy: Translating these promising in vitro findings into preclinical animal models to assess the therapeutic potential of 8-nitrochrysin in a physiological context.

  • Selectivity Profiling: Expanding the panel of cancer and normal cell lines to further confirm the cancer-selective cytotoxicity of the compound.

This technical guide provides a solid foundation for researchers to build upon, offering both the theoretical framework and the practical methodologies required to further explore the therapeutic promise of this intriguing molecule.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC. [Link]

  • Induction of apoptosis by 5,7-dihydroxy-8-nitrochrysin in breast cancer cells: the role of reactive oxygen species and Akt. PubMed. [Link]

  • In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic Riparin-Derived Compounds. MDPI. [Link]

  • Nitroglycerine causes mitochondrial reactive oxygen species production: In vitro mechanistic insights. PMC. [Link]

  • Chrysin inhibited tumor glycolysis and induced apoptosis in hepatocellular carcinoma by targeting hexokinase-2. PMC. [Link]

  • Design, Synthesis, and Biological Activity of 8-Hydroxyurolithin A Class PDE2 Inhibitors. PubMed. [Link]

  • Apoptotic Effects of Chrysin in Human Cancer Cell Lines. PMC. [Link]

  • 8-bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK. Baishideng Publishing Group. [Link]

  • In vitro anti-nitrosative, antioxidant, and cytotoxicity activities of plant flavonoids: A comparative study. ResearchGate. [Link]

  • Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. PMC. [Link]

  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. PubMed. [Link]

  • Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective. PMC. [Link]

  • Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-. NIST WebBook. [Link]

  • Analytical Method Development, Characterization, Evaluation of In-vitro Antioxidant and Anticancer Activity of Flavone Chrysin in HeLa Cells. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells. PMC. [Link]

  • Design, synthesis and biological activity of 8-hydroxy modified urolithin A derivatives as phosphodiesterase type II (PDE2) inhibitors. PubMed. [Link]

  • 5,7-Dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one methanol solvate monohydrate. PMC. [Link]

  • Antiproliferative and Anticancer Activity of Chrysin on Human A549 Lung Cancer Cell Lines; Possible Clinical Application. Brieflands. [Link]

  • Chrysin Induces Apoptosis and Autophagy in Human Melanoma Cells via the mTOR/S6K Pathway. MDPI. [Link]

  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. ResearchGate. [Link]

  • In-vivo and In-vitro Antioxidant Activity of Troxerutin on Nickel Induced Toxicity in Experimental Rats. Brieflands. [Link]

  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Publishing. [Link]

  • Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review. PMC. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Pharmacological Screening of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: This document provides a comprehensive, technically-grounded framework for the initial pharmacological evaluation of 5,7-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This document provides a comprehensive, technically-grounded framework for the initial pharmacological evaluation of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one, a novel nitroflavone. Flavonoids, a broad class of natural products, are known for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2] The introduction of a nitro group to the flavonoid scaffold can significantly modulate these properties, making a systematic screening approach essential. This guide details a tiered in vitro screening cascade, beginning with foundational safety assessments and progressing to targeted efficacy studies. We provide not just the protocols but the scientific rationale behind their selection, enabling researchers to generate robust, interpretable data for hit identification and further development.

Section 1: Introduction to the Target Compound

Chemical Identity and Rationale for Screening

The compound of interest, 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one, belongs to the nitroflavone subclass of flavonoids. The core structure, a 2-phenyl-benzopyran-4-one skeleton with hydroxyl groups at positions 5 and 7 (a chrysin derivative), is a well-established pharmacophore associated with numerous biological activities.[3] The 5,7-dihydroxy substitution pattern is common in bioactive flavonoids found in fruits, vegetables, and honey, which are reported to have antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1]

The addition of an electron-withdrawing nitro group at the 8-position is anticipated to significantly alter the molecule's electronic properties and, consequently, its biological activity profile. Such modifications can enhance potency or introduce novel mechanisms of action. Therefore, a systematic pharmacological screening is warranted to elucidate its therapeutic potential.

Pre-Screening Essentials: Compound Qualification

Before initiating any biological assays, the integrity of the test compound must be rigorously established. This is a non-negotiable step to ensure data reproducibility and validity.

  • Identity and Purity Confirmation: The compound's structure should be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Purity must be assessed via high-performance liquid chromatography (HPLC), with a minimum purity of >95% required for screening.

  • Solubility Assessment: The compound's solubility in common biocompatible solvents, such as dimethyl sulfoxide (DMSO), must be determined. This is critical for preparing stock solutions and ensuring the compound does not precipitate in aqueous assay media. A stock solution, typically at 10-50 mM in 100% DMSO, should be prepared.

  • Stability Analysis: A preliminary stability test in the primary assay buffer and culture medium should be conducted to ensure the compound does not degrade over the course of the experiment.

Section 2: A Tiered Strategy for Pharmacological Screening

A tiered or cascaded approach is the most efficient method for screening novel compounds.[4][5] It prioritizes broad, cost-effective assays to first establish a safety profile before committing resources to more complex and specific efficacy assays.

Overview of the Screening Cascade

This workflow is designed to maximize data output while conserving resources, moving from general toxicity to specific bioactivities.

Screening_Cascade cluster_0 Pre-Screening cluster_1 Tier 1: Foundational Safety & Bioactivity cluster_2 Tier 2: Targeted Efficacy Screening cluster_3 Data Analysis & Next Steps Compound Compound Qualification (Purity, Solubility, Stability) Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay on Non-Cancerous Cells) Compound->Cytotoxicity Proceed if Pure & Soluble Antimicrobial Initial Antimicrobial Screen (e.g., Broth Microdilution) Compound->Antimicrobial Antioxidant Antioxidant Capacity (e.g., DPPH & ABTS Assays) Cytotoxicity->Antioxidant Establish Non-Toxic Conc. AntiInflammatory Anti-inflammatory Activity (e.g., NO Inhibition Assay) Cytotoxicity->AntiInflammatory Establish Non-Toxic Conc. Anticancer Anticancer Proliferation (e.g., MTT on Cancer Cell Panel) Cytotoxicity->Anticancer Establish Non-Toxic Conc. Analysis Hit Identification & Prioritization (IC50 / EC50 Determination) Antimicrobial->Analysis Antioxidant->Analysis AntiInflammatory->Analysis Anticancer->Analysis

Caption: A tiered workflow for preliminary pharmacological screening.

Tier 1: Foundational Safety and Broad Bioactivity

The initial goal is to determine the compound's intrinsic cytotoxicity to establish a safe concentration range for subsequent cell-based assays.

  • In Vitro Cytotoxicity Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7] It is crucial to perform this initial test on a non-cancerous, healthy cell line (e.g., human dermal fibroblasts or murine macrophages) to understand the compound's general toxicity. The resulting IC50 (half-maximal inhibitory concentration) value will dictate the upper concentration limits for all future cellular assays.

  • Initial Antimicrobial Screening: Given that many 5,7-dihydroxyflavanone derivatives exhibit antimicrobial properties[1][8], a primary screen against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is warranted. A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the preferred method.

Tier 2: Targeted Efficacy Screening

Based on the known activities of the flavonoid class, this tier focuses on key therapeutic areas. All assays should be run at non-toxic concentrations determined in Tier 1.

  • Antioxidant Capacity: Flavonoids are renowned for their antioxidant effects. Chemical-based assays provide a rapid assessment of radical-scavenging ability.

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[9][10]

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method measures the reduction of the ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds.[9][11]

  • Anti-inflammatory Activity: A common method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[12][13] LPS induces an inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production. A reduction in NO levels in the presence of the test compound suggests anti-inflammatory activity.[14]

  • Anticancer Proliferation/Viability: The benzopyran-4-one skeleton is a common feature in compounds with anticancer properties.[15] The MTT assay is employed again here, but against a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung) to identify potential tissue-specific activity.[3]

Section 3: Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced, measured spectrophotometrically after solubilization, is proportional to the number of viable cells.[6][7]

Materials:

  • 96-well flat-bottom cell culture plates

  • Test compound stock solution (e.g., 20 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed a non-cancerous cell line (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[6][16]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well and mix thoroughly (e.g., by shaking on an orbital shaker) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.[6]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: Antioxidants donate an electron or hydrogen atom to the stable DPPH radical, quenching its absorbance at ~517 nm. The degree of discoloration indicates the scavenging potential of the test compound.[10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Test compound dilutions in methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well plate

  • Microplate reader (absorbance at 515-517 nm)

Procedure:

  • Assay Setup: In a 96-well plate, add 100 µL of the test compound dilutions.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH scavenging activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophages using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.[12][13]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[17]

  • Sodium nitrite (for standard curve)

  • 96-well plate and microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/well and incubate for 24 hours.[12]

  • Pre-treatment: Treat cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.[17]

  • Nitrite Measurement: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

  • Griess Reaction: Add an equal volume of Griess reagent to the supernatant, and incubate for 10-15 minutes at room temperature.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.[12]

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells. Determine the IC50 value. It is essential to run a parallel cytotoxicity assay under the same conditions to confirm that the observed NO reduction is not due to cell death.[12]

Section 4: Data Interpretation and Next Steps

Summarizing Quantitative Data

All quantitative results should be summarized in clear, concise tables for comparative analysis.

Table 1: Summary of In Vitro Pharmacological Activity

AssayCell Line / TargetEndpointResult (IC50 / MIC in µM)Positive Control (IC50 in µM)
Cytotoxicity RAW 264.7IC50[Insert Value]Doxorubicin: [Value]
Antimicrobial S. aureusMIC[Insert Value]Vancomycin: [Value]
Antimicrobial E. coliMIC[Insert Value]Ciprofloxacin: [Value]
Antioxidant DPPH RadicalIC50[Insert Value]Ascorbic Acid: [Value]
Antioxidant ABTS RadicalIC50[Insert Value]Trolox: [Value]
Anti-inflammatory RAW 264.7 (LPS)IC50[Insert Value]Dexamethasone: [Value]
Anticancer MCF-7 (Breast)IC50[Insert Value]Doxorubicin: [Value]
Anticancer HCT116 (Colon)IC50[Insert Value]Doxorubicin: [Value]
Hit Identification and Recommended Follow-up

A "hit" is a compound that shows significant activity in a primary assay. For this screening cascade, a compound with an IC50 value below 10-20 µM in an efficacy assay (e.g., anti-inflammatory or anticancer) with a good selectivity index (Cytotoxicity IC50 / Efficacy IC50 > 10) would be considered a strong candidate for further investigation.

Based on the initial results, follow-up studies could include:

  • Mechanism of Action Studies: For an anti-inflammatory hit, this could involve using Western blotting to investigate the expression levels of iNOS and COX-2 proteins or key signaling pathways like NF-κB.[12][17]

  • Broader Screening: An anticancer hit should be tested against a larger panel of cancer cell lines.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the hit compound can help identify the key chemical features responsible for its activity.

This structured approach ensures that the preliminary pharmacological screening of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one is conducted systematically, generating high-quality data to guide future drug discovery efforts.

References

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  • Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells - ResearchGate. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved from [Link]

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  • Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes | Chemical Research in Toxicology - ACS Publications. (2019, April 9). Retrieved from [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC. (n.d.). Retrieved from [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC. (n.d.). Retrieved from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (2021, December 22). Retrieved from [Link]

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Exploratory

molecular docking studies of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

An In-Depth Technical Guide to Molecular Docking Studies of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- Introduction: Bridging Computational Chemistry and Drug Discovery In the landscape of modern drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Molecular Docking Studies of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Introduction: Bridging Computational Chemistry and Drug Discovery

In the landscape of modern drug discovery, computational methods serve as a critical accelerator, enabling researchers to predict and analyze molecular interactions with remarkable efficiency. Among these techniques, molecular docking stands out as a cornerstone for structure-based drug design.[1] It computationally predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[2] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- , a novel flavonoid derivative.

The subject of our study belongs to the flavonoid family, a class of natural compounds renowned for a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[3][4] The core structure, a 2-phenyl-benzopyran-4-one skeleton, is functionalized with two hydroxyl groups, which often participate in hydrogen bonding, and a nitro group. The nitro (NO2) moiety is a potent electron-withdrawing group known to be a pharmacophore in various bioactive molecules, contributing to activities such as antibacterial and antineoplastic effects.[5][6] This unique combination of functional groups makes it a compelling candidate for investigation as a modulator of protein function.

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Section 1: Strategic Planning and Foundational Preparation

A successful docking study is predicated on meticulous preparation and a clear strategic vision. This involves understanding the ligand's potential, selecting an appropriate biological target, and preparing both molecules for the simulation.

Rationale for Target Selection

The choice of a protein target is the most critical strategic decision in a docking study. Given the established biological activities of flavonoids, several protein families present as high-priority targets:

  • Antiapoptotic Proteins (e.g., Bcl-2, Bcl-xL): Many flavonoids exhibit pro-apoptotic effects in cancer cells by inhibiting antiapoptotic proteins like B-cell lymphoma 2 (Bcl-2).[7] The inhibition of these proteins is a key therapeutic strategy in oncology.

  • Protein Kinases: These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Flavonoids are known to target various kinases.[8]

  • Enzymes in Neurodegenerative Diseases (e.g., AChE, BACE-1): Certain flavonoids have shown potential in modulating enzymes linked to Alzheimer's disease, such as Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1).[4]

For this guide, we will proceed with Bcl-2 as our primary example target, given the strong precedent for flavonoid interaction and its therapeutic relevance in cancer.[7]

The Molecular Docking Workflow: A Conceptual Overview

The entire process can be visualized as a funnel, starting with broad preparation and culminating in specific, actionable data.

G cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand Ligand Acquisition & Preparation (SDF/MOL2) Receptor Receptor Acquisition & Preparation (PDB) Grid Grid Box Generation (Defining the Binding Site) Ligand->Grid Dock Execution of Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Analysis Pose & Score Analysis (Binding Affinity) Dock->Analysis Validation Protocol Validation (Redocking, RMSD Calculation) Analysis->Validation Visualization Interaction Visualization (H-Bonds, Hydrophobic) Analysis->Visualization

Figure 1: High-level workflow for a typical molecular docking study.

Section 2: A Step-by-Step Experimental Protocol

This section provides a granular, field-proven methodology for the entire docking process, using widely accessible and validated tools. We will use the AutoDock suite of tools as our primary example.[9][10]

Protocol: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct atom types and charges, suitable for docking.

Step-by-Step Methodology:

  • Obtain 2D Structure: The structure of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- can be drawn using chemical drawing software like ChemDraw or MarvinSketch. Alternatively, its SMILES string can be generated: O=[C]1[CH]=C(C2=CC=CC=C2)OC3=C(O)C=C(O)C(N(=O)=O)=C13.

  • Convert to 3D: Use a program like Open Babel or the online tool SwissADME to convert the 2D structure or SMILES string into a 3D structure (SDF or MOL2 format).[4] This step generates an initial 3D conformation.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a force field (e.g., MMFF94) to obtain a more stable conformer. This can be done within software like Avogadro, UCSF Chimera, or via command-line tools.

  • Final Preparation for Docking (AutoDockTools):

    • Load the energy-minimized ligand file into AutoDockTools (ADT).

    • ADT will automatically detect the root of the molecule and rotatable bonds. The flexibility of the ligand is a key feature of modern docking algorithms.[2]

    • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.

    • Save the final prepared ligand in PDBQT format. This format includes atomic coordinates, charge information, and atom types required by AutoDock Vina.

Protocol: Receptor Preparation

Receptor preparation involves "cleaning" the crystal structure obtained from the Protein Data Bank (PDB) to ensure it is ready for the simulation.

Step-by-Step Methodology:

  • Download Receptor Structure: Obtain the 3D crystal structure of the target protein, Bcl-2. A suitable entry from the PDB is 2O2F . This structure is co-crystallized with a known inhibitor, which is essential for protocol validation.

  • Clean the PDB File (UCSF Chimera or ADT):

    • Remove Unnecessary Molecules: Delete all water molecules, co-solvents, and ions from the PDB file. Water molecules can interfere with the docking process unless a specific hydrated docking protocol is being used.[11]

    • Separate Chains and Ligands: If the PDB file contains multiple protein chains, retain only the one that contains the binding site of interest (e.g., Chain A).[12] Separate the co-crystallized ligand and save it to a separate file for later use in validation.

  • Prepare the Protein Structure:

    • Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add polar hydrogens, as they are critical for defining hydrogen bonds.

    • Assign Charges: Add Kollman charges to the protein atoms.

    • Merge Non-Polar Hydrogens: Merge non-polar hydrogens with their parent carbons to reduce computational complexity.

    • Save as PDBQT: Save the final prepared receptor as a PDBQT file.

Protocol: Defining the Binding Site (Grid Generation)

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box."

Step-by-Step Methodology:

  • Identify the Binding Pocket: The most reliable way to define the binding site is by using the position of the co-crystallized ligand that was removed during receptor preparation.[9]

  • Set Grid Box Parameters (ADT):

    • Load the prepared receptor PDBQT file into ADT.

    • Center the grid box on the co-crystallized ligand's coordinates.

    • Adjust the dimensions of the grid box (in x, y, and z) to be large enough to encompass the entire binding pocket, typically with a buffer of a few angstroms on each side. A common grid spacing is 0.375 Å.[9]

    • Save the grid parameter file. AutoGrid will use this file to pre-calculate affinity maps for various atom types, which dramatically speeds up the subsequent docking calculations.[13]

Protocol: Executing the Molecular Docking Simulation

With the ligand, receptor, and grid box prepared, the docking simulation can be run using AutoDock Vina.

Step-by-Step Methodology:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the center and size of the grid box.

  • Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --ligand prepared_ligand.pdbqt --out docked_poses.pdbqt --log results.log

  • Algorithm in Action: Vina employs a Lamarckian Genetic Algorithm to explore the conformational space of the ligand within the defined grid box.[4] It iteratively generates and evaluates ligand poses, seeking the one with the most favorable binding energy.

Section 3: Analysis, Interpretation, and Validation

Raw docking output is simply data; the scientific value comes from its careful analysis and rigorous validation.

Interpreting Docking Results

The output from Vina includes several key pieces of information:

  • Binding Affinity (kcal/mol): This is the primary scoring function output, providing an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.

  • Ligand Poses: Vina typically outputs multiple binding poses (conformations) ranked by their binding affinity. The top-ranked pose is considered the most likely binding mode.

  • Root Mean Square Deviation (RMSD): When multiple poses are generated, the RMSD value indicates the spatial difference between them. Low RMSD values among the top poses suggest a well-defined binding mode.

Protocol: The Trustworthiness Pillar - Docking Validation

To ensure the docking protocol is reliable, it must be validated. The most common method is to "redock" the co-crystallized ligand back into the protein's binding site.[14]

Step-by-Step Methodology:

  • Prepare the Co-crystallized Ligand: Prepare the original ligand (removed in step 2.2) using the same protocol as the test ligand.

  • Dock the Ligand: Run the docking simulation using the same receptor and grid parameters.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the original ligand onto its original crystallographic position. Calculate the RMSD between the atoms of the two poses.

  • Analyze the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[15]

Visualization of Ligand-Receptor Interactions

Understanding how the ligand binds is as important as knowing how well it binds.

G Ligand 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one 5-OH Group 7-OH Group Nitro Group Phenyl Ring Receptor Bcl-2 Active Site Arg139 Tyr101 Gly138 Phe105 Ligand:g1->Receptor:r1 H-Bond Ligand:g2->Receptor:r3 H-Bond Ligand:g3->Receptor:r1 Electrostatic Ligand:g4->Receptor:r2 Pi-Pi Stacking Ligand:g4->Receptor:r4 Hydrophobic

Figure 2: Key molecular interactions between the ligand and Bcl-2 active site residues.

Step-by-Step Methodology:

  • Load Complex: Load the receptor PDBQT file and the output file containing the top-ranked docked pose of your ligand into a molecular visualization program like PyMOL or UCSF Chimera.

  • Identify Interactions: Use built-in tools to identify and display key interactions:

    • Hydrogen Bonds: These are critical for specificity and affinity. The hydroxyl groups of our ligand are prime candidates for forming H-bonds.

    • Hydrophobic Interactions: The phenyl ring of the ligand is likely to interact with hydrophobic residues in the binding pocket (e.g., Phenylalanine, Leucine).

    • Pi-Pi Stacking: The aromatic rings of the ligand can stack with aromatic residues like Tyrosine or Phenylalanine.

    • Electrostatic Interactions: The polar nitro group can form favorable electrostatic interactions with charged residues like Arginine or Lysine.

Section 4: Data Presentation and Hypothetical Results

Clear presentation of quantitative data is essential for comparison and interpretation. The following table summarizes hypothetical docking results for our ligand against Bcl-2, validated against the known inhibitor Navitoclax.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one -9.2Arg139, Tyr101, Gly138, Phe105H-Bond, Pi-Pi Stacking, Electrostatic
Navitoclax (Control) -10.5Arg139, Tyr101, Gly138, Val126H-Bond, Hydrophobic
Co-crystallized Ligand (Redocked) -8.8 (RMSD: 1.3 Å)Asp133, Arg139, Gly138H-Bond, Hydrophobic

These hypothetical results suggest that our compound of interest shows strong binding affinity, comparable to known inhibitors, and engages in a network of favorable interactions within the Bcl-2 binding pocket. The successful redocking (RMSD < 2.0 Å) lends confidence to the predictive power of our protocol.

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating workflow for conducting . By following these protocols, researchers can generate reliable hypotheses about the compound's binding mode and affinity for a selected protein target.

Molecular docking is a powerful predictive tool, but it is the first step in a longer journey.[16] Promising results from a docking study should be followed by more computationally intensive methods and, ultimately, experimental validation.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the docked pose over time, MD simulations can be performed.[10] This provides insight into the dynamic behavior of the protein-ligand complex in a simulated physiological environment.

  • Binding Free Energy Calculations: Methods like MM/GBSA or MM/PBSA can provide a more accurate estimation of binding free energy from MD simulation trajectories.[17]

  • In Vitro Experimental Validation: Ultimately, the computational predictions must be tested in the laboratory through binding assays (e.g., SPR, ITC) and functional assays to confirm the biological activity of the compound.

By integrating the computational insights generated through this guide with subsequent experimental work, researchers can significantly accelerate the path toward discovering novel therapeutics.

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Sources

Foundational

pharmacokinetic profiling of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Executive Summary The flavonoid derivative 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- , commonly known as 8-nitrochrysin (NOChR) , represents a significant structural evolution from its parent compound, chrys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The flavonoid derivative 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- , commonly known as 8-nitrochrysin (NOChR) , represents a significant structural evolution from its parent compound, chrysin. While chrysin exhibits broad-spectrum biological activities, its clinical translation is severely bottlenecked by poor oral bioavailability (0.003–0.02%) and moderate potency[1]. By introducing a strongly electron-withdrawing nitro group at the C-8 position of the A-ring, researchers have synthesized a derivative with a 10-fold increase in cytotoxic potency against specific carcinomas[2].

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profile of NOChR, the bioanalytical workflows required for its quantification, and the integration of its PK parameters with its primary pharmacodynamic (PD) mechanism: the ROS/Akt/FOXO3a apoptotic signaling axis.

Physicochemical Properties & ADME Implications

The structural modification of chrysin to NOChR fundamentally alters its electronic distribution, which in turn dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Electronic Effects & Metabolism: The C-8 nitro group exerts a strong inductive and resonance electron-withdrawing effect. This pulls electron density away from the A-ring, significantly lowering the pKa of the adjacent 7-hydroxyl (7-OH) and 5-hydroxyl (5-OH) groups.

  • Causality in Clearance: Because these hydroxyl groups are more acidic, they are more readily ionized at physiological pH. While this slightly improves aqueous solubility, it simultaneously creates a highly reactive pharmacophore for Phase II conjugating enzymes. Specifically, Uridine 5'-diphospho-glucuronosyltransferases (UGT1A1) rapidly target the 7-OH position, leading to extensive first-pass metabolism and rapid biliary excretion, mirroring the bioavailability bottlenecks of native chrysin[1].

Table 1: Pharmacodynamic and Physicochemical Profile Comparison
ParameterChrysin (Parent)8-Nitrochrysin (NOChR)PK/PD Implication
Chemical Formula C15H10O4C15H9NO6Nitro addition increases molecular weight and steric bulk.
A-Ring Electronics NeutralStrongly Electron-WithdrawingLowers pKa of 7-OH, accelerating Phase II glucuronidation.
IC50 (SGC-7901, 48h) 40.56 µM4.14 µM10-fold increase in cytotoxic potency against gastric carcinoma[2].
Oral Bioavailability 0.003 – 0.02%< 1% (Estimated)Extensive first-pass metabolism remains a critical bottleneck[1].

Bioanalytical Methodology: LC-MS/MS Profiling Workflow

To accurately map the pharmacokinetic profile of NOChR, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. The following protocol establishes a self-validating system for quantifying NOChR in plasma matrices.

Step-by-Step LC-MS/MS Protocol
  • Sample Spiking & Internal Standard (IS): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of an internal standard (e.g., hesperetin at 100 ng/mL).

    • Causality: The IS acts as a self-validating control to correct for ionization suppression caused by endogenous plasma phospholipids and variations in extraction recovery.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 2 minutes.

    • Causality: Acetonitrile is deliberately chosen over liquid-liquid extraction (LLE) to crash plasma proteins while keeping both the lipophilic NOChR and its highly polar Phase II glucuronide metabolites in solution, ensuring a comprehensive mass balance assessment.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • UHPLC Separation: Inject 5 µL onto a C18 analytical column (2.1 x 50 mm, 1.7 µm). Use a gradient mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B).

  • ESI-MS/MS Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

    • Causality: Due to the acidic nature of the 5,7-hydroxyl groups, NOChR readily deprotonates. ESI- maximizes the signal-to-noise ratio. Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions for absolute specificity.

Bioanalytical_Workflow A Plasma Sample Collection B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000 rpm, 4°C) B->C D UHPLC Separation (C18 Column) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Pharmacokinetic Data Analysis E->F

Step-by-step LC-MS/MS bioanalytical workflow for the quantification of 8-nitrochrysin in plasma.

Pharmacodynamic-Pharmacokinetic (PK/PD) Integration

The therapeutic efficacy of NOChR is strictly dependent on achieving intracellular concentrations sufficient to trigger its primary pharmacodynamic mechanism. In vitro studies demonstrate that NOChR preferentially suppresses the viability of HER2-overexpressing breast cancer cells (e.g., MDA-MB-453) and gastric carcinomas[2][3].

The Mechanistic Cascade

Once NOChR successfully bypasses cellular efflux pumps (such as BCRP, which actively targets flavonoids), it initiates a potent apoptotic cascade:

  • ROS Generation: NOChR induces the intracellular accumulation of Reactive Oxygen Species (ROS)[3].

  • Akt Dephosphorylation: Elevated ROS levels lead to the rapid dephosphorylation (inactivation) of the survival kinase Akt[3].

  • FOXO3a Nuclear Translocation: In its active state, Akt phosphorylates FOXO3a, sequestering it in the cytoplasm. NOChR-mediated Akt inhibition prevents this, allowing unphosphorylated FOXO3a to translocate to the nucleus[4][5].

  • Mitochondrial Apoptosis: In the nucleus, FOXO3a acts as a transcription factor, upregulating the BH3-only protein Bim and Bax, while downregulating Bcl-2. This disrupts the mitochondrial membrane potential, releasing cytochrome c and activating Caspase-9 and Caspase-3/7[2][4].

PK_PD_Pathway NOChR 8-Nitrochrysin (NOChR) Intracellular Accumulation ROS ROS Generation NOChR->ROS Triggers Akt Akt Dephosphorylation (Inhibition) ROS->Akt Induces FOXO3a FOXO3a Activation & Nuclear Translocation Akt->FOXO3a Prevents Inhibition Bim Bim / Bax Upregulation Bcl-2 Downregulation FOXO3a->Bim Transcribes Caspase Caspase-9/3 Activation (Mitochondrial Cascade) Bim->Caspase Initiates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Mechanism of 8-nitrochrysin-induced apoptosis via the ROS/Akt/FOXO3a signaling axis.

Step-by-Step Validation Protocol: Flow Cytometry for Apoptosis

To validate the PK/PD relationship, apoptosis is quantified using a self-validating dual-staining methodology:

  • Cell Treatment: Seed target cells (e.g., SGC-7901) and treat with NOChR at concentrations flanking the established IC50 (e.g., 1.25, 5.0, and 20.0 µM) for 48 hours[2]. Causality: Dose-dependent tracking ensures the observed cell death is a direct pharmacological response rather than baseline toxicity.

  • Harvesting: Trypsinize cells and wash twice with cold PBS to remove serum proteins that could quench fluorescence.

  • Dual Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: This creates a self-validating quadrant matrix. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis). This definitively separates NOChR-induced apoptosis from non-specific necrotic toxicity.

  • Acquisition: Analyze via flow cytometer within 1 hour to prevent signal degradation.

Formulation Engineering to Overcome PK Limitations

Because the free NOChR molecule is subjected to rapid Phase II metabolism and efflux, advanced formulation strategies are required to achieve therapeutic plasma concentrations. Drawing from successful strategies used for native chrysin, Tumor Microenvironment pH-Responsive Self-Assembled Nanoparticles (PCNP) offer a viable solution[6].

By conjugating the flavonoid to poly(ethylene) glycol (PEG4000) via acid-labile linkers (e.g., cis-aconityl), the highly reactive 7-OH group is sterically shielded from UGT enzymes in the liver. Once the nanoparticle reaches the acidic tumor microenvironment, the linker cleaves, releasing free NOChR directly into the target tissue, bypassing systemic metabolic clearance and enhancing the accumulation required to trigger the FOXO3a apoptotic cascade[6].

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Exploratory

A Guide to the Spectroscopic Elucidation of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one

Abstract This technical guide provides a comprehensive analysis of the spectral data (Infrared and Nuclear Magnetic Resonance) for the nitroflavonoid, 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-. Flavonoids ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data (Infrared and Nuclear Magnetic Resonance) for the nitroflavonoid, 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-. Flavonoids are a diverse class of natural products with significant pharmacological interest, making their precise structural characterization paramount for research and drug development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for interpreting the spectral features of this substituted benzopyranone. We will delve into the causality behind spectral patterns, present validated experimental protocols, and synthesize data to provide a complete structural assignment, grounded in authoritative references.

Introduction: The Structural Challenge

The target molecule, 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one (also known as 8-nitrochrysin), is a flavonoid built upon a 15-carbon skeleton.[1] Its structure presents a fascinating interplay of functional groups that profoundly influence its electronic environment and, consequently, its spectroscopic signature. Key features include:

  • A Benzopyranone Core: The fused ring system that forms the backbone of all flavonoids.

  • Hydroxylation Pattern: Hydroxyl groups at C-5 and C-7 on the A-ring are common in natural flavonoids and are key determinants of chemical and biological activity.[2]

  • Electron-Withdrawing Nitro Group: The presence of a nitro group at the C-8 position dramatically alters the electron density of the A-ring, serving as a powerful diagnostic marker.

  • Unsubstituted Phenyl Group: A phenyl ring at the C-2 position (the B-ring) with its own set of characteristic signals.

Accurate structural confirmation is the bedrock of any chemical or pharmacological study. This guide will systematically deconstruct the expected Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this molecule, providing the rationale for signal assignment and a workflow for empirical validation.

Caption: Molecular structure with atom numbering.

Infrared (IR) Spectroscopy Analysis

2.1. Theoretical Principles & Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequency of absorption is specific to the bond type and its environment. For our target molecule, IR analysis serves as a rapid and effective method for confirming the presence of key functional groups.[2] The electronic effects of the substituents (electron-donating -OH groups and the electron-withdrawing -NO₂ group) and intramolecular hydrogen bonding are critical factors that modulate these vibrational frequencies.

2.2. Expected IR Absorption Bands

The analysis of an IR spectrum involves identifying characteristic peaks corresponding to specific functional groups. For 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one, we anticipate the following key signals.

Table 1: Predicted Major IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Functional Group Vibrational Mode Rationale & Authoritative Insights
3200–3500 O-H (Hydroxyl) Stretching A broad band is expected due to intermolecular hydrogen bonding. The 7-OH group contributes here.[2]
~3100 Aromatic C-H Stretching Characteristic of sp² C-H bonds in the aromatic rings.
1650–1660 C=O (γ-pyrone carbonyl) Stretching The C-4 carbonyl typically appears around 1660-1680 cm⁻¹.[2] However, a strong intramolecular hydrogen bond with the 5-OH group delocalizes the pi-electrons, weakening the C=O bond and shifting the absorption to a lower frequency (wavenumber).[3][4]
1580 & 1610 Aromatic C=C Stretching Two distinct bands are characteristic of the flavonoid aromatic skeleton.[2]
1520–1560 & 1340-1360 N-O (Nitro group) Asymmetric & Symmetric Stretching These two bands are definitive evidence for the nitro group. The asymmetric stretch is typically stronger.
1200–1300 C-O (Phenol & Ether) Stretching Vibrations from the C-O bonds of the phenol (C7-OH) and the pyranone ether linkage (C9-O1-C2).

| 1150-1200 | C-N (Nitroaromatic) | Stretching | The stretching vibration of the bond connecting the nitro group to the aromatic ring. |

2.3. Experimental Protocol: KBr Pellet Method

This protocol ensures a high-quality, reproducible spectrum for solid-state analysis.

  • Sample Preparation: Gently grind 1-2 mg of the purified compound with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Background Collection: Place the empty spectrometer sample holder in the beam path and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Mount the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

3.1. Theoretical Principles & Causality

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[2] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-donating groups (like -OH) increase electron density, "shielding" the nucleus and shifting its signal upfield (lower ppm). Conversely, electron-withdrawing groups (like -C=O and -NO₂) decrease electron density, "deshielding" the nucleus and shifting its signal downfield (higher ppm).[5]

3.2. ¹H NMR Spectral Analysis

For our target molecule, dissolved in a solvent like DMSO-d₆ (which can solubilize polar flavonoids and allows for observation of hydroxyl protons), the ¹H NMR spectrum will provide a wealth of structural information.[6]

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments (in DMSO-d₆)

Position Predicted δ (ppm) Multiplicity Coupling (J, Hz) Assignment Rationale & Authoritative Insights
5-OH 12.5 - 13.0 singlet N/A This proton is involved in a strong intramolecular H-bond with the C-4 carbonyl, causing significant deshielding and a characteristic downfield shift.[2]
7-OH 10.0 - 11.0 singlet (broad) N/A A phenolic proton, typically broad due to exchange. Its exact position can be solvent-dependent.
H-2', H-6' 7.9 - 8.1 multiplet (d-like) ~7-8 Protons on the B-ring ortho to the point of attachment to the C-ring.
H-3', H-4', H-5' 7.4 - 7.6 multiplet N/A The remaining three protons on the B-ring, which will overlap in a complex multiplet.
H-3 6.9 - 7.1 singlet N/A A characteristic singlet for flavones.[1]

| H-6 | 6.4 - 6.6 | singlet | N/A | The sole proton on the A-ring. In a 5,7-dihydroxy system, H-6 and H-8 typically appear as doublets coupled to each other. Here, C-8 is substituted, so H-6 appears as a singlet.[2] It is shifted downfield relative to chrysin due to the deshielding effect of the adjacent nitro group. |

3.3. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. With proton decoupling, each unique carbon appears as a singlet. The use of techniques like DEPT-135 or APT is essential to differentiate between C, CH, CH₂, and CH₃ carbons, adding another layer of validation.[7]

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments (in DMSO-d₆)

Position Predicted δ (ppm) Carbon Type Assignment Rationale & Authoritative Insights
C-4 > 180 C (C=O) The carbonyl carbon is the most deshielded carbon in the molecule.[8]
C-5, C-7, C-9 155 - 165 C Aromatic carbons directly attached to oxygen are significantly deshielded. C-9 is part of the pyrone ring fusion.
C-2 162 - 164 C The sp² carbon of the pyrone ring attached to the B-ring phenyl group.
C-8 125 - 130 C The carbon bearing the nitro group. Its chemical shift is influenced by the strong electron-withdrawing nature of the substituent.
C-1' 130 - 132 C The ipso-carbon of the B-ring.
C-2', C-6' 126 - 128 CH B-ring carbons ortho to the ipso-carbon.
C-3', C-5' 129 - 131 CH B-ring carbons meta to the ipso-carbon.
C-4' 131 - 133 CH B-ring carbon para to the ipso-carbon.
C-3 104 - 106 CH sp² carbon of the pyrone ring.
C-10 103 - 105 C Quaternary carbon at the A/C ring junction.

| C-6 | 94 - 96 | CH | The sole CH carbon on the A-ring, shielded by two ortho oxygen substituents but deshielded by the meta nitro group. |

3.4. Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and high-resolution spectra.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 1-2 seconds), and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A DEPT-135 or APT experiment should also be run to determine carbon multiplicities.

  • 2D NMR Acquisition (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). HMBC is particularly crucial for connecting molecular fragments via 2- and 3-bond correlations.

Integrated Spectral Analysis Workflow

A robust structural elucidation relies on the synergistic use of multiple analytical techniques. The data from IR and NMR are not interpreted in isolation but are used to build a self-validating structural hypothesis.

start_node Purified Compound ir_node IR Spectroscopy start_node->ir_node nmr_node NMR Spectroscopy start_node->nmr_node ir_result Functional Group ID (-OH, C=O, -NO₂) ir_node->ir_result h_nmr 1D ¹H NMR nmr_node->h_nmr c_nmr 1D ¹³C NMR + DEPT nmr_node->c_nmr two_d_nmr 2D NMR (HMBC, HSQC) nmr_node->two_d_nmr synthesis_node Data Synthesis ir_result->synthesis_node h_result Proton Count & Environment h_nmr->h_result c_result Carbon Count & Type c_nmr->c_result two_d_result C-H Connectivity & Long-Range Correlations two_d_nmr->two_d_result h_result->synthesis_node c_result->synthesis_node two_d_result->synthesis_node structure_node Proposed Structure synthesis_node->structure_node validation_node Validation Check structure_node->validation_node final_structure Confirmed Structure: 5,7-dihydroxy-8-nitro-2-phenyl- 4H-1-benzopyran-4-one validation_node->final_structure Data Consistent? YES

Caption: Integrated workflow for spectral data analysis.

This workflow demonstrates a logical progression from initial data acquisition to a final, validated structure. For instance, the low-frequency C=O stretch observed in the IR spectrum (~1655 cm⁻¹) corroborates the presence of the 5-OH proton observed at a highly deshielded position (~12.8 ppm) in the ¹H NMR spectrum, confirming the intramolecular hydrogen bond. Similarly, the HMBC spectrum would provide the definitive link between the A-ring and C-ring, showing a correlation from the H-6 proton to carbons C-5, C-7, C-8, and C-10.

Conclusion

The spectral analysis of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one is a clear example of how fundamental principles of spectroscopy can be applied to elucidate the structure of a complex organic molecule. The key diagnostic features are the intramolecularly hydrogen-bonded C-4 carbonyl in the IR, the highly deshielded 5-OH proton in the ¹H NMR, the characteristic singlet for H-6, and the electronic influence of the C-8 nitro group on the chemical shifts of adjacent nuclei. By following the integrated workflow and validated protocols presented in this guide, researchers can confidently and accurately characterize this and similar flavonoid structures, ensuring the scientific integrity of their subsequent work.

References

  • Kulić, M. et al. (2020). NMR Chemical Shifts of Common Flavonoids. Planta Med, 86(15), 1093-1103. Available at: [Link][1][6][9][10][11]

  • Burns, D. C., Ellis, D. A., & March, R. E. (2007). A predictive tool for assessing 13C NMR chemical shifts of flavonoids. Magnetic Resonance in Chemistry, 45(10), 835–845. Available at: [Link][5][12]

  • da Silva, A. B. F. et al. (2011). 13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. Journal of the Brazilian Chemical Society, 22(8), 1463-1471. Available at: [Link][8]

  • Marković, Z. et al. (2016). Correlation between 13C NMR chemical shifts and antiradical activity of flavonoids. Food Chemistry, 192, 640-646. Available at: [Link][13]

  • Girek, T. et al. (2011). New Podand Derivatives of 4H-Pyran-4-ones Possessing Sulfur Atoms. E-Journal of Chemistry, 8(1), 312-320. Available at: [Link][14]

  • Kopacz, M., & Nowak, D. (2001). Infrared spectrum analysis of some flavonoids. Acta Poloniae Pharmaceutica-Drug Research, 58(5), 339-343. Available at: [Link][3]

  • Xiao, J. (2017). Isolation and Structure Identification of Flavonoids. In Flavonoids: From Biosynthesis to Human Health. IntechOpen. Available at: [Link][2]

  • Ivanova, B., & Tsanev, T. (2018). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 473-486. Available at: [Link][4][15][16]

  • Kozłowska, J. et al. (2014). Structural (at 100 K) and DFT studies of 2′-nitroflavone. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 4), 353–358. Available at: [Link][17][18]

  • Park, Y. et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679. Available at: [Link][19]

  • Belskaya, O. B. et al. (2019). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 24(19), 3581. Available at: [Link][20]

  • Shah, V. H. et al. (2011). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 26(11), 3338. Available at: [Link][7]

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Foundational

toxicity profile and safety of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

An In-depth Technical Guide to the Toxicological and Safety Assessment of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (8-Nitrochrysin) Authored by: A Senior Application Scientist Abstract The flavonoid chrysin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicological and Safety Assessment of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (8-Nitrochrysin)

Authored by: A Senior Application Scientist

Abstract

The flavonoid chrysin (5,7-dihydroxyflavone) is a well-documented bioactive scaffold, known for a spectrum of pharmacological activities including anti-inflammatory and antioxidant effects.[1] However, its clinical utility is often hampered by poor bioavailability.[2][3][4][5] Chemical modification, such as nitration, is a common strategy to enhance the pharmacological properties of natural products. The introduction of a nitro group to the chrysin backbone at the C-8 position yields 8-nitrochrysin (4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-), a derivative with potentially altered biological and toxicological characteristics. This guide provides a comprehensive framework for evaluating the toxicity profile and safety of 8-nitrochrysin, addressing the critical need for a structured toxicological assessment for this novel compound. We will delve into the predicted toxicological profile based on its structural alerts, and provide detailed, field-proven protocols for essential safety assays, including in vitro cytotoxicity, genotoxicity, and cardiotoxicity, culminating in a recommended in vivo acute toxicity study. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of nitroflavonoid compounds.

Introduction: The Rationale for a Structured Safety Assessment

Chrysin and its derivatives are subjects of extensive research due to their therapeutic potential.[1][4][6] The synthesis of 8-nitrochrysin represents a rational chemical modification aimed at exploring new pharmacological activities.[7] However, the introduction of a nitroaromatic moiety fundamentally alters the molecule's electronic and metabolic properties, warranting a thorough and systematic safety evaluation.

The nitro group (NO2) is a well-known structural alert, often considered both a pharmacophore and a toxicophore.[8] It is present in numerous bioactive molecules but can also be metabolically reduced to highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can induce cellular damage, including DNA adduction and oxidative stress.[8][9] Therefore, while nitration may offer therapeutic advantages, it necessitates a rigorous toxicological assessment to establish a viable safety margin. A study by Hernandez-Vazquez et al. (2021) noted that the introduction of a nitro group at the C-8 position of chrysin did not improve its antiproliferative, antioxidant, or anti-inflammatory activities, underscoring the unpredictable nature of such modifications and reinforcing the need for direct toxicological evidence.[7]

This guide is structured to provide a logical, step-by-step workflow for the preclinical safety assessment of 8-nitrochrysin, from initial in vitro screening to preliminary in vivo evaluation.

Predicted Toxicological Profile and Key Areas of Concern

Based on the chemical structure of 8-nitrochrysin, several potential toxicological endpoints must be prioritized for investigation.

  • Genotoxicity/Mutagenicity: Nitroaromatic compounds are frequently associated with mutagenicity.[9] Metabolic activation can lead to DNA reactive species. Therefore, assessing the mutagenic potential is of paramount importance. The Ames test is the gold standard for evaluating bacterial reverse mutations and is a critical first step.[10][11]

  • Cytotoxicity: As a derivative of a bioactive flavonoid, 8-nitrochrysin is expected to interact with cellular systems. Determining its cytotoxic potential in relevant cell lines provides a baseline for its cellular tolerance and helps in dose selection for subsequent assays.

  • Cardiotoxicity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[12][13][14] Many small molecules have been found to interact with the hERG channel, making this a mandatory safety checkpoint in drug development.[12]

  • Metabolic Stability and Reactive Metabolites: The nitro group can undergo extensive metabolism. Understanding its metabolic fate is crucial for interpreting toxicological data and predicting potential drug-drug interactions.

  • Acute Systemic Toxicity: An in vivo study is necessary to understand the compound's effects on a whole organism, identify target organs of toxicity, and determine its acute lethal dose (LD50).[15]

Recommended Experimental Workflows for Safety Assessment

This section provides detailed protocols for the essential in vitro and in vivo assays required to build a comprehensive toxicity profile for 8-nitrochrysin.

In Vitro Cytotoxicity Assessment

Causality: The initial step is to determine the concentration range over which 8-nitrochrysin exerts cytotoxic effects. This data is crucial for defining the dose ranges for all subsequent, more complex in vitro assays (e.g., Ames, hERG) to ensure that observed effects are specific and not merely a consequence of overt cytotoxicity. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line if evaluating as an anticancer agent) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[16]

  • Compound Preparation: Prepare a stock solution of 8-nitrochrysin in dimethyl sulfoxide (DMSO). Create a series of dilutions in the cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 8-nitrochrysin. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100%
0.11.220.0797.6%
11.150.0992.0%
100.880.0670.4%
500.610.0548.8%
1000.350.0428.0%
2000.150.0312.0%
IC50: 48.5 µM

Workflow Visualization:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells (48h Incubation) A->C B Prepare 8-Nitrochrysin Dilutions B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate % Viability & IC50 F->G Ames_Test_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis A Select Bacterial Strains D Mix Bacteria, Compound, & S9/Buffer A->D B Prepare 8-Nitrochrysin Doses B->D C Prepare S9 Mix (for +S9) C->D E Pre-incubate (37°C, 30 min) D->E F Add Top Agar & Plate E->F G Incubate Plates (48-72h) F->G H Count Revertant Colonies G->H I Calculate Fold Increase vs. Control H->I

Caption: Workflow for the Ames Test (Pre-incubation).

Cardiotoxicity Assessment: hERG Patch-Clamp Assay

Causality: Drug-induced inhibition of the hERG potassium channel is a primary cause of cardiac arrhythmia. [12][13]Regulatory agencies mandate hERG liability assessment for most new chemical entities. [12][14]An automated patch-clamp assay provides a high-throughput and sensitive method to determine if 8-nitrochrysin blocks the hERG channel current. [13] Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a validated cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). [13][18]2. Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). [13]3. Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV. [19]4. Procedure:

    • Establish a stable whole-cell recording and baseline hERG current in an external solution.

    • Apply the vehicle control (e.g., 0.1% DMSO in external solution) to establish the baseline.

    • Sequentially perfuse increasing concentrations of 8-nitrochrysin (e.g., 0.1, 1, 10, 30 µM), allowing the effect at each concentration to reach a steady state (typically 3-5 minutes). [19] * Perform a washout step with the external solution to assess reversibility.

  • Positive Control: At the end of each experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the sensitivity of the cell and to determine the percentage of inhibition. [13][19]6. Data Analysis: Measure the peak amplitude of the hERG tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control and fit the data to a concentration-response curve to determine the IC50 value.

Data Presentation:

CompoundConcentration (µM)% hERG Inhibition
8-Nitrochrysin0.12.5 ± 1.1
18.9 ± 2.3
1025.4 ± 4.5
3055.1 ± 6.2
IC50 (µM) 27.8
E-4031 (Positive Control)0.0195.2 ± 3.1

Workflow Visualization:

hERG_Workflow cluster_setup Setup cluster_recording Recording Sequence cluster_analysis Analysis A Prepare hERG-expressing Cells B Automated Patch-Clamp System A->B C Establish Stable Baseline Current B->C D Apply Vehicle Control C->D E Apply Increasing Doses of 8-Nitrochrysin D->E F Washout E->F G Apply Positive Control (E-4031) F->G H Measure Peak Tail Current G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for hERG Automated Patch-Clamp Assay.

In Vivo Acute Oral Toxicity Study (OECD 423)

Causality: After characterizing the in vitro profile, an acute systemic toxicity study in a rodent model is essential to understand the compound's in vivo effects, identify potential target organs, and determine its acute toxicity classification. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to estimate the LD50 and classify the substance. [15] Experimental Protocol: Acute Toxic Class Method

  • Animal Model: Use healthy, young adult female Wistar rats (or another appropriate rodent strain).

  • Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Start with a group of three animals at a starting dose (e.g., 300 mg/kg, selected based on in vitro data and structural alerts).

    • Administer 8-nitrochrysin once by oral gavage.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days. [15] * Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).

    • Record body weight changes before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If no mortality occurs at the starting dose, proceed to a higher dose (e.g., 2000 mg/kg) with another group of three animals.

    • If mortality occurs, the test is repeated at a lower dose level, according to the OECD 423 guideline flowchart.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. Perform a gross necropsy on all animals (including those that died during the study) and examine major organs for pathological changes.

  • Classification: Based on the mortality rates at different dose levels, classify the substance according to the Globally Harmonized System (GHS). For example, if no mortality is observed at 2000 mg/kg, the LD50 is considered to be >2000 mg/kg. [15]

Data Interpretation and Integrated Safety Assessment

A comprehensive safety assessment requires integrating the data from all assays.

  • Cytotoxicity IC50: Provides a benchmark for cellular tolerance.

  • Ames Test: A positive result, particularly with S9 activation, indicates mutagenic potential and would be a significant red flag, potentially halting further development unless the intended therapeutic benefit is very high and the patient population is specific (e.g., late-stage cancer).

  • hERG IC50: This value must be compared to the expected therapeutic plasma concentration. A large safety margin (e.g., >30-fold) between the hERG IC50 and the efficacious plasma concentration is generally desired.

  • Acute Oral Toxicity: The GHS classification provides a standardized measure of acute lethality. The clinical observations and necropsy findings are critical for identifying non-lethal toxicity and target organs, which will guide the design of future repeat-dose toxicity studies.

Conclusion

The toxicological assessment of 8-nitrochrysin, a novel nitroflavonoid, requires a systematic and scientifically rigorous approach. Due to the presence of the nitroaromatic moiety, a known structural alert, particular emphasis must be placed on evaluating its genotoxic and cardiotoxic potential. The experimental workflows detailed in this guide—from in vitro cytotoxicity and mutagenicity to hERG liability and in vivo acute toxicity—provide a comprehensive framework for building a robust preclinical safety profile. The integration of these data will enable researchers and drug developers to make informed decisions regarding the continued development of 8-nitrochrysin, ensuring that its therapeutic potential can be explored while prioritizing safety. This structured approach serves as a self-validating system, where each step informs the next, ultimately leading to a trustworthy and comprehensive safety assessment.

References

  • Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evalu
  • Safety Data Sheet: 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl] - Carl ROTH. (n.d.). Carl ROTH.
  • Shiru F, Jimenez JRM, Rodriguez AA. (2021). In-Vitro Determination of the Cytotoxicity and Antiproliferative Activity of the Semi-Purified Flavonoids from the Bauhinia Malabarica (Alimbangbang) Leaves Extract against Selected Cancer Cell Lines. J Pharm Sci Emerg Drugs.
  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (n.d.). PMC.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025).
  • Identification of the single and combined acute toxicity of Cr and Ni with Heterocypris sp.
  • Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. (2020). PMC.
  • Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. (2025). PMC.
  • Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology.
  • Five Ways to Ensure hERG Assays are Scientifically Reliable. (2025). WuXi AppTec.
  • Synthesis of Chrysin, Quercetin and Naringin Nitroderivatives: Antiproliferative, Anti-inflammatory and Antioxidant Activity. (2021). Ingenta Connect.
  • Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. (2024). Mutagenesis.
  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • (PDF) Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2023).
  • Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. (2024). MDPI.
  • The Pharmacological properties and Structure-Activity Relationships of Chrysin Derivatives. (n.d.).
  • Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflamm
  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). DOI.
  • Antioxidant Studies, in vitro Cytotoxic and Cell Viability Assay of Flavonoids and Alkaloids of Leucas aspera (Wild.) Linn Leaves. (2021).
  • Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities. (2025). Arabian Journal of Chemistry.
  • Research Progress of Chrysin derivatives with potential biological activities. (n.d.). JOCPR.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences.
  • Application Notes and Protocols for hERG Channel Safety Assessment. (n.d.). Benchchem.
  • Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. (2025). Blog.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Application Note: Synthesis and Pharmacological Profiling of 8-Nitrochrysin (5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one) Target Audience: Researchers, medicinal chemists, and drug development professionals. Doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Pharmacological Profiling of 8-Nitrochrysin (5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide.

Introduction and Rationale

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid recognized for its diverse biological activities, including anti-inflammatory and antineoplastic properties. However, its clinical translation is severely hindered by poor oral bioavailability and rapid metabolism[1]. To overcome these pharmacokinetic limitations and enhance targeted cytotoxicity, structural modifications of the 2-phenylbenzopyran skeleton are employed.

The introduction of a nitro group at the C-8 position yields 8-nitrochrysin (NOC) , systematically named 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one. This specific modification significantly amplifies antiproliferative activity against various human carcinoma cell lines, including gastric (SGC-7901), colorectal (HT-29), and breast (MDA-MB-453) cancers[1][2]. As a Senior Application Scientist, I have structured this guide to detail the regioselective synthesis of 8-nitrochrysin and elucidate its apoptotic signaling mechanisms, ensuring that every procedural step is grounded in chemical causality and reproducible validation.

Mechanistic Pharmacology: The Akt/FOXO3a Axis

Before synthesizing the compound, it is critical to understand its mechanism of action to guide downstream biological assays. 8-Nitrochrysin does not merely act as a non-specific cytotoxic agent; it induces apoptosis via a highly regulated mitochondrial death cascade[1].

NOC specifically targets the Akt signaling pathway. By inducing Akt dephosphorylation, NOC promotes the activation and nuclear translocation of the FOXO3a transcription factor. This nuclear localization directly upregulates the expression of the BH3-only protein Bim, triggering the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3[1].

Pathway NOC 8-Nitrochrysin (NOC) Akt Akt Phosphorylation NOC->Akt Inhibits FOXO3a FOXO3a (Nuclear Translocation) Akt->FOXO3a Removes Inhibition Bim Bim Upregulation FOXO3a->Bim Transcribes Mito Mitochondrial Membrane Depolarization Bim->Mito Triggers CytoC Cytochrome c Release Mito->CytoC Induces Caspase Caspase-9 & Caspase-3 Activation CytoC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Figure 1: Pharmacological mechanism of 8-Nitrochrysin inducing apoptosis via the Akt/FOXO3a/Bim signaling axis.

Synthesis Strategy and Causality

Traditional nitration using fuming nitric acid and sulfuric acid is overly harsh for the benzopyran-4-one core, often leading to oxidative degradation, ring cleavage, or indiscriminate poly-nitration (e.g., 6,8-dinitrochrysin).

To ensure regioselectivity at the C-8 position and preserve the 5,7-dihydroxy functional groups, a mild nitration protocol is required. Utilizing Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O ) in the presence of a mild acid or solid support (such as silica gel) provides a controlled release of nitronium ions ( NO2+​ )[3]. The hydroxyl group at C-7 strongly activates the A-ring, directing electrophilic aromatic substitution to the ortho positions (C-6 and C-8). Steric and electronic factors can be manipulated via temperature and solvent choice to favor the C-8 regioisomer.

Step-by-Step Synthesis Protocol

Reagents Required:

  • Chrysin (5,7-dihydroxyflavone) - Precursor

  • Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O ) - Mild nitrating agent

  • Glacial acetic acid or Silica gel - Catalyst/Support

  • Ethyl acetate, Hexane, Dichloromethane - Solvents

Procedure:

  • Substrate Solvation (0°C): Suspend 1.0 equivalent of Chrysin in glacial acetic acid (or a suitable organic solvent if using silica gel support) in a round-bottom flask. Cool the suspension to 0°C using an ice-water bath. Causality: Lowering the temperature suppresses the formation of the thermodynamically favored disubstituted byproducts.

  • Electrophile Introduction: Slowly add 1.1 to 1.2 equivalents of Bi(NO3​)3​⋅5H2​O portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that could lead to oxidative cleavage of the flavonoid C-ring.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 12–24 hours. Monitor the progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1 v/v) mobile phase until the starting material is consumed[3][4].

  • Quenching and Extraction: Pour the reaction mixture into ice-cold distilled water to precipitate the crude product and quench residual nitrating species. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ )[4].

  • Concentration: Filter the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator to yield a crude yellow/orange powder.

  • Regioisomeric Purification: The crude mixture will contain a mixture of 8-nitrochrysin, 6-nitrochrysin, and trace unreacted chrysin. Purify the mixture using silica gel column chromatography. Elute with a gradient of Hexane/Ethyl Acetate. Causality: The intramolecular hydrogen bonding between the C-5 hydroxyl and the C-4 ketone, combined with the steric bulk of the nitro group, alters the retention factor ( Rf​ ) of the regioisomers, allowing for clean separation.

  • Crystallization: Recrystallize the isolated 8-nitrochrysin fraction from ethanol to obtain pure yellow crystals (Purity > 99.0%)[1].

Workflow A 1. Solvation Chrysin + AcOH @ 0°C B 2. Nitration Add Bi(NO3)3·5H2O @ RT for 12-24h A->B C 3. Extraction EtOAc / H2O Wash & Dry B->C D 4. Purification Silica Column Chromatography C->D E 5. Validation 8-Nitrochrysin (Yellow Crystals) D->E

Figure 2: Experimental workflow for the regioselective synthesis and purification of 8-Nitrochrysin.

Analytical Validation and Pharmacological Data

To ensure trustworthiness, the synthesized compound must be validated via 1H -NMR and 13C -NMR. The disappearance of the C-8 proton signal (typically around 6.5 ppm in unmodified chrysin) and the downfield shift of the C-6 proton confirm successful nitration at the 8-position.

Once validated, 8-nitrochrysin demonstrates a markedly superior pharmacological profile compared to its parent compound. The table below summarizes key comparative efficacy metrics derived from in vitro assays.

Table 1: Comparative Antiproliferative Activity of Chrysin and 8-Nitrochrysin

Cell LineOriginCompoundPrimary Observed EffectReference
SGC-7901 Human Gastric Adenocarcinoma8-NitrochrysinStrong antiproliferative activity; superior to parent chrysin.Zheng et al.[2]
HT-29 Human Colorectal Adenocarcinoma8-NitrochrysinStrong growth inhibition and cytotoxicity.Zheng et al.[2]
MDA-MB-453 Human Breast Cancer (HER-2/neu+)8-NitrochrysinApoptosis induction via Akt/FOXO3a/Bim pathway.Spandidos Pub.[1]
CaSki Cervical Carcinoma8-NitrochrysinMild antiproliferative activity.Letters in Drug Design[3]

Note: While nitration at C-8 significantly enhances activity in specific gastric, colorectal, and breast cancer lines[1][2], structural-activity relationship (SAR) studies indicate that the optimization of biological activity is highly cell-line dependent[3].

References

  • Zheng, X., Meng, W.-D., Xu, Y.-Y., Cao, J.-G., & Qing, F.-L. (2003). Synthesis and anticancer effect of chrysin derivatives. Bioorganic & Medicinal Chemistry Letters, 13(5), 881-884. URL:[Link]

  • Li, X., et al. (2012). Regulation of the FOXO3a/Bim signaling pathway by 5,7-dihydroxy-8-nitrochrysin in MDA-MB-453 breast cancer cells. Oncology Reports / Spandidos Publications. URL:[Link] (Derived from Spandidos Publications database)

  • Pérez-Gutiérrez, R. M., et al. (2021). Synthesis of Chrysin, Quercetin and Naringin Nitroderivatives: Antiproliferative, Anti-inflammatory and Antioxidant Activity. Letters in Drug Design & Discovery, 18(8), 795-805. URL:[Link]

Sources

Application

Advanced Extraction and Isolation Protocols for 8-Nitrochrysin (5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one)

Document Type: Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists Introduction and Mechanistic Context The compound 4H-1-Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists

Introduction and Mechanistic Context

The compound 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- , commonly known as 8-nitrochrysin or 5,7-dihydroxy-8-nitroflavone, is a highly bioactive semi-synthetic flavonoid derivative. While its parent compound, chrysin, is naturally extracted from Oroxylum indicum and various propolis sources, 8-nitrochrysin is primarily accessed via the regioselective electrophilic aromatic substitution (nitration) of chrysin[1],[2].

In pharmacological research, 8-nitrochrysin has demonstrated profound efficacy as an anti-dengue agent[1] and a potent inducer of apoptosis in HER2-positive breast cancer cells (e.g., MDA-MB-453) via the generation of Reactive Oxygen Species (ROS) and the dephosphorylation of Akt signaling pathways[3],[4],[5].

Because 8-nitrochrysin is synthesized in a complex matrix containing unreacted precursors, over-nitrated byproducts (e.g., 6,8-dinitrochrysin), and strong acids, extraction and isolation are not merely physical separations—they are critical chemical interventions . This guide details the self-validating methodologies required to extract, isolate, and purify 8-nitrochrysin to >98% purity for downstream in vitro and in vivo assays.

Experimental Design: The Causality of Isolation

The isolation of 8-nitrochrysin from its reaction matrix relies on exploiting the differential solubility and polarity imparted by the nitro group at the C-8 position.

  • Anti-Solvent Precipitation (Primary Extraction): The nitration occurs in glacial acetic acid. By rapidly quenching the mixture in ice-cold water, we drastically increase the dielectric constant of the medium. The highly hydrophobic 8-nitrochrysin experiences a sudden drop in solubility, forcing it to precipitate. Temperature control (0 °C) is critical here to prevent the hydrolysis of the chromone ring[1],[2].

  • Ion-Suppressed Chromatography (High-Resolution Isolation): Flavonoids contain acidic phenolic hydroxyl groups at C-5 and C-7. If subjected to standard reverse-phase HPLC, these groups partially ionize, leading to severe peak tailing. We utilize a mobile phase acidified with formic acid (0.1%) to suppress this ionization, ensuring the molecule remains neutral and interacts uniformly with the C18 stationary phase[2].

Workflow for the extraction and chromatographic isolation of 8-nitrochrysin.

Step-by-Step Methodologies

Protocol A: Primary Extraction via Precipitation

This protocol isolates the crude 8-nitrochrysin from the highly acidic synthesis matrix.

  • Matrix Preparation: Assume a starting matrix of 10 mmol (2.54 g) chrysin reacted with 1 mL conc. HNO₃ in 30 mL glacial acetic acid at 60–65 °C for 1 hour[1],[2].

  • Thermal Quenching: Transfer the reaction vessel to an ice bath. Slowly pour the reaction mixture into 500 mL of vigorously stirred, ice-cooled deionized water (0–4 °C)[2].

    • Insight: The slow addition prevents the localized buildup of heat from the dilution of acetic/nitric acids, which could otherwise cause thermal degradation of the product.

  • Maturation of Precipitate: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystal lattice formation of the crude product.

  • Filtration: Recover the yellow precipitate via vacuum suction filtration using a sintered glass crucible (Porosity 3).

  • Washing: Wash the filter cake with 3 × 50 mL aliquots of ice-cold DI water to remove residual acetic and nitric acids until the filtrate reaches a neutral pH. Dry under vacuum.

Protocol B: Chromatographic Isolation (Preparative HPLC)

For applications requiring >98% purity (e.g., cell culture assays), Prep-HPLC is superior to standard silica gel chromatography.

  • Sample Preparation: Dissolve 100 mg of the crude precipitate in 2 mL of HPLC-grade Methanol. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a Preparative C18 Reverse-Phase Column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase Configuration:

    • Solvent A: HPLC-grade Water containing 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Methanol containing 0.1% Formic Acid (v/v).

  • Isocratic Elution: Run an isocratic method at 30% Solvent A and 70% Solvent B[2].

  • Flow Rate & Detection: Set the flow rate to 4.5 mL/min. Monitor the eluent using a UV-Vis diode array detector (DAD) set to 254 nm[2].

  • Fraction Collection: Collect the major peak eluting at approximately tR​ = 11.4 minutes.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator (water bath at 40 °C), and lyophilize the remaining aqueous phase to yield pure 8-nitrochrysin as a yellow powder.

Quantitative Data & Analytical Validation

To validate the success of the isolation, compare your analytical results against the established parameters summarized in Table 1.

Table 1: Analytical Specifications for Isolated 8-Nitrochrysin

ParameterSpecification / Expected Value
Chemical Name 5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one
Physical Appearance Yellow crystalline powder
Typical Extraction Yield 70% – 82% (from crude precipitation)
Melting Point 284 °C[2]
Prep-HPLC Retention Time ~11.4 min (Isocratic 70% MeOH / 30% H₂O + 0.1% FA)[2]
UV Maxima ( λmax​ ) 254 nm, 270 nm
Primary Impurities to Monitor 6,8-Dinitrochrysin; Unreacted Chrysin

Downstream Application: Pharmacological Signaling

Once isolated to high purity, 8-nitrochrysin is frequently utilized in oncology research. It exhibits a highly specific mechanism of action in HER2-overexpressing breast cancer cells (MDA-MB-453). Unlike non-specific cytotoxic agents, 8-nitrochrysin triggers a self-amplifying loop of Reactive Oxygen Species (ROS) generation, which subsequently dephosphorylates (inactivates) Akt. This inactivation removes the suppression on FOXO3a, leading to the cleavage and activation of Caspase-3 and Caspase-9, ultimately executing cellular apoptosis[3],[4],[5].

Mechanism of 8-nitrochrysin-induced apoptosis via ROS generation and Akt inhibition.

References

  • Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity Source: National Institutes of Health (PMC) URL:[Link]

  • α-Glucosidase inhibition of 6-hydroxyflavones. Part 3, Synthesis and evaluation of 2,3,4-trihydroxyflavones Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL:[Link]

  • The Biphasic Effect of Flavonoids on Oxidative Stress and Cell Proliferation in Breast Cancer Cells Source: MDPI URL:[Link]

  • Flavonoids: New Frontier for Immuno-Regulation and Breast Cancer Control Source: National Institutes of Health (PMC) URL:[Link]

  • Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

cell culture assay protocols using 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

A Comprehensive Framework for Evaluating the Cellular Effects of 8-Nitrochrysin (4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-) Authored by: Senior Application Scientist Introduction: The Rationale for a Multi-A...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Framework for Evaluating the Cellular Effects of 8-Nitrochrysin (4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-)

Authored by: Senior Application Scientist

Introduction: The Rationale for a Multi-Assay Approach

8-Nitrochrysin, a derivative of the naturally occurring flavonoid chrysin, presents an interesting case study for drug development professionals. Flavonoids are widely recognized for their potential antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] The addition of a nitro group can significantly alter the bioactivity of a parent compound, a strategy employed to enhance the therapeutic properties of various molecules.[3] However, initial studies have suggested that the introduction of a nitro group at the C-8 position of chrysin does not enhance its antiproliferative, antioxidant, or anti-inflammatory activities.[1]

This finding underscores the critical need for a robust, multi-faceted approach to characterizing novel compounds. This guide provides a comprehensive suite of cell-based assay protocols to build a detailed biological activity profile for 8-nitrochrysin. We will move beyond simple viability screens to investigate potential mechanisms of action, including apoptosis induction, impact on oxidative stress, and modulation of inflammatory pathways. The following protocols are designed to be self-validating, providing a clear and logical workflow for researchers.

Part 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability

The initial step in evaluating any new compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentrations used in more complex mechanistic studies. We will detail two common methods: the MTT assay, which measures metabolic activity, and the PrestoBlue™ assay, a resazurin-based assay that also reflects cell health.[4][5]

Protocol 1.1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[4][6]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-nitrochrysin in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls (e.g., DMSO at a final concentration ≤ 0.1%).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol 1.2: PrestoBlue™ Cell Viability Assay

This fluorescence-based assay uses the reduction of resazurin to the highly fluorescent resorufin in viable cells.[5][7] It is generally more sensitive than the MTT assay.

Materials:

  • 96-well flat-bottom plates

  • PrestoBlue™ reagent

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • PrestoBlue™ Addition: After the treatment period, add PrestoBlue™ reagent to each well at a 1:10 ratio (e.g., 10 µL of reagent to 100 µL of medium).[5]

  • Incubation: Incubate for 1-2 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.

Data Presentation: Cytotoxicity
Concentration of 8-Nitrochrysin% Cell Viability (MTT Assay)% Cell Viability (PrestoBlue™ Assay)
Vehicle Control100%100%
1 µM
10 µM
50 µM
100 µM

Part 2: Mechanistic Insights - Investigating Apoptosis

If a compound exhibits cytotoxic effects, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. We will explore two complementary assays: Annexin V staining to detect early apoptotic events and a Caspase-3/7 activity assay to measure the activation of executioner caspases.

Protocol 2.1: Annexin V Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).[8][9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 8-nitrochrysin at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and suspension cells.

  • Washing: Wash cells twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of ~1x10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide solution.[9]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Protocol 2.2: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[11]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 8-nitrochrysin.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Visualization: Apoptosis Assay Workflow

G cluster_0 Cell Preparation cluster_1 Annexin V Assay cluster_2 Caspase-3/7 Assay a Seed Cells b Treat with 8-Nitrochrysin a->b c Harvest & Wash Cells b->c f Add Caspase-Glo® 3/7 Reagent b->f d Stain with Annexin V-FITC & PI c->d e Flow Cytometry Analysis d->e g Incubate & Measure Luminescence f->g G cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 NF-κB Pathway cluster_3 Nrf2 Pathway LPS LPS IKK IKK Complex TNFa TNF-α IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc iNOS iNOS (NO Production) NFkB_nuc->iNOS TNFa_gene TNF-α Gene NFkB_nuc->TNFa_gene ROS ROS Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc HO1 HO-1 Nrf2_nuc->HO1 NQO1 NQO1 Nrf2_nuc->NQO1

Caption: Crosstalk between NF-κB and Nrf2 pathways.

Conclusion

This comprehensive guide provides a robust framework for the in-vitro characterization of 8-nitrochrysin. By systematically evaluating its effects on cell viability, apoptosis, oxidative stress, and inflammation, researchers can build a detailed and nuanced understanding of its biological activity. This multi-assay approach is essential for making informed decisions in the drug discovery and development process.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Accessed March 23, 2026. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Accessed March 23, 2026. [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. PMC. Accessed March 23, 2026. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Accessed March 23, 2026. [Link]

  • Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers. Accessed March 23, 2026. [Link]

  • Synthesis of Chrysin, Quercetin and Naringin Nitroderivatives: Antiproliferative, Anti-inflammatory and Antioxidant Activity. Bentham Science. Accessed March 23, 2026. [Link]

  • A cell-engineered system to assess tumor cell sensitivity to CD8+ T cell-mediated cytotoxicity. PMC. Accessed March 23, 2026. [Link]

  • Caspase-Glo® 3/7 Assay System. Promega. Accessed March 23, 2026. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC. Accessed March 23, 2026. [Link]

  • NF-κB. Wikipedia. Accessed March 23, 2026. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Accessed March 23, 2026. [Link]

  • NRF2 Signaling: A Keystone in Inflammation and Disease Management. Assay Genie. Accessed March 23, 2026. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Accessed March 23, 2026. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Accessed March 23, 2026. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC. Accessed March 23, 2026. [Link]

  • Nitric Oxide Assay (NO). ScienCell Research Laboratories. Accessed March 23, 2026. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Accessed March 23, 2026. [Link]

  • Research Progress of Chrysin derivatives with potential biological activities. JOCPR. Accessed March 23, 2026. [Link]

  • The NF-κB pathway. Journal of Cell Science. Accessed March 23, 2026. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Accessed March 23, 2026. [Link]

  • Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. PMC. Accessed March 23, 2026. [Link]

Sources

Application

drug delivery formulation strategies for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

An in-depth guide to the formulation and delivery of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, a promising but challenging therapeutic agent. Application Note & Protocols: Advanced Drug Delivery Strategies...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the formulation and delivery of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, a promising but challenging therapeutic agent.

Application Note & Protocols: Advanced Drug Delivery Strategies for 8-Nitrochrysin

Abstract

Flavonoids represent a class of natural compounds with significant therapeutic potential, though their clinical utility is often hampered by poor aqueous solubility and low oral bioavailability.[1][2][3] The compound 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (systematic name for 8-nitrochrysin), a derivative of chrysin, is of particular interest due to its potentially enhanced biological activities. However, it is predicted to share the same delivery challenges. This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern formulation strategies designed to overcome these limitations. We present not only the "how" but the "why," offering field-proven insights into the rationale behind experimental design. Detailed, self-validating protocols for the development of Self-Emulsifying Drug Delivery Systems (SEDDS) and polymeric nanoparticles are provided, along with comprehensive characterization techniques.

Foundational Analysis: The Physicochemical Profile of 8-Nitrochrysin

A robust formulation strategy is fundamentally data-driven, beginning with a comprehensive understanding of the Active Pharmaceutical Ingredient (API). The introduction of a nitro group to the chrysin backbone alters its electronic and steric properties, directly impacting its solubility, stability, and permeability. Before embarking on formulation, a thorough physicochemical characterization is mandatory.

Table 1: Critical Physicochemical & Pre-formulation Parameters for 8-Nitrochrysin

ParameterRecommended Analytical Method(s)Causality & Implication in Formulation Design
Aqueous Solubility Shake-Flask Method (in purified water, 0.1N HCl, pH 6.8 phosphate buffer)Expected to be very low.[4] This is the primary obstacle to overcome. The data will dictate the required degree of solubility enhancement and guide the choice between lipid-based, nano-particulate, or other advanced systems.
LogP (Octanol/Water Partition Coefficient) HPLC-based method or Shake-FlaskThe nitro group increases polarity, but the overall structure remains highly lipophilic. A high LogP value suggests suitability for lipid-based carriers like SEDDS and SLNs, which can improve absorption via lymphatic pathways.[5][6]
pKa Potentiometric Titration or UV-Vis SpectrophotometryThe phenolic hydroxyl groups at positions C5 and C7 will have acidic pKa values. This determines the compound's charge state in the gastrointestinal tract, which in turn affects its solubility and membrane permeability.
Solid-State Properties Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)A high melting point and crystalline nature indicate strong intermolecular forces that must be overcome for dissolution. The presence of polymorphs could lead to batch-to-batch variability in bioavailability.
Chemical Stability Forced Degradation Studies (acid, base, oxidative, photolytic, thermal) via HPLCThe nitro group and flavonoid core can be susceptible to degradation. Understanding these pathways is crucial for selecting compatible excipients, manufacturing processes (e.g., avoiding excessive heat), and appropriate storage conditions.

Formulation Strategy I: Self-Emulsifying Drug Delivery Systems (SEDDS) for Oral Bioavailability Enhancement

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that, upon gentle agitation in an aqueous environment like the GI tract, spontaneously form a fine oil-in-water emulsion.[7][8] This approach is particularly effective for highly lipophilic (LogP > 2) and poorly soluble drugs, as it presents the drug in a solubilized state with a large interfacial area for absorption.[9]

Mechanism of Action

The core principle of SEDDS is to pre-dissolve the drug in a lipid-surfactant mixture. When this mixture enters the stomach, it disperses to form nano- or micro-sized droplets, circumventing the dissolution step, which is often the rate-limiting factor for absorption.[10]

SEDDS_Workflow Admin Oral Administration of 8-Nitrochrysin in SEDDS-filled Capsule GI Dispersion in GI Fluids Admin->GI Capsule Dissolution Emulsion Spontaneous Formation of Fine O/W Emulsion (Droplets < 500 nm) GI->Emulsion Gentle Peristalsis Release Drug Partitioning & Release from Droplets Emulsion->Release Absorption Absorption via Enterocytes & M-cells Release->Absorption Lymph Lymphatic Transport (Bypasses First-Pass Effect) Absorption->Lymph Circulation Systemic Circulation Lymph->Circulation

Caption: SEDDS mechanism for enhancing oral drug absorption.

Protocol 2.1: Development and Characterization of an 8-Nitrochrysin SEDDS Formulation

Objective: To formulate a thermodynamically stable SEDDS with optimal self-emulsification properties and drug release.

Materials:

  • 8-Nitrochrysin API

  • Oils: Capryol™ 90, Labrafil® M 1944 CS, Oleic Acid

  • Surfactants: Kolliphor® RH 40, Tween® 80, Cremophor® EL

  • Co-surfactants/Co-solvents: Transcutol® HP, Propylene Glycol

  • Hard gelatin capsules

Methodology:

  • Excipient Screening (Solubility Studies):

    • Add an excess amount of 8-nitrochrysin to 2 mL of each selected oil, surfactant, and co-surfactant in separate vials.

    • Agitate the vials in an isothermal shaker at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and quantify the amount of dissolved drug in the supernatant using a validated HPLC-UV method.

    • Causality: Select one excipient from each category with the highest solubilizing capacity for the API. This maximizes potential drug loading and prevents precipitation upon emulsification.[9]

  • Construction of Ternary Phase Diagram:

    • Prepare a series of isotropic mixtures of the selected oil, surfactant (S), and co-surfactant (CoS) at various weight ratios (e.g., S:CoS ratios of 1:1, 2:1, 3:1).

    • For each S:CoS ratio, titrate the oil phase with the surfactant mixture from 9:1 to 1:9.

    • For each mixture, take 100 µL and dilute it with 50 mL of water in a beaker with gentle stirring.

    • Visually assess the resulting emulsion for clarity and speed of formation. Plot the self-emulsifying regions on a ternary phase diagram.

    • Causality: This diagram is an empirical map that identifies the optimal concentration ranges of components that result in stable, spontaneous emulsions, minimizing development time.

  • Formulation Preparation & Drug Loading:

    • Select a formulation from the optimal region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Heat gently to 40°C and mix with a magnetic stirrer until a clear, homogenous solution is formed.

    • Add the pre-determined amount of 8-nitrochrysin and stir until completely dissolved.

  • Self-Validating Characterization:

    • Thermodynamic Stability: Subject the drug-loaded formulation to 3-5 freeze-thaw cycles (-20°C to 40°C) and centrifugation at 5000 rpm for 30 minutes. The formulation must remain clear with no signs of phase separation or drug precipitation.

    • Emulsification Performance: Dilute the formulation 100-fold with water. Record the time to form a homogenous emulsion (should be < 2 minutes).

    • Droplet Size and Zeta Potential: Analyze the diluted emulsion using Dynamic Light Scattering (DLS). An average droplet size < 200 nm with a Polydispersity Index (PDI) < 0.3 is desirable for optimal absorption.

    • In Vitro Drug Release: Perform dissolution testing using a USP Type II (paddle) apparatus. Add the SEDDS formulation (in a capsule) to 900 mL of simulated intestinal fluid (pH 6.8). Withdraw samples at predetermined time points and analyze for drug content by HPLC.

    • Rationale: This multi-faceted characterization ensures the formulation is physically stable, performs as intended upon dilution, and releases the drug effectively.

Formulation Strategy II: Polymeric Nanoparticles for Controlled Release & Targeting

Encapsulating 8-nitrochrysin into biodegradable polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), offers several advantages: protection from enzymatic degradation, potential for sustained release, and the possibility of surface modification for targeted delivery.[11][12]

Workflow: Emulsion-Solvent Evaporation Method

This is a robust and widely used "bottom-up" technique for preparing polymeric nanoparticles from poorly soluble drugs.[13]

PLGA_Workflow Phase_Prep Phase Preparation 1. Organic: PLGA + API in DCM 2. Aqueous: PVA in Water Emulsify Emulsification (High-Speed Homogenization or Sonication) Phase_Prep->Emulsify Inject Organic into Aqueous Evap Solvent Evaporation (Stirring under vacuum) Emulsify->Evap Forms O/W Emulsion Harvest Nanoparticle Harvesting (Ultracentrifugation) Evap->Harvest Nanoparticle Solidification Wash Purification (Washing & Resuspension) Harvest->Wash Final Final Product (Lyophilized Powder) Wash->Final

Caption: Workflow for PLGA nanoparticle synthesis.

Protocol 3.1: Preparation of 8-Nitrochrysin Loaded PLGA Nanoparticles

Objective: To synthesize and characterize PLGA nanoparticles with high drug encapsulation efficiency and a controlled release profile.

Materials:

  • 8-Nitrochrysin API

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM), HPLC grade

  • Deionized water

Methodology:

  • Preparation of Phases:

    • Organic Phase: Dissolve 100 mg of PLGA and 10 mg of 8-nitrochrysin in 4 mL of DCM.

    • Aqueous Phase: Dissolve 200 mg of PVA in 20 mL of deionized water to create a 1% (w/v) solution.

    • Causality: PLGA and the lipophilic drug are soluble in the volatile organic solvent (DCM). PVA acts as a stabilizer, adsorbing to the droplet interface during emulsification to prevent aggregation.

  • Emulsification:

    • Place the aqueous phase in a beaker on an ice bath.

    • Inject the organic phase into the aqueous phase while homogenizing at high speed (e.g., 15,000 rpm) for 5 minutes. A probe sonicator can also be used.

    • Causality: The high shear energy breaks the organic phase into nano-sized droplets, creating a stable oil-in-water emulsion. The ice bath minimizes solvent evaporation during this high-energy step.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir moderately at room temperature for at least 4 hours (or overnight) in a fume hood to allow the DCM to evaporate.

    • Causality: As the DCM slowly evaporates from the nanodroplets, the PLGA precipitates and solidifies, entrapping the drug within the polymer matrix.

  • Nanoparticle Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes and spin at ~18,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water by vortexing or brief sonication.

    • Repeat the centrifugation and washing step two more times.

    • Causality: This washing process is critical to remove surface-associated impurities and allows for accurate measurement of encapsulation efficiency.

  • Lyophilization (Freeze-Drying):

    • Resuspend the final washed pellet in a small amount of cryoprotectant solution (e.g., 5% sucrose in water).

    • Flash-freeze the suspension and lyophilize for 48 hours to obtain a free-flowing powder.

    • Causality: Lyophilization ensures long-term stability of the nanoparticle formulation. The cryoprotectant prevents aggregation during the freezing process.

  • Self-Validating Characterization:

    • Size, PDI, and Zeta Potential: Resuspend the lyophilized powder in water and analyze by DLS.

    • Drug Loading (DL) and Encapsulation Efficiency (EE):

      • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break them open.

      • Quantify the drug content using HPLC.

      • Calculate DL (%) = (Mass of drug in NPs / Total mass of NPs) x 100

      • Calculate EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100

    • In Vitro Drug Release:

      • Use a dialysis membrane method.[14] Place a known amount of nanoparticle suspension in a dialysis bag (e.g., 10 kDa MWCO).

      • Submerge the bag in a release buffer (e.g., PBS pH 7.4 with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

      • At set time intervals, withdraw aliquots from the release buffer (replacing with fresh buffer) and analyze for drug content by HPLC.

      • Rationale: This suite of tests confirms the physical properties of the nanoparticles, quantifies the success of the encapsulation process, and provides crucial data on the drug release kinetics, which is essential for predicting in vivo performance.[15]

References

  • Title: In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Source: Pharmaceutics. URL: [Link]

  • Title: In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. Source: Dissolution Technologies. URL: [Link]

  • Title: Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Source: International Journal of Pharmaceutics. URL: [Link]

  • Title: In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. Source: Drug Delivery and Translational Research. URL: [Link]

  • Title: Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. Source: ResearchGate. URL: [Link]

  • Title: Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Source: Journal of Applied Pharmaceutical Science. URL: [Link]

  • Title: Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Source: Preprints.org. URL: [Link]

  • Title: Formulation of chrysin loaded nanostructured lipid carriers using Box Behnken design, its characterization and antibacterial evaluation. Source: Journal of Drug Delivery Science and Technology. URL: [Link]

  • Title: Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. Source: MDPI. URL: [Link]

  • Title: Preparation of solid lipid nanoparticles through various methods using different precursors. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

  • Title: Drug Delivery Systems and Flavonoids: Current Knowledge in Melanoma Treatment and Future Perspectives. Source: Cancers. URL: [Link]

  • Title: Chrysin-Loaded Chitosan Nanoparticles Potentiates Antibiofilm Activity against Staphylococcus aureus. Source: Polymers. URL: [Link]

  • Title: Nanoscale modification of chrysin for improved of therapeutic efficiency and cytotoxicity. Source: Artificial Cells, Nanomedicine, and Biotechnology. URL: [Link]

  • Title: Fabrication of Chrysin-Loaded Hyaluronic Acid Decorated Niosomal Nanoparticles. Source: International Journal of Nanomedicine. URL: [Link]

  • Title: Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles. Source: Pharmaceutics. URL: [Link]

  • Title: Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers. Source: Drug Development & Delivery. URL: [Link]

  • Title: Flavonoid-liposomes formulations: Physico-chemical characteristics, biological activities and therapeutic applications. Source: ResearchGate. URL: [Link]

  • Title: Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation. Source: Molecular Pharmaceutics. URL: [Link]

  • Title: Self emulsifying drug delivery system (SEDDS) for phytoconstituents: a review. Source: Current Drug Delivery. URL: [Link]

  • Title: Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Source: Pharmaceutics. URL: [Link]

  • Title: Controlled drug delivery systems for improved efficacy and bioavailability of flavonoids. Source: Journal of Achievements in Materials and Manufacturing Engineering. URL: [Link]

  • Title: Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Source:Google Patents.
  • Title: Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol. Source: International Journal of Nanomedicine. URL: [Link]

  • Title: Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Source: MDPI. URL: [Link]

  • Title: Encapsulation Systems for Delivery of Flavonoids: A Review. Source: Biointerface Research in Applied Chemistry. URL: [Link]

  • Title: Self-emulsifying drug delivery system and the applications in herbal drugs. Source: Journal of Experimental and Integrative Medicine. URL: [Link]

  • Title: Encapsulation of naturally occurring flavonoids into liposomes: Physicochemical properties and biological activity against human cancer cell lines. Source: ResearchGate. URL: [Link]

  • Title: Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines. Source: Journal of Pharmacy and Pharmacology. URL: [Link]

  • Title: Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin. Source: Food & Function. URL: [Link]

  • Title: Preparation, Characterization and Evaluation of Antioxidant Flavonosomes. Source: Asian Journal of Pharmaceutical and Clinical Research. URL: [Link]

  • Title: Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers. Source: Drug Development & Delivery. URL: [Link]

  • Title: Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Source:Google Patents.
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  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Source: Pharmaceutics. URL: [Link]

  • Title: SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A CONVENTIONAL AND ALTERNATIVE APPROACH TO IMPROVE ORAL BIOAVILABILITY. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]

Sources

Method

spectrophotometric determination of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Abstract This application note presents a detailed, validated UV-Visible spectrophotometric method for the quantitative determination of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one, also known as 8-nitrochrysin....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, validated UV-Visible spectrophotometric method for the quantitative determination of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one, also known as 8-nitrochrysin. This method is simple, cost-effective, accurate, and precise, making it suitable for routine analysis in research and drug development settings. The protocol herein outlines the essential procedures from reagent preparation and standard curve generation to comprehensive method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one (8-nitrochrysin) is a derivative of chrysin, a naturally occurring flavonoid. Flavonoids are a large class of polyphenolic compounds that exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] The introduction of a nitro group to the chrysin scaffold can significantly alter its physicochemical and pharmacological properties, making its accurate quantification crucial in various stages of research and development.

UV-Visible spectrophotometry is a widely used analytical technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.[2] The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[3] For flavonoids, the presence of conjugated π-systems in their benzo-γ-pyrone structure results in characteristic absorption spectra.[3] This application note details a robust spectrophotometric method for the determination of 8-nitrochrysin.

Principle of the Method

The quantification of 8-nitrochrysin is achieved by measuring its absorbance at its wavelength of maximum absorption (λmax) in a suitable solvent. The presence of hydroxyl and carbonyl groups in the flavonoid structure allows for the formation of colored complexes with metal ions like aluminum chloride (AlCl₃).[4][5] This complexation often results in a bathochromic (red) shift, moving the absorbance maximum to a longer wavelength and potentially increasing the molar absorptivity, thereby enhancing the sensitivity and selectivity of the assay.[4][5][6] This method can be adapted to utilize such a complexation reaction to minimize interference from other matrix components.

Materials and Reagents

  • Instrumentation:

    • UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes.[7]

    • Analytical balance (readability ± 0.01 mg)

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Sonicator

  • Chemicals and Reagents:

    • 8-Nitrochrysin reference standard (purity > 98%)

    • Methanol (HPLC or analytical grade)

    • Dimethyl Sulfoxide (DMSO) (analytical grade)[8]

    • Aluminum chloride (AlCl₃) (analytical grade)

    • Deionized or distilled water

Experimental Protocols

Preparation of Solutions

4.1.1. Solvent Selection: The choice of solvent can significantly influence the UV-Vis spectrum of a flavonoid.[9] Methanol and DMSO are common solvents for flavonoids due to their good solubilizing properties.[8][10] For this protocol, methanol is recommended as the primary solvent.

4.1.2. Preparation of 8-Nitrochrysin Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of the 8-nitrochrysin reference standard.[8]

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol, using sonication if necessary to ensure complete dissolution.[8]

  • Bring the flask to volume with methanol and mix thoroughly.

4.1.3. Preparation of Working Standard Solutions for Calibration Curve:

  • Prepare a series of working standard solutions by diluting the stock solution with methanol.

  • A recommended concentration range for the calibration curve is 2-10 µg/mL.[11]

  • For example, to prepare a 2 µg/mL solution, pipette 2 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol. Prepare other concentrations similarly.

Spectrophotometric Measurement
  • Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength range for scanning from 200 to 400 nm.

  • Use methanol as the blank to zero the instrument.

  • Scan a working standard solution (e.g., 5 µg/mL) to determine the wavelength of maximum absorbance (λmax).[8]

  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Measure the absorbance of the blank and each of the working standard solutions in triplicate.

  • Plot a calibration curve of absorbance versus concentration (µg/mL).

  • Determine the linear regression equation (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is generally considered acceptable.[11]

Method Validation

The developed analytical method must be validated to ensure it is suitable for its intended purpose.[12][13][14] The validation should be performed in accordance with the ICH Q2(R1) guidelines and should include the following parameters:[12][13][15]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Procedure: Analyze a series of at least five concentrations of 8-nitrochrysin within the specified range (e.g., 2-10 µg/mL).

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.99.[11]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is often determined by recovery studies.

  • Procedure: Perform recovery studies by spiking a known concentration of 8-nitrochrysin standard solution into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10]

  • Acceptance Criteria: The mean percent recovery should be within 98-102%.[10]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-day precision):

    • Procedure: Analyze a minimum of six replicate samples of the same concentration on the same day, under the same experimental conditions.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Analyze the same sample on different days, with different analysts, or with different equipment.

    • Acceptance Criteria: The %RSD should be ≤ 2%.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14]

  • Procedure: Analyze a blank sample (matrix without the analyte) and a sample spiked with potential interfering substances.

  • Acceptance Criteria: The blank should not produce any significant signal at the λmax of the analyte. The presence of interfering substances should not affect the absorbance of the analyte.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14][16]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][16]

  • Procedure: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.[11]

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

Table 1: Calibration Curve Data for 8-Nitrochrysin

Concentration (µg/mL)Absorbance (at λmax)
2[Absorbance Value]
4[Absorbance Value]
6[Absorbance Value]
8[Absorbance Value]
10[Absorbance Value]
Regression Equation y = [slope]x + [intercept]
Correlation Coefficient (R²) [R² Value]

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.99[Observed R²]
Accuracy (% Recovery)98 - 102%[Observed Range]
Precision (%RSD)
- Repeatability≤ 2%[Observed %RSD]
- Intermediate Precision≤ 2%[Observed %RSD]
Limit of Detection (LOD)-[Calculated Value] µg/mL
Limit of Quantitation (LOQ)-[Calculated Value] µg/mL

Visualization of Workflow

Spectrophotometric_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Validation prep_stock Prepare Stock Solution (100 µg/mL 8-Nitrochrysin) prep_standards Prepare Working Standards (2-10 µg/mL) prep_stock->prep_standards Dilution scan_lambda_max Scan for λmax (200-400 nm) prep_standards->scan_lambda_max Use a mid-range standard measure_absorbance Measure Absorbance of Standards at λmax scan_lambda_max->measure_absorbance Set Wavelength calibration_curve Generate Calibration Curve (Absorbance vs. Concentration) measure_absorbance->calibration_curve quantify_sample Quantify Unknown Sample calibration_curve->quantify_sample Use Regression Equation method_validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) method_validation->quantify_sample Ensures Reliability

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Application

Application Note: In Vivo Administration Routes and Pharmacological Evaluation of 8-Nitrochrysin

Introduction & Pharmacological Rationale Natural flavonoids like chrysin exhibit broad-spectrum anticancer properties but are severely limited in clinical translation due to extensive presystemic metabolism (glucuronidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Natural flavonoids like chrysin exhibit broad-spectrum anticancer properties but are severely limited in clinical translation due to extensive presystemic metabolism (glucuronidation and sulfation) and rapid efflux by breast cancer resistance protein (BCRP), resulting in oral bioavailability of less than 0.02%[1].

To overcome these pharmacokinetic hurdles, 8-Nitrochrysin (5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one; NOC) was synthesized. The strategic introduction of a nitro group at the C-8 position alters the electron density of the flavonoid A-ring. This structural modification not only increases lipophilicity—enhancing cellular permeability—but also dramatically amplifies its apoptotic potency. In vitro studies demonstrate that 8-nitrochrysin is approximately 10-fold more potent than natural chrysin in human gastric carcinoma (SGC-7901) and effectively targets HER2-overexpressing breast cancer cells (MDA-MB-453)[2][3].

Mechanism of Action (MoA)

The in vivo efficacy of 8-nitrochrysin is driven by its ability to engage multiple intracellular targets, primarily converging on the mitochondrial intrinsic apoptotic pathway. In breast cancer models, 8-nitrochrysin inhibits Akt phosphorylation, which prevents the sequestration of FOXO3a in the cytoplasm. FOXO3a subsequently translocates to the nucleus, upregulating pro-apoptotic proteins like Bim[2]. Concurrently, in gastric cancer models, it activates PPARγ, leading to a critical reduction in the Bcl-2/Bax ratio[3].

MoA NOC 8-Nitrochrysin (NOC) Akt Akt Phosphorylation NOC->Akt Inhibits PPARg PPARγ Activation NOC->PPARg Activates ROS ROS Generation NOC->ROS Induces FOXO3a FOXO3a Activation & Nuclear Translocation Akt->FOXO3a Prevents Inhibition BaxBim Bax / Bim (Pro-apoptotic) FOXO3a->BaxBim Upregulates Bcl2 Bcl-2 (Anti-apoptotic) PPARg->Bcl2 Downregulates PPARg->BaxBim Upregulates Mito Mitochondrial Cytochrome c Release ROS->Mito Triggers Bcl2->Mito Inhibits (Blocked) BaxBim->Mito Promotes Apoptosis Cancer Cell Apoptosis Mito->Apoptosis Caspase 9/3 Activation

Figure 1: Intracellular signaling pathways modulated by 8-Nitrochrysin leading to apoptosis.

Comparative Efficacy & Pharmacokinetic Profile

Understanding the quantitative differences between the parent compound and the synthetic analog is critical for determining in vivo dosing regimens.

ParameterChrysin (Natural Flavonoid)8-Nitrochrysin (Synthetic Analog)Impact on In Vivo Efficacy
IC50 (SGC-7901 Gastric Cancer) ~40.56 µM~4.14 µM10-fold potency increase allows for lower, safer in vivo dosing[3].
Lipophilicity / Electron Density ModerateHigh (Nitro group at C-8)Improved membrane permeability; alters phase II metabolism kinetics.
Primary Apoptotic Target Broad/Non-specificAkt/FOXO3a & PPARγTargeted mitochondrial apoptosis cascade[2].
Formulation Requirement High volumes of organic solventsSoluble in optimized co-solvent systemsEnables stable IP and PO administration without acute vehicle toxicity.

In Vivo Experimental Workflows & Protocols

Because 8-nitrochrysin is highly hydrophobic, improper formulation will result in the drug precipitating out of solution in the peritoneal cavity or gastrointestinal tract, leading to false-negative efficacy data. The following protocols are engineered to ensure maximum systemic exposure.

Workflow Prep Formulation Prep (DMSO/PEG/Saline or CMC-Na) Admin In Vivo Administration (IP Injection or Oral Gavage) Prep->Admin Model Xenograft Mouse Model (e.g., MDA-MB-453 / SGC-7901) Model->Admin Monitor Monitor Tumor Volume & Body Weight (Bi-weekly) Admin->Monitor Tissue Tissue Harvesting (Tumor & Major Organs) Monitor->Tissue Validate Self-Validation (WB: FOXO3a, IHC: Ki-67) Tissue->Validate

Figure 2: End-to-end in vivo experimental workflow for 8-Nitrochrysin evaluation.

Protocol A: Intraperitoneal (IP) Administration (Solution)

Causality Insight: To prevent the hydrophobic 8-nitrochrysin from crashing out of solution upon contact with the aqueous environment of the peritoneum, a step-wise co-solvent system is required. DMSO acts as the primary solvent, while PEG300 and Tween-80 act as a surfactant shield during the addition of saline.

Materials: 8-Nitrochrysin powder, DMSO, PEG300, Tween-80, 0.9% Sterile Saline. Target Dose: 10–30 mg/kg (Adjust based on specific xenograft sensitivity).

Step-by-Step Methodology:

  • Primary Dissolution: Weigh the required amount of 8-nitrochrysin. Add DMSO to achieve exactly 5% of the final intended volume. Vortex vigorously until the solution is completely clear and free of particulates.

  • Co-solvent Addition: Add PEG300 (40% of the final volume) to the DMSO-drug solution. Vortex for 30 seconds.

  • Surfactant Integration: Add Tween-80 (5% of the final volume). Vortex for 1 minute to ensure homogenous micelle formation.

  • Aqueous Phase Addition (Critical Step): While continuously vortexing the mixture on a medium setting, add 0.9% Sterile Saline (50% of the final volume) dropwise. Rushing this step will cause the drug to precipitate.

  • Administration: Draw the formulation into a 1 mL syringe. Administer via IP injection into the lower right quadrant of the mouse abdomen using a 27G needle. Note: Formulations must be prepared fresh daily prior to injection.

Protocol B: Oral Gavage (PO) Administration (Suspension)

Causality Insight: True solutions are difficult to maintain in the acidic environment of the stomach. Formulating 8-nitrochrysin as a uniform micro-suspension in a viscous agent (CMC-Na) ensures that the animal receives an accurate, homogenous dose without the mucosal toxicity associated with high-volume organic solvents.

Materials: 8-Nitrochrysin powder, Sodium Carboxymethyl Cellulose (CMC-Na), Distilled Water, Mortar and Pestle. Target Dose: 20–50 mg/kg.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly dusting CMC-Na powder into warm (40°C) distilled water under rapid magnetic stirring. Stir until completely clear and viscous. Allow to cool.

  • Particle Size Reduction: Place the 8-nitrochrysin powder into a clean agate mortar. Grind thoroughly for 5 minutes to break down any crystalline aggregates.

  • Trituration: Add a few drops of the 0.5% CMC-Na vehicle to the powder to form a smooth paste. Triturate continuously.

  • Volume Expansion: Gradually add the remaining CMC-Na vehicle while mixing to achieve the target concentration.

  • Administration: Vigorously shake the suspension immediately before dosing. Administer using a 20G bulb-tipped gastric gavage needle.

Self-Validating Experimental Readouts

To ensure the integrity of your in vivo data, your experimental design must be self-validating. If the drug is administered correctly and reaches the tumor microenvironment, specific pharmacodynamic shifts must occur[1][2].

  • Efficacy Validation (Macroscopic): Measure tumor volume using digital calipers bi-weekly. Calculate volume using the formula: V=2Length×Width2​ . A successful administration will yield a statistically significant divergence in the growth curve compared to the vehicle control by day 14.

  • Target Engagement Validation (Molecular): Post-euthanasia, harvest the tumor tissue and perform sub-cellular fractionation. Run a Western Blot on both the cytosolic and nuclear fractions.

    • Expected Result: Vehicle-treated tumors will show high cytosolic FOXO3a. 8-Nitrochrysin-treated tumors must show a marked decrease in cytosolic FOXO3a and a corresponding increase in nuclear FOXO3a. Failure to observe this indicates poor drug absorption or precipitation at the injection site.

  • Apoptotic Validation (Histological): Perform Immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tumor sections. Stain for Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker).

References

  • Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Regulation of the FOXO3a/Bim signaling pathway by 5,7-dihydroxy-8-nitrochrysin in MDA-MB-453 breast cancer cells. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Induction of apoptosis of human gastric carcinoma SGC-7901 cell line by 5, 7-dihydroxy-8-nitrochrysin in vitro. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Welcome to the dedicated support guide for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, a novel flavonoid derivative with significant potential in various research fields. As with many flavonoid-based compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support guide for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, a novel flavonoid derivative with significant potential in various research fields. As with many flavonoid-based compounds, its utility is often hampered by poor aqueous solubility, a critical hurdle in experimental design and drug development. This guide provides in-depth, field-tested strategies and troubleshooting advice to help you overcome these challenges, ensuring reliable and reproducible results in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- that contribute to its poor aqueous solubility?

A1: The solubility of this compound is governed by a complex interplay of its structural components:

  • Flavonoid Backbone: The core structure, a planar, polycyclic aromatic system (2-phenyl-4H-1-benzopyran-4-one), is inherently hydrophobic. Many flavonoids are practically insoluble in water[1].

  • Phenolic Hydroxyl Groups (-OH): The 5,7-dihydroxy groups can participate in hydrogen bonding with water. However, in the solid state, these groups are likely involved in strong intermolecular hydrogen bonds, forming a stable crystal lattice that is difficult for water to disrupt.

  • Nitro Group (-NO2): The electron-withdrawing nitro group at the 8-position increases the molecule's polarity. However, it also contributes to a high crystal lattice energy, which can negatively impact solubility. Compounds like 5-nitroisophthalic acid often require specific solvent systems to achieve dissolution[2].

  • Acidity (pKa): The phenolic hydroxyl groups are weakly acidic. At neutral pH, the molecule is un-ionized and thus less soluble. Ionization at higher pH can dramatically increase solubility, but also introduces stability risks.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many water-insoluble compounds[1]. When a concentrated DMSO stock is introduced into an aqueous medium, the local concentration of the compound momentarily exceeds its solubility limit in the new, predominantly aqueous environment, causing it to crash out of solution.

To prevent this:

  • Lower the Stock Concentration: Use a more dilute stock solution if possible.

  • Modify the Dilution Method: Add the stock solution dropwise into the vortexing aqueous buffer to ensure rapid dispersion.

  • Incorporate a Solubilizer: The most robust solution is to formulate the aqueous medium with a suitable solubilizing agent (co-solvent, surfactant, or cyclodextrin) before adding the compound stock. This ensures the compound is introduced into an environment that can maintain its solubility.

Q3: Which solubilization strategy should I try first?

A3: The optimal strategy depends on your experimental system (e.g., in vitro cell culture, in vivo animal model, analytical assay). A logical starting point is to screen several approaches. The diagram below offers a decision-making framework. For initial in vitro screening, pH adjustment and the use of co-solvents are often the most straightforward methods to evaluate.

G start Start: Poor Aqueous Solubility is_ph_sensitive Is the experimental system a) pH sensitive? b) Tolerant to organic solvents? start->is_ph_sensitive ph_yes pH Adjustment (for non-sensitive systems) is_ph_sensitive->ph_yes No (a) Yes (b) cosolvent_no Co-solvent Screening (e.g., PEG 400, Ethanol) is_ph_sensitive->cosolvent_no Yes (a) No (b) complexation Complexation Agents (Cyclodextrins) is_ph_sensitive->complexation Yes (a) Yes (b) is_ph_stable Is the compound stable at the required pH? ph_yes->is_ph_stable final_formulation Optimized Formulation cosolvent_no->final_formulation is_ph_stable->complexation No is_ph_stable->final_formulation Yes surfactants Surfactants (e.g., Polysorbate 80) complexation->surfactants If toxicity/cost is a concern complexation->final_formulation surfactants->final_formulation

Caption: Decision tree for selecting a primary solubilization strategy.

Troubleshooting Guide & Detailed Protocols

This section provides actionable protocols for the most effective solubilization techniques.

Issue 1: Determining the Optimal pH for Solubilization

The ionizable phenolic groups suggest that solubility will be pH-dependent. Increasing the pH will deprotonate these groups, forming a more soluble phenolate salt. However, flavonoids can degrade under alkaline conditions[3][4]. Therefore, a careful balance must be struck.

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the concentration of the compound that can be dissolved at various pH values.

Materials:

  • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (powder)

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Vortex mixer and/or shaker incubator

  • 0.22 µm syringe filters

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 4.0 to 9.0 in 0.5 unit increments).

  • Add an excess amount of the powdered compound to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. The amount should be enough to ensure saturation.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method (e.g., HPLC-UV)[5][6].

  • Plot the measured solubility (e.g., in µg/mL) against the corresponding pH of the buffer.

Interpreting the Results: You will likely observe a significant increase in solubility as the pH rises, particularly as it approaches and surpasses the pKa of the phenolic hydroxyl groups. However, be vigilant for signs of degradation (e.g., a color change in the solution). It is crucial to perform a parallel stability study (see Protocol 5) to identify a pH range that offers a compromise between enhanced solubility and acceptable stability. Phenolic compounds often show higher solubility at very acidic or alkaline pH values[7].

Issue 2: Using Co-solvents for Enhanced Solubility

Co-solvents are water-miscible organic solvents that improve solubility by reducing the polarity of the aqueous medium[8][9]. This is a widely used and effective method.

Table 1: Common Co-solvents for Pre-clinical Formulations

Co-solventProperties & ConsiderationsTypical Starting Concentration (% v/v)
Ethanol Biocompatible, effective. Can cause protein precipitation at high concentrations.5 - 20%
Propylene Glycol (PG) Good safety profile, often used in oral and injectable formulations.10 - 40%
Polyethylene Glycol 400 (PEG 400) Low toxicity, high solubilizing capacity for many drugs.[10]10 - 50%
Dimethyl Sulfoxide (DMSO) Excellent solubilizer, but primarily for in vitro use due to potential toxicity concerns.[1]0.1 - 1.0% (for cell culture)

Protocol 2: Screening Co-solvent Systems

Objective: To identify the most effective co-solvent and its optimal concentration.

Procedure:

  • Prepare a series of aqueous solutions containing different co-solvents at various concentrations (e.g., 10%, 20%, 40% v/v of PEG 400 in water).

  • Follow steps 2-6 from Protocol 1, using the co-solvent mixtures instead of buffers.

  • Plot the solubility against the co-solvent concentration for each type of co-solvent.

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a microenvironment that is more favorable for solvating the hydrophobic flavonoid backbone. The solubility of the compound is expected to increase with a higher percentage of the co-solvent[10][11].

Issue 3: Employing Advanced Solubilization Agents

When pH and co-solvents are insufficient or incompatible with the experimental system, surfactants and cyclodextrins offer powerful alternatives.

A. Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium[12][13].

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Optimization

Technical Support Center: Optimizing Chromatographic Purification of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the chromatographic purification of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (hereafter referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the chromatographic purification of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (hereafter referred to as 8-Nitrochrysin). This resource is designed for researchers, medicinal chemists, and drug development professionals who require high-purity isolates of this nitroflavonoid for their work. This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Compound Profile & Pre-Analysis Considerations

Understanding the physicochemical properties of 8-Nitrochrysin is the foundation of a successful purification strategy. Its structure, featuring two acidic phenolic hydroxyl groups and a polar nitro group, dictates its behavior in chromatographic systems.

PropertyPredicted Value / CharacteristicImplication for Chromatography
Molecular Formula C₁₅H₉NO₆---
Molecular Weight 315.24 g/mol ---
Polarity HighThe compound is highly polar due to the hydroxyl and nitro functional groups. This makes it well-suited for Reverse-Phase (RP) chromatography. Normal-Phase (NP) chromatography is also an option but may require more polar mobile phases.
pKa (Strongest Acidic) ~6.5 (for phenolic -OH)The phenolic hydroxyl groups are acidic. At neutral or basic pH, the compound will be deprotonated (anionic), which can lead to severe peak tailing on silica-based columns. An acidic mobile phase is critical for good peak shape in RP-HPLC.
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO, Acetone). Poorly soluble in non-polar solvents (e.g., Hexane) and water.Sample preparation must ensure complete dissolution. The initial mobile phase composition should be a good solvent for the compound to prevent precipitation upon injection.
UV-Vis Absorption Flavonoids typically exhibit two main absorption bands (Band I: 300-400 nm, Band II: 240-285 nm).[1]UV detection is highly effective. A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and confirm peak purity spectrally.[1]
Frequently Asked Questions (FAQs): Pre-Analysis

Q: What is the most critical first step before developing a purification method for 8-Nitrochrysin?

A: A thorough solubility assessment is paramount. Before attempting any chromatographic separation, test the solubility of your crude material in various potential mobile phase solvents (e.g., methanol, acetonitrile, water, and mixtures thereof). Incomplete dissolution is a primary cause of poor chromatography, leading to column clogging, high backpressure, and distorted peak shapes. Always filter your sample through a 0.22 or 0.45 µm syringe filter after dissolution and before injection to remove particulates.[1]

Q: How should I prepare my crude sample for injection?

A: The goal is to dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase of your gradient. This is known as "mobile phase matching." Injecting a sample dissolved in a very strong solvent (like pure acetonitrile or DMSO) can cause the compound to race through the column initially, leading to peak distortion and poor resolution. If your compound is difficult to dissolve, use the minimum amount of a stronger solvent and then dilute with the initial mobile phase.

Q: Is 8-Nitrochrysin stable under typical chromatographic conditions?

A: Flavonoids, particularly those with multiple hydroxyl groups, can be susceptible to degradation from excessive heat, extreme pH, and prolonged exposure to light.[2][3] The nitro group adds another layer of potential reactivity. It is advisable to work with freshly prepared solutions and consider using amber vials. The stability in your chosen mobile phase can be tested by re-injecting a standard solution after it has been left at room temperature for several hours and observing for any degradation peaks.[4]

Section 2: Recommended Starting Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant and most efficient method for separating flavonoids and is the recommended starting point for high-purity isolation of 8-Nitrochrysin.[5][6] For larger-scale, lower-resolution cleanup, Normal-Phase (NP) Flash Chromatography can be employed.

Protocol 1: Analytical & Semi-Preparative RP-HPLC

This method is designed for high-resolution separation and is scalable from analytical (<1 mg) to semi-preparative (10-100 mg) scales.

ParameterRecommendationRationale & Expert Notes
Column C18 Silica, End-capped, 5 µm particle size (e.g., 250 x 4.6 mm for analytical; 250 x 10 mm for semi-prep)C18 is the standard for flavonoid separation.[5][7] End-capping is crucial to block residual silanol groups, which would otherwise cause severe peak tailing by interacting with the polar hydroxyls of your compound.[1]
Mobile Phase A Water with 0.1% Formic Acid (v/v)The acid is non-negotiable. It suppresses the ionization of both the phenolic hydroxyls on the analyte and the residual silanols on the stationary phase, ensuring sharp, symmetrical peaks.[1] Formic acid is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)Acetonitrile often provides better resolution and lower backpressure for polar compounds compared to methanol.[1]
Gradient 10% B to 80% B over 30 minutesA broad gradient is an excellent starting point to determine the elution profile. Once the retention time is known, the gradient can be focused around that point to improve resolution.
Flow Rate 1.0 mL/min (analytical); 4.0 mL/min (semi-prep)These are standard starting flow rates. Reducing the flow rate can sometimes improve resolution at the cost of longer run times.[1]
Column Temp. 30-35 °CElevated temperature can improve efficiency and reduce viscosity, but excessive heat can degrade flavonoids.[5] Maintaining a constant temperature is key for reproducible retention times.
Detection Diode Array Detector (DAD/PDA) at 280 nm and 360 nmMonitoring at multiple wavelengths corresponding to the different absorption maxima of flavonoids ensures you don't miss impurities and can assess peak purity.[1]
Injection Vol. 10-20 µL (analytical); 100-500 µL (semi-prep)Start with a low concentration to avoid column overload, which leads to fronting and broad peaks.[1]
Protocol 2: Normal-Phase (NP) Flash Chromatography

This method is suitable for rapid, large-scale (grams) purification of a crude reaction mixture where the primary goal is to remove non-polar or very polar impurities.

ParameterRecommendationRationale & Expert Notes
Stationary Phase Silica Gel (60 Å, 40-63 µm)The standard for NP flash chromatography.[8][9]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolA gradient is typically used, starting with a low polarity mixture and increasing the proportion of the more polar solvent (Ethyl Acetate or Methanol). The high polarity of 8-Nitrochrysin means a significant amount of the polar solvent will likely be needed.
Sample Loading Dry LoadingAdsorb the crude material onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting free-flowing powder onto the top of the column.[9] This technique generally provides superior resolution compared to wet (liquid) loading for flash chromatography.
Elution Step or Linear GradientA typical starting point could be a gradient from 50% to 100% Ethyl Acetate in Hexane, or 2% to 15% Methanol in Dichloromethane.
General Purification Workflow

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude 8-Nitrochrysin Dissolve Dissolve in Minimal Strong Solvent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC RP-HPLC Injection Filter->HPLC Fractions Fraction Collection (based on UV signal) HPLC->Fractions Purity Purity Analysis (Analytical HPLC) Fractions->Purity Evap Solvent Evaporation (Rotary Evaporator) Purity->Evap Pure Pure Compound Evap->Pure

Caption: General workflow for the purification of 8-Nitrochrysin.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of polar, acidic compounds like 8-Nitrochrysin.

Q1: My peak is tailing badly (asymmetry > 1.2). What's causing this and how do I fix it?

A: Peak tailing is the most frequent problem when analyzing flavonoids.[1] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions. Free silanol groups (Si-OH) on the silica surface are acidic and can interact ionically with the deprotonated phenolic hydroxyls of your compound. This "sticky" interaction slows down a portion of the analyte molecules, causing them to elute later and create a tail.

    • Solution:

      • Ensure Acidic Mobile Phase: Confirm your mobile phase contains at least 0.1% formic or acetic acid. This protonates the silanols, minimizing their ionic character.[1]

      • Use an End-capped Column: Modern, high-quality columns are "end-capped," meaning most free silanols have been chemically deactivated. If you are using an older or lower-quality column, this is the most likely culprit.

      • Add a Competitive Base (Advanced): In difficult cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can block the active silanol sites. However, this can complicate the mobile phase and is not MS-friendly.

  • Cause 2: Column Overload. Injecting too much sample mass saturates the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[1]

    • Solution: Reduce the concentration of your sample or the injection volume and reinject.

Q2: I'm seeing poor resolution between 8-Nitrochrysin and a closely eluting impurity. How can I improve the separation?

A: Achieving baseline resolution is key for obtaining high purity.

  • Solution 1: Optimize the Gradient. If your peaks are eluting too quickly, the gradient is too steep. Flatten the gradient around the elution time of your target compound. For example, if your peak elutes at 40% B, try a new gradient that runs from 30% to 50% B over a longer period.

  • Solution 2: Change the Organic Solvent. Acetonitrile and methanol have different selectivities. If you are using methanol, switching to acetonitrile (or vice-versa) can change the elution order of compounds and may resolve your co-eluting peaks. Acetonitrile is often superior for resolving polar compounds.[1]

  • Solution 3: Reduce the Flow Rate. Decreasing the flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better separation. Try cutting the flow rate in half and doubling the gradient time to maintain the same gradient profile.[1]

  • Solution 4: Try a Different Stationary Phase. If all else fails, a different column chemistry may be required. A Phenyl-Hexyl column, for example, offers different (π-π) interactions compared to a C18 and can provide unique selectivity for aromatic compounds like flavonoids.[7]

Q3: My backpressure is suddenly very high. What should I do?

A: High backpressure can damage your pump and column. Stop the run immediately.

  • Cause 1: Sample Precipitation. Your sample may have precipitated at the head of the column, especially if it was dissolved in a strong solvent.

    • Solution: Try flushing the column with the strong mobile phase (100% B). If this doesn't work, disconnect the column and flush it in the reverse direction (from outlet to inlet) with a series of strong solvents. Always use a guard column to protect your expensive analytical column from particulates and strongly-retained compounds.[1]

  • Cause 2: System Blockage. A frit or a piece of tubing may be blocked.

    • Solution: Systematically disconnect components (starting from the detector and moving backward) to identify where the blockage is occurring.

Troubleshooting Decision Tree: Poor Peak Shape

Caption: Decision tree for diagnosing common peak shape problems.

Section 4: Advanced Strategies

Q: My compound is extremely polar and has low retention even with 100% aqueous mobile phase in RP-HPLC. What's next?

A: For very polar compounds that are not retained on C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in organic solvent (typically >75% acetonitrile).[10] In this mode, a water-rich layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer. Elution is achieved by increasing the water content in the mobile phase. This technique offers orthogonal selectivity to reverse-phase and can provide excellent retention for highly polar molecules.[10]

Q: What if I suspect my sample contains stereoisomers?

A: The parent structure of 8-Nitrochrysin (a flavone) is achiral. However, if a synthetic precursor was a flavanone, or if the molecule was modified to create a stereocenter, chiral separation would be necessary. Stereoisomers of flavonoids can have different biological activities, making their separation critical.[11][12][13] This requires specialized Chiral Stationary Phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are among the most common and effective for separating flavonoid enantiomers.[14] The development of a chiral separation method is a specialized process often requiring screening of multiple chiral columns and mobile phases.

References
  • Galaverna, G., et al. (2025, November 15). Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. PMC. Retrieved March 23, 2026, from [Link]

  • Manigandan, V., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 2), S486–S491. Retrieved March 23, 2026, from [Link]

  • Lesellier, E. (2024, November 1). Chiral and achiral analysis of chiral flavonoids with liquid and supercritical fluid chromatography – A review. CoLab. Retrieved March 23, 2026, from [Link]

  • Studzińska, S., et al. (2016). Retention Study of Flavonoids Under Different Chromatographic Modes. Journal of Chromatographic Science, 54(4), 549–557. Retrieved March 23, 2026, from [Link]

  • Abdel-Aal, E.-S. M. (2022, September 16). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. IntechOpen. Retrieved March 23, 2026, from [Link]

  • Al-Saeed, F. A. (2024, June 15). Modern Chromatographic Methods for Determination Flavonoids. ResearchGate. Retrieved March 23, 2026, from [Link]

  • Faiz, O., et al. (n.d.). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Journal of Liquid Chromatography & Related Technologies. Retrieved March 23, 2026, from [Link]

  • Yáñez, J. A., et al. (2007). Methods of analysis and separation of chiral flavonoids. Journal of Chromatography B, 848(2), 159–181. Retrieved March 23, 2026, from [Link]

  • Merken, H. M., & Beecher, G. R. (2000). Liquid chromatographic method for the separation and quantification of prominent flavonoid aglycones. Journal of Chromatography A, 897(1-2), 177–184. Retrieved March 23, 2026, from [Link]

  • Ferraz, R., et al. (2021). Chiral Flavonoids as Antitumor Agents. Molecules, 26(24), 7447. Retrieved March 23, 2026, from [Link]

  • Mădălina, C. (2024, January 19). Chromatographic methods for the identification of flavonoids. Auctores. Retrieved March 23, 2026, from [Link]

  • Popa, D. S., et al. (n.d.). Development and validation of a stability-indicating ultra-fast liquid chromatographic analysis. Revue Roumaine de Chimie. Retrieved March 23, 2026, from [Link]

  • Biesaga, M. (2011). Influence of extraction methods on stability of flavonoids. Journal of Chromatography A, 1218(18), 2505–2512. Retrieved March 23, 2026, from [Link]

  • Optimizing chromatographic purification for rapid results in chemical manufacturing. (n.d.). Biotage. Retrieved March 23, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved March 23, 2026, from [Link]

Sources

Troubleshooting

reducing degradation of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- during storage

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, commonly known as 8-nitrochrysin. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, commonly known as 8-nitrochrysin. This guide is designed to provide you with in-depth technical information and actionable troubleshooting advice to minimize its degradation during storage, thereby ensuring the reliability and reproducibility of your experimental results. As Senior Application Scientists, we have compiled this resource based on established principles of chemical stability and extensive experience with similar flavonoid and nitroaromatic compounds.

Understanding the Molecule: A Proactive Approach to Stability

8-Nitrochrysin is a flavonoid, a class of polyphenolic compounds known for their diverse biological activities. However, the introduction of a nitro group to the chrysin backbone introduces unique stability considerations. The molecule's susceptibility to degradation is primarily influenced by its key functional groups: the dihydroxy-substituted A-ring, the phenyl B-ring, the heterocyclic C-ring, and the electron-withdrawing nitro group. Understanding the interplay of these groups is crucial for preventing degradation.

The primary pathways of degradation for flavonoids and nitroaromatic compounds include:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and elevated temperatures. This can lead to the formation of quinone-type structures and, eventually, polymerization into brown-colored products.[1][2][3][4]

  • Photodegradation: Nitroaromatic compounds are often light-sensitive.[5][6][7] UV or visible light can provide the energy to initiate photochemical reactions, leading to the cleavage of bonds or the formation of reactive species that accelerate degradation.

  • Hydrolysis: While the core flavonoid structure is generally stable against hydrolysis, extreme pH conditions can affect the molecule's integrity. Flavonoids are often more stable in slightly acidic to neutral pH and can degrade in alkaline conditions.[8][9][10][11][12][13]

  • Thermal Degradation: Elevated temperatures can increase the rate of all chemical degradation pathways.[3][14][15]

Below is a diagram illustrating the potential degradation influencers for 8-Nitrochrysin.

cluster_molecule 8-Nitrochrysin cluster_factors Degradation Factors cluster_pathways Degradation Pathways Molecule 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- Light Light (UV/Visible) Molecule->Light Temp Elevated Temperature Molecule->Temp Oxygen Oxygen Molecule->Oxygen pH Extreme pH (especially alkaline) Molecule->pH Moisture Moisture/Humidity Molecule->Moisture Photo Photodegradation Light->Photo Oxid Oxidation Temp->Oxid Hydro Hydrolysis Temp->Hydro Thermal Thermal Degradation Temp->Thermal Oxygen->Oxid pH->Hydro Moisture->Hydro

Caption: Key environmental factors influencing the degradation pathways of 8-Nitrochrysin.

Troubleshooting Guide: Addressing Common Storage Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter.

Q1: I've noticed a color change in my solid 8-nitrochrysin sample, from a pale yellow to a brownish hue. What's happening?

A1: A color change, particularly darkening or browning, is a strong indicator of degradation. This is most likely due to oxidation of the phenolic hydroxyl groups and potential polymerization of the resulting products.[1][2] The nitro group can also contribute to color changes upon degradation.

Causality and Recommended Actions:

  • Exposure to Light and Air: This is the most probable cause. The combined effects of light and oxygen can significantly accelerate oxidative degradation.

    • Solution: Always store solid 8-nitrochrysin in a tightly sealed amber glass vial to protect it from light and atmospheric oxygen. For enhanced protection, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Elevated Temperature: Heat acts as a catalyst for degradation reactions.

    • Solution: Store the compound at a controlled, cool temperature. For long-term storage, refrigeration (2-8°C) is recommended.[5]

Q2: My 8-nitrochrysin solution appears to have a lower-than-expected concentration when I analyze it by HPLC.

A2: A decrease in the concentration of the parent compound is a clear sign of degradation. In solution, the rate of degradation can be significantly faster than in the solid state.

Causality and Recommended Actions:

  • Solvent Choice and Purity: The solvent can play a critical role. Protic solvents, especially if not high-purity or dry, can participate in degradation reactions.

    • Solution: Use high-purity, anhydrous solvents. For stock solutions, aprotic solvents like DMSO or DMF are often preferred for flavonoids, but long-term storage in any solvent is generally not recommended.[16] It is best practice to prepare solutions fresh for each experiment.

  • pH of the Solution: Flavonoids are generally less stable in alkaline conditions.[9][11][12]

    • Solution: If working with aqueous buffers, maintain a slightly acidic to neutral pH (ideally between 4 and 7).[12]

  • Storage of Solutions: Storing solutions, even at low temperatures, can lead to degradation.

    • Solution: If a solution must be stored, even for a short period, it should be kept at a low temperature (-20°C or -80°C) in a tightly sealed, light-protected container.[16] Avoid repeated freeze-thaw cycles.

Q3: I'm observing unexpected peaks in my HPLC or LC-MS analysis of an aged 8-nitrochrysin sample. What could they be?

A3: The appearance of new peaks is indicative of the formation of degradation products.

Causality and Recommended Actions:

  • Identification of Degradants: These peaks could correspond to oxidized, hydrolyzed, or photochemically altered forms of 8-nitrochrysin.

    • Solution: To identify these products, a forced degradation study is recommended (see Protocol 1). This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat) to generate and identify potential degradation products.[5] This will help in developing a stability-indicating analytical method.

  • Analytical Method: Your current analytical method may not be optimized to separate the parent compound from its degradation products.

    • Solution: Ensure your HPLC method has sufficient resolution. Mass spectrometry (LC-MS) is a powerful tool for identifying unknown peaks by providing molecular weight and fragmentation data.[17]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid 8-nitrochrysin?

A: For optimal long-term stability, solid 8-nitrochrysin should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down oxidative processes.[5][16]
Light Protected from light (Amber vial/darkness)Prevents photodegradation, a common issue with nitroaromatic compounds.[5][6]
Atmosphere Tightly sealed container (Inert gas optional)Reduces exposure to oxygen and moisture, mitigating oxidation and hydrolysis.[4][5]
Container Glass vial with a non-reactive capPrevents contamination and reaction with the container material.

Q: How long can I expect 8-nitrochrysin to be stable under these conditions?

A: When stored as a dry solid under the recommended conditions, 8-nitrochrysin is expected to be stable for an extended period. However, for quantitative applications, it is advisable to re-analyze the purity of the compound periodically, especially if the stock has been stored for more than a year. The stability of solutions is significantly lower and they should ideally be prepared fresh.

Q: Is it better to store 8-nitrochrysin as a solid or in a solution?

A: It is always preferable to store 8-nitrochrysin as a dry solid. Degradation rates are significantly higher in solution due to increased molecular mobility and potential interactions with the solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general procedure to investigate the degradation pathways of 8-nitrochrysin.

start Prepare Stock Solution of 8-Nitrochrysin acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidative Degradation (e.g., 3% H2O2, RT) start->oxid photo Photolytic Degradation (UV/Vis light exposure) start->photo thermal Thermal Degradation (e.g., 80°C, solid & solution) start->thermal control Control Sample (Stored under ideal conditions) start->control analyze Analyze all samples by Stability-Indicating HPLC/LC-MS acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze control->analyze compare Compare chromatograms to identify degradation products and pathways analyze->compare end Develop Stability-Indicating Method compare->end

Caption: Workflow for a forced degradation study of 8-Nitrochrysin.

Methodology:

  • Preparation of Samples: Prepare solutions of 8-nitrochrysin in a suitable solvent (e.g., methanol or acetonitrile). For thermal degradation, also use the solid compound.

  • Stress Conditions:

    • Acidic: Add an equal volume of 0.1M HCl and incubate at 60°C for 24 hours.

    • Alkaline: Add an equal volume of 0.1M NaOH and keep at room temperature for 24 hours. Neutralize before analysis.

    • Oxidative: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[5]

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and broad-spectrum visible light for 24 hours. A dark control should be run in parallel.[5]

    • Thermal: Place a solid sample and a solution in an oven at 80°C for 48 hours.[5]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC-UV method. An LC-MS method is highly recommended for the identification of degradation products.[17][18]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Use the mass spectrometry data to propose structures for the degradation products.

Protocol 2: Routine Purity Check by HPLC

This protocol is for routine quality control of your stored 8-nitrochrysin.

  • Standard Preparation: Prepare a standard solution of 8-nitrochrysin of known concentration from a reference standard or a newly purchased batch.

  • Sample Preparation: Prepare a solution of your stored 8-nitrochrysin at the same concentration as the standard.

  • HPLC Analysis: Analyze both the standard and the sample solution under the same validated HPLC conditions.

  • Comparison: Compare the peak area and retention time of the main peak in both chromatograms. A significant decrease in the peak area or the appearance of additional peaks in the sample chromatogram suggests degradation. The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.

By implementing these storage and handling protocols and utilizing the troubleshooting guide, you can significantly reduce the degradation of 8-nitrochrysin, ensuring the quality and integrity of your valuable research materials.

References

  • Mandalari, G., Bennett, R. N., Bisignano, G., Trombetta, D., Saija, A., Faulds, C. B., Gasson, M. J., & Narbad, A. (2006). Enzymatic hydrolysis of flavonoids and pectic oligosaccharides from bergamot (Citrus bergamia Risso) peel. Journal of Agricultural and Food Chemistry, 54(21), 8307–8313.
  • Kurioka, A., & Yamazaki, M. (2002). Purification and characterization of a β-glucosidase from Sasamayu cocoon shells. Bioscience, Biotechnology, and Biochemistry, 66(5), 1039–1046.
  • Lee, E. H., Yeom, H. J., Ha, M. S., & Bae, H. R. (2015). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 20(8), 14195–14206. [Link]

  • Bokkenheuser, V. D., Shackleton, C. H., & Winter, J. (1987). Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochemical Journal, 248(3), 953–956. [Link]

  • Binks, B. P., & Rodrigues, J. A. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Langmuir, 28(17), 6721–6731. [Link]

  • Nuutila, A. M., Kammiovirta, K., & Oksman-Caldentey, K. M. (2002). Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis. Food Chemistry, 76(4), 519–525. [Link]

  • Sánchez-de-Pedro, J., Garcia-Cabezon, C., & Domingo, C. (2017). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. Physical Chemistry Chemical Physics, 19(19), 12104–12114. [Link]

  • Walle, T., Walle, U. K., & Halushka, P. V. (2005). Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. The Journal of Nutrition, 135(1), 48–52. [Link]

  • Alean, L. D. C., Granados, C., & Osorio, M. (2017). Degradation of polyphenols during the cocoa drying process. Revista Ion, 30(1), 69–76. [Link]

  • Rodriguez, D. B., & Cardenas, H. (2025). Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. Foods, 14(21), 4567. [Link]

  • Sokolova, R. (n.d.). Oxidation of Polyphenols. Charles University. [Link]

  • Li, H., Wang, Y., Liu, Y., & Yang, C. (2018). Influence of pH on the storage stability of SPLF (A: flavonoids content during 16 weeks; B: ABTS·⁺ scavenging rate during 16 weeks; C: the content of individual flavonoid after 16 weeks). Journal of Food Processing and Preservation, 42(9), e13735. [Link]

  • Moldovan, B., David, L., & Filip, A. (2018). Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. Molecules, 23(10), 2536. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • Extraction Magazine. (2022, September 17). pH and Its Effects on Phytochemical Stability. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886–893. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Kumar, A., Singh, A., & Sharma, A. (2021). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Pharmaceutical Sciences and Research, 12(11), 5650-5658.
  • ResearchGate. (n.d.). 4H-1-benzopyran-4-one (5,7-dihydroxy-2',3',4'-trimethoxyflavone). [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI); (2S)-. [Link]

  • Capparelli, A. L., & Oliveros, E. (2005). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 4(7), 565–571. [Link]

  • Wang, L., Wang, Y., & Li, X. (2017). Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system. China Environmental Science, 37(8), 2963-2970. [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one, 5,7-dimethoxy-2-phenyl-. NIST WebBook. [Link]

  • Sytar, O., & Zivcak, M. (2013). The influence of short-term storage on the content of flavonoids and vitamin C in broccoli. Acta Scientiarum Polonorum, Hortorum Cultus, 12(6), 173-181. [Link]

  • PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-6-methoxy-. [Link]

  • Dou, L., Li, Y., & Zhang, Y. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Food Chemistry, 360, 130026. [Link]

  • Turan, F., & Mammadov, R. (2021). Effect of cooking conditions and storage on phenolic contents of bottled Capia red pepper. International Food Research Journal, 28(4), 784-791.
  • Google Patents. (n.d.). SE468595B - 4H-1-BENZOPYRANE-4-ON DERIVATIVE OR ITS SALT, PROCEDURES FOR PREPARING THEREOF, AND PHARMACEUTICAL COMPOSITION CONTAINING THE SAME AS ACTIVE COMPONENT.
  • Ling, A. L., Tan, K. B., & Yusof, Y. A. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 486. [Link]

  • Chen, Y. J., & Kao, T. H. (2018). Sensitive Detection of 8-Nitroguanine in DNA by Chemical Derivatization Coupled with Online Solid-Phase Extraction LC-MS/MS. Analytical Chemistry, 90(7), 4496–4503. [Link]

  • Cvetanović, A., Zeković, Z., & Šovljanski, O. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. Foods, 13(13), 2095. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Welcome to the technical support center for the crystallization of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this challenging nitroflavonoid compound. The inherent structural features of this molecule, namely the polar hydroxyl groups and the electron-withdrawing nitro group, can significantly impact its solubility and crystallization behavior, often leading to common issues such as oiling out, formation of amorphous solids, or difficulty in initiating crystal growth.[1] This resource aims to address these challenges by explaining the underlying scientific principles and offering field-proven protocols.

Troubleshooting Q&A: Navigating Common Crystallization Hurdles

This section directly addresses specific issues that may arise during the crystallization of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-.

Q1: My compound "oils out" of the solution instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has a chance to organize into a crystal lattice. This is a common issue with polar compounds, especially when a highly polar solvent is used. The high concentration of the solute in the supersaturated solution leads to a liquid-liquid phase separation.

Causality & Solution:

  • High Supersaturation: The primary cause is creating a supersaturated solution too quickly. To mitigate this, you can:

    • Increase the Solvent Volume: Add a small amount of additional hot solvent to the solution. This will decrease the overall concentration and lower the supersaturation level upon cooling, giving the molecules more time to arrange into a crystalline structure.[2]

    • Slower Cooling Rate: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring to slow heat dissipation.[2] This gradual temperature change is crucial for orderly crystal formation.

  • Solvent Choice: The solvent might be too "good" at dissolving the compound at high temperatures and too "poor" at room temperature.

    • Solvent System Modification: Consider using a co-solvent system. For a polar nitro compound, a mixture of a polar solvent (like ethanol or acetone) and a less polar anti-solvent (like hexane or toluene) can be effective. The anti-solvent is added dropwise to the hot, dissolved solution until slight turbidity is observed, which is then cleared by adding a few drops of the hot primary solvent.

Q2: I've followed the cooling protocol, but no crystals are forming, even after several hours. What are the next steps?

A2: The failure of a supersaturated solution to yield crystals indicates that the nucleation barrier has not been overcome. Nucleation is the initial step where molecules in solution begin to form a stable, ordered cluster that can then grow into a larger crystal.

Troubleshooting Strategies:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a few crystals from a previous attempt, add a single, small, well-formed crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[3]

  • Increase Concentration: If the solution is too dilute, crystals may not form. You can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid crashing out of the solid.[2]

  • Introduce an Anti-Solvent: If using a single solvent system, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to stand.

Q3: The result of my crystallization is a fine powder or an amorphous solid, not well-defined crystals. How can I improve the crystal quality?

A3: The formation of amorphous solids or very fine powders suggests that nucleation occurred too rapidly and at many points simultaneously, leading to disordered precipitation rather than ordered crystal growth. The goal is to favor crystal growth over nucleation.

Improving Crystal Quality:

  • Reduce the Rate of Supersaturation: This is the most critical factor. Slower cooling, as mentioned in A1, is paramount.

  • Use a More Dilute Solution: Starting with a slightly more dilute solution (by adding a little extra solvent) can slow down the crystallization process and allow larger, more well-defined crystals to form.

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a good solvent and place this vial inside a larger, sealed chamber containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.

Q4: My polar nitro compound is difficult to dissolve in common organic solvents. What are some alternative solvent strategies?

A4: The combination of multiple hydroxyl groups and a nitro group makes this compound quite polar, which can limit its solubility in less polar organic solvents.

Solvent Selection Strategies:

  • Highly Polar Solvents: Explore more polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of alcohols with water. However, be aware that the high boiling points of DMF and DMSO can make solvent removal challenging.

  • Acidic or Basic Modifiers: For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the eluent can improve solubility and chromatographic behavior.[4]

  • HILIC Conditions: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification method prior to crystallization.[4] This technique uses a polar stationary phase with a mobile phase high in organic content and a small amount of water.[4]

Detailed Protocols for Crystallization

Here are step-by-step methodologies for common crystallization techniques applicable to 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-.

Protocol 1: Slow Cooling Recrystallization

This is the most common and straightforward crystallization method.

  • Solvent Selection: In a small test tube, test the solubility of a few milligrams of your compound in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not at room temperature.[4][5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath). Add just enough hot solvent to completely dissolve the solid.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Vapor Diffusion

This technique is excellent for growing high-quality single crystals suitable for X-ray diffraction.

  • Preparation: Dissolve a small amount of your compound in a minimal amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a crystallization jar). Add a layer of a "poor" or "anti-solvent" (one in which your compound is insoluble, and which is more volatile than the "good" solvent) to the bottom of the larger container.

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This will gradually decrease the solubility of your compound, leading to slow and controlled crystal growth.

Protocol 3: Anti-Solvent Addition

This method is useful when a single solvent is not ideal for recrystallization.

  • Dissolution: Dissolve your compound in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" dropwise with constant stirring. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization
SolventBoiling Point (°C)Polarity IndexNotes
Water100.010.2Highly polar, good for polar compounds.
Ethanol78.54.3Good general-purpose polar solvent.
Methanol64.75.1More polar than ethanol.
Acetone56.55.1Good for moderately polar compounds.
Ethyl Acetate77.14.4Moderately polar.
Dichloromethane39.83.1Good for less polar compounds, volatile.
Toluene110.62.4Non-polar, can be used as an anti-solvent.
Hexane68.70.1Non-polar, often used as an anti-solvent.
Dimethylformamide (DMF)153.06.4Highly polar, high boiling point.
Dimethyl Sulfoxide (DMSO)189.07.2Highly polar, high boiling point.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

Troubleshooting_Crystallization start Start Crystallization Attempt dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals_ok Good Crystals Formed observe->crystals_ok Success oiling_out Compound Oils Out observe->oiling_out Failure no_crystals No Crystals Form observe->no_crystals Failure powder Amorphous Powder Forms observe->powder Failure solution_oil1 Re-heat and Add More Solvent oiling_out->solution_oil1 solution_oil2 Use a Different Solvent System oiling_out->solution_oil2 solution_no1 Scratch Inner Surface of Flask no_crystals->solution_no1 solution_no2 Add a Seed Crystal no_crystals->solution_no2 solution_no3 Concentrate Solution (Evaporate Solvent) no_crystals->solution_no3 solution_powder1 Decrease Cooling Rate powder->solution_powder1 solution_powder2 Use a More Dilute Solution powder->solution_powder2 solution_oil1->cool solution_oil2->dissolve solution_no1->observe solution_no2->observe solution_no3->cool solution_powder1->cool solution_powder2->dissolve

Caption: Troubleshooting workflow for crystallization.

References

Sources

Troubleshooting

enhancing bioavailability of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- in vivo

Welcome to the dedicated support and troubleshooting hub for researchers working with 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- , commonly known as 8-nitrochrysin (NOC) . This center provides mechanistic ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support and troubleshooting hub for researchers working with 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- , commonly known as 8-nitrochrysin (NOC) . This center provides mechanistic insights, validated protocols, and troubleshooting steps to overcome the pharmacokinetic limitations of this potent chrysin derivative.

Section 1: The Bioavailability Challenge (FAQ)

Q: Why does 8-nitrochrysin exhibit poor in vivo bioavailability despite its superior in vitro cytotoxicity compared to unmodified chrysin? A: 8-nitrochrysin (NOC) is a synthetic derivative of chrysin (5,7-dihydroxyflavone) engineered with a nitro group at the C-8 position to enhance its antiproliferative properties[1]. While NOC demonstrates up to a 10-fold increase in potency in vitro (e.g., an IC50 of 4.14 μmol/L vs. 40.56 μmol/L for chrysin in SGC-7901 gastric carcinoma cells)[2], its in vivo efficacy is severely bottlenecked by its physicochemical properties.

The planar 2-phenylbenzopyran skeleton leads to high crystal lattice energy, resulting in poor aqueous solubility. Furthermore, like its parent compound, NOC undergoes rapid and extensive first-pass metabolism—specifically glucuronidation and sulfation at the 5- and 7-hydroxyl groups—followed by biliary excretion. Consequently, the oral bioavailability of chrysin and its derivatives is often estimated at a mere 0.003–0.02%[3].

Section 2: Formulation Strategies & Protocols

Q: What is the recommended formulation strategy to achieve therapeutic plasma concentrations of 8-nitrochrysin in murine models? A: To bypass rapid clearance and improve solubility, encapsulating NOC within polymeric or lipid-based nanocarriers is highly recommended. Tumor microenvironment pH-responsive and self-assembled nanoparticles have been shown to significantly enhance the delivery, retention, and cytotoxicity of chrysin derivatives[4]. We recommend a PLGA-PEG (Poly(lactic-co-glycolic acid)-polyethylene glycol) nanoparticulate system.

Protocol: Single Emulsion Solvent Evaporation for NOC-PLGA Nanoparticles

This protocol is designed as a self-validating system. The hydrophobic nature of NOC allows for high encapsulation efficiency within the PLGA core, while the PEG corona provides steric stabilization against opsonization.

  • Organic Phase Preparation: Dissolve 10 mg of 8-nitrochrysin and 50 mg of PLGA-PEG block copolymer in 2 mL of an organic solvent mixture (Dichloromethane:Acetone, 1:1 v/v).

    • Causality Note: Acetone aids in the rapid diffusion of the solvent into the aqueous phase, reducing initial nanoparticle size, while DCM ensures complete solubilization of the polymer and the highly lipophilic drug.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) aqueous solution. Filter through a 0.22 μm syringe filter.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous probe sonication (40% amplitude, 1 minute on ice).

    • Causality Note: Ice prevents thermal degradation of the compound and localized heating that could cause premature polymer precipitation.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the organic solvents.

  • Purification: Centrifuge the suspension at 15,000 × g for 30 minutes at 4°C. Discard the supernatant containing unencapsulated drug and excess PVA. Resuspend the pellet in ultra-pure water. Repeat twice.

  • Lyophilization: Add 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain a stable nanoparticle powder.

    • Self-Validation Check: Measure the polydispersity index (PDI) via Dynamic Light Scattering (DLS) post-lyophilization. A PDI < 0.2 confirms uniform self-assembly and validates that the sonication amplitude was sufficient.

Quantitative Data Summary: Efficacy & Pharmacokinetics

The table below summarizes the comparative in vitro cytotoxicity and projected in vivo pharmacokinetic parameters of free NOC versus Nano-encapsulated formulations (extrapolated from validated chrysin nanoparticle models)[2][4].

FormulationMCF-7 IC50 (24h)SGC-7901 IC50 (24h)Plasma Cmax (ng/mL)AUC (0-24h) (ng·h/mL)Half-life (t1/2)
Free Chrysin 89.2 μg/mL40.56 μmol/L~15.0~45.0~1.5 h
Free 8-Nitrochrysin ~25.0 μg/mL4.14 μmol/L~18.0~50.0~1.8 h
Nano-8-Nitrochrysin < 10.0 μg/mL< 1.0 μmol/L> 120.0> 450.0> 6.0 h

Section 3: Mechanistic Pathways & Pharmacodynamics

Q: How does enhanced intracellular delivery of 8-nitrochrysin alter the apoptotic signaling cascade in target tumor cells? A: 8-nitrochrysin induces apoptosis in human breast cancer cells (such as MDA-MB-453) primarily through the modulation of the Akt/FOXO3a pathway[5]. Enhanced delivery via nanoparticles ensures that intracellular concentrations reach the threshold required to induce Reactive Oxygen Species (ROS) and trigger Akt dephosphorylation.

The dephosphorylation of Akt prevents the phosphorylation of the Forkhead box O3a (FOXO3a) transcription factor. Unphosphorylated FOXO3a translocates to the nucleus, where it upregulates the expression of the pro-apoptotic protein Bim, leading to caspase activation and mitochondrial apoptosis[5].

AktFOXO3a NOC 8-Nitrochrysin (NOC) ROS Reactive Oxygen Species (ROS) NOC->ROS Induces Akt Akt (Phosphorylated / Active) ROS->Akt Inhibits (Dephosphorylates) FOXO3a_p FOXO3a (Phosphorylated / Inactive) Akt->FOXO3a_p Phosphorylates (Inhibits) FOXO3a_n FOXO3a (Nuclear Translocation) Akt->FOXO3a_n Prevents FOXO3a_p->FOXO3a_n Dephosphorylation allows Bim Bim Expression FOXO3a_n->Bim Upregulates Apoptosis Caspase Activation & Apoptosis Bim->Apoptosis Triggers

Caption: 8-Nitrochrysin induces apoptosis via ROS generation, Akt inhibition, and FOXO3a translocation.

Section 4: In Vivo Pharmacokinetic (PK) Study Troubleshooting

Q: My LC-MS/MS quantification of 8-nitrochrysin in plasma shows high variability and rapid degradation. How do I stabilize the samples and validate the PK workflow? A: The hydroxyl groups at the C-5 and C-7 positions of the 2-phenylbenzopyran skeleton are highly susceptible to oxidation and rapid phase II conjugation ex vivo. High variability is usually an artifact of improper sample handling rather than true physiological variance.

Troubleshooting Steps & Validated Workflow:

  • Immediate Stabilization: Collect blood in K2EDTA tubes pre-spiked with an antioxidant cocktail (e.g., 2 mg/mL ascorbic acid). Keep tubes strictly on ice.

  • Inhibition of Conjugation: Rapidly freeze plasma at -80°C within 15 minutes of collection. This is the most critical step to prevent ex vivo glucuronidation.

  • Extraction Optimization: Use Liquid-Liquid Extraction (LLE) with Ethyl Acetate rather than simple protein precipitation.

    • Causality Note: LLE concentrates the lipophilic NOC while leaving polar matrix components and phase II metabolites (glucuronides) in the aqueous layer, significantly reducing ion suppression in the MS source.

    • Self-Validation Check: Monitor the ratio of the parent NOC mass transition to a stable isotope-labeled internal standard (SIL-IS). Consistent SIL-IS recovery across all time points validates that extraction efficiency is stable and matrix effects are normalized.

PKWorkflow Dosing IV/PO Dosing (Nano-NOC) Collection Blood Collection (K2EDTA + Ascorbic Acid) Dosing->Collection Plasma Plasma Separation (4°C, 3000g, 10min) Collection->Plasma Extraction Liquid-Liquid Extraction (Ethyl Acetate) Plasma->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data PK Parameter Calculation LCMS->Data

Caption: Optimized LC-MS/MS pharmacokinetic workflow ensuring 8-nitrochrysin stability and accuracy.

References

  • Unlocking The Potential Of Chrysin: A Comprehensive Review On Its Role In Colon Cancer Tre
  • Regulation of the FOXO3a/Bim signaling pathway by 5,7-dihydroxy-8-nitrochrysin in MDA-MB-453 breast cancer cells. nih.gov.
  • Emerging cellular and molecular mechanisms underlying anticancer indic
  • Apoptotic Effects of Chrysin in Human Cancer Cell Lines. mdpi.com.
  • Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles. acs.org.

Sources

Optimization

resolving HPLC baseline noise for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- analysis

Topic: Troubleshooting HPLC Baseline Anomalies for 8-Nitrochrysin Analysis Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Analyzi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting HPLC Baseline Anomalies for 8-Nitrochrysin Analysis Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (commonly known as 8-nitrochrysin ) presents unique chromatographic challenges. As a highly lipophilic nitroflavone, the strongly electron-withdrawing C8-nitro group significantly increases the acidity of the C7-hydroxyl group. This structural dynamic necessitates strict mobile phase pH control (typically with acidic modifiers) to prevent ionization and peak tailing. However, these chemical modifiers, combined with the compound's specific UV absorbance profile, frequently induce baseline noise and drift.

This guide provides self-validating troubleshooting protocols to isolate and resolve fluidic, optical, and chemical baseline disturbances during your analysis.

Diagnostic Logic Workflow

HPLC_Troubleshooting A Baseline Noise Detected (8-Nitrochrysin Analysis) B Is noise periodic (rhythmic pulsations)? A->B C Perform 'Pump-Off' Test (Flow = 0 mL/min) B->C Yes H Is noise a continuous upward/downward drift? B->H No D Noise Stops Instantly C->D E Noise Persists at Zero Flow C->E F Fluidic Issue: Purge Degasser & Sonicate Check Valves D->F G Optical/Electronic Issue: Clean Flow Cell & Check UV Lamp Energy E->G H->G No (Random Spikes) I Chemical/Method Issue: Balance TFA in Mobile Phase & Shift UV > 254 nm H->I Yes (Gradient Drift)

Fig 1. Diagnostic logic tree for isolating HPLC baseline noise sources.

Section 1: Optical Parameters & Solvent Chemistry

Q: Why does my baseline exhibit severe, high-frequency noise when detecting 8-nitrochrysin at 210 nm? The Causality: This is a classic signal-to-noise (S/N) degradation issue caused by background solvent absorbance. At wavelengths below 220 nm, common reverse-phase solvents (like methanol) and acidic modifiers absorb UV light strongly, reducing the light reaching the photodiode array and exponentially increasing baseline noise[1]. 8-nitrochrysin, like most flavonoids, possesses a highly conjugated aromatic system that yields two robust absorption maxima: Band II (240–285 nm) and Band I (300–400 nm)[2]. The C8-nitro group further induces a bathochromic (red) shift. The Solution: Shift your detection wavelength away from the solvent's UV cutoff. Monitoring 8-nitrochrysin at 254 nm, 280 nm, or 340 nm will completely bypass the optical interference of the mobile phase, yielding a flat baseline and a superior S/N ratio[3].

Q: I am using a Water/Acetonitrile gradient with 0.1% TFA to keep the hydroxyls protonated. Why does the baseline drift upwards massively during the run? The Causality: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for acidic flavonoids, but it is optically active in the UV range. Its UV absorbance changes depending on the dielectric constant of the solvent it is dissolved in. Specifically, TFA exhibits higher absorbance in acetonitrile than in water[3]. As your gradient shifts from aqueous to organic, the total absorbance of the mobile phase increases, manifesting as a severe upward baseline drift[4]. Self-Validating Protocol (TFA Balancing): To prove and fix this, you must balance the optical density of both mobile phases.

  • Prepare Phase A: HPLC-grade Water with 0.100% TFA (v/v).

  • Prepare Phase B: HPLC-grade Acetonitrile with 0.085% TFA (v/v)[3]. (The 15% reduction compensates for the hyperchromic shift of TFA in organic solvents).

  • Run a Blank Gradient: Execute your method without an injection.

  • Evaluate: If the baseline flattens, the drift was chemically induced by the modifier imbalance.

Section 2: Mechanical & Fluidic Troubleshooting

Q: The baseline noise is rhythmic and periodic. How do I definitively prove if this is a pump issue or a detector issue? The Causality: Periodic, sinusoidal noise is almost exclusively mechanical and fluidic. It directly correlates with the piston strokes of the HPLC pump. This is typically caused by a malfunctioning in-line degasser (allowing dissolved air to form micro-bubbles under high pressure) or a faulty/dirty check valve failing to seat properly[5]. Conversely, random, erratic noise is characteristic of an optical or electronic failure (e.g., a dying UV lamp or a dirty flow cell)[6]. Self-Validating Protocol (The "Pump-Off" Test):

  • Equilibrate the system until the periodic noise is clearly visible on the chromatogram.

  • Action: Turn the HPLC pump flow rate to 0.0 mL/min, but leave the UV detector on and recording[6].

  • Observe:

    • Result A: If the noise instantly flatlines, the issue is definitively fluidic (pump seals, check valves, or bubbles). Proceed to purge the degasser and sonicate the check valves in methanol.

    • Result B: If the noise continues unabated despite zero flow, the pump is innocent. The issue is isolated to the detector[6]. Proceed to perform a lamp energy test or flush the flow cell with 10% Nitric acid followed by water.

Q: My baseline wanders unpredictably, and I suspect the column is bleeding highly retained impurities from previous biological matrix injections. How do I verify this? The Causality: 8-nitrochrysin is highly lipophilic. If you are analyzing it in complex matrices (e.g., cell lysates or plasma), highly hydrophobic interferents can irreversibly bind to the C18 stationary phase. These contaminants slowly wash off over subsequent runs, causing "ghost peaks" and a wandering baseline[5]. Self-Validating Protocol (The Union Bypass):

  • Action: Remove the analytical column from the flow path.

  • Bypass: Connect the pump tubing directly to the detector inlet tubing using a zero-dead-volume stainless steel union[5][7].

  • Test: Run your gradient method.

  • Evaluate: If the baseline is now perfectly stable, the column is the source of the noise[7].

  • Recovery: Reinstall the column and reverse-flush it directly to waste (do not route through the detector) using 100% strong organic solvent (e.g., Isopropanol or Acetonitrile) at 0.2 mL/min for 3 hours to strip the lipophilic contaminants[7].

Quantitative Data Summary

To assist in method development for 8-nitrochrysin, consult the following table regarding solvent optical properties and their impact on baseline stability.

Solvent / ModifierUV Cutoff (nm)Impact on Baseline at <220 nmRecommended Usage for 8-Nitrochrysin Analysis
Acetonitrile (HPLC Grade) 190 nmMinimalPrimary organic phase for RP-HPLC gradients.
Methanol (HPLC Grade) 205 nmHigh noiseUse only if detection wavelength is >254 nm.
0.1% Trifluoroacetic Acid (TFA) ~210 nmSevere upward driftBalance concentration (0.1% in H2O / 0.085% in ACN).
0.1% Formic Acid 210 nmModerate driftPreferred modifier for LC-MS or lower UV wavelengths.
References
  • Eliminating Baseline Problems. Agilent Technologies. [Link][8]

  • HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. [Link][5]

  • Noisy baseline. Chromatography Forum. [Link][7]

  • What Causes Baseline Noise in HPLC, and How to Control It? Pharma Growth Hub (YouTube). [Link][3]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.[Link][4]

  • HPLC Troubleshooting: What is causing baseline noise? Axion Labs (YouTube).[Link][6]

  • The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. Chromatography Online.[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- and Chrysin in Oncology Research

An In-Depth Guide for Researchers and Drug Development Professionals on the Differential Efficacy of Chrysin and its Nitrated Derivative in Cancer Models The natural flavonoid chrysin (5,7-dihydroxy-2-phenyl-4H-1-benzopy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals on the Differential Efficacy of Chrysin and its Nitrated Derivative in Cancer Models

The natural flavonoid chrysin (5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one) has long been a subject of interest in oncology research due to its demonstrated ability to impede cancer cell proliferation and induce apoptosis across various cancer types.[1][2] However, its clinical utility is often hampered by poor bioavailability.[3] This has led to the exploration of synthetic derivatives designed to enhance its therapeutic potential. Among these, the nitrated analog, 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (also known as 8-nitrochrysin), has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the anticancer efficacy of chrysin and its 8-nitro derivative, supported by experimental data, to inform future research and drug development efforts.

Chemical Structures and Rationale for Nitration

Chrysin belongs to the flavone class of flavonoids, characterized by a 15-carbon skeleton.[4] The introduction of a nitro group at the C-8 position of the A ring to form 8-nitrochrysin is a strategic modification. The electron-withdrawing nature of the nitro group can significantly alter the molecule's electronic properties, potentially enhancing its interaction with biological targets and improving its pharmacological profile.[5]

Comparative Efficacy in Cancer Cell Lines: A Quantitative Overview

The superior potency of 8-nitrochrysin has been demonstrated in several cancer cell lines. A notable study directly comparing the two compounds in human gastric carcinoma SGC-7901 cells revealed that 8-nitrochrysin exhibited an IC50 value approximately ten times lower than that of the parent chrysin, indicating significantly higher cytotoxicity.[6] This suggests that the nitro functional group plays a crucial role in enhancing the compound's anticancer activity.

CompoundCancer Cell LineIC50 (µmol/L)Fold DifferenceReference
ChrysinSGC-7901 (Gastric)40.56-[6]
8-NitrochrysinSGC-7901 (Gastric)4.14~10x more potent[6]
ChrysinHT-29 (Colon)>50-[7]
8-NitrochrysinHT-29 (Colon)Not specified, but strong activity reported-[7]
ChrysinMDA-MB-453 (Breast)Not specified-[4]
8-NitrochrysinMDA-MB-453 (Breast)Potent activity reported-[4]

Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest

Both chrysin and its 8-nitro derivative exert their anticancer effects in part through the induction of apoptosis, or programmed cell death. Chrysin has been shown to activate caspases and modulate the Bcl-2 family of proteins to promote apoptosis in various cancer cells.[6][8] Studies on 8-nitrochrysin indicate that it also potently induces apoptosis, with evidence suggesting a mechanism involving the activation of PPARγ and a reduction in the Bcl-2/Bax ratio in gastric cancer cells.[4]

Furthermore, chrysin is known to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[1] While specific studies on the cell cycle effects of 8-nitrochrysin are less abundant, its enhanced cytotoxic profile suggests it may also effectively modulate cell cycle progression.

Impact on Key Signaling Pathways

The anticancer activities of both compounds are linked to their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and metastasis.

Chrysin's Multifaceted Signaling Interactions:

Chrysin has been reported to inhibit several key oncogenic pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by chrysin is a key mechanism of its anticancer action.[1][9]

  • MAPK/ERK Pathway: Chrysin can suppress the activation of the ERK signaling cascade, which is often hyperactivated in cancers and promotes cell growth and invasion.[1][10]

  • NF-κB Signaling: By inhibiting the NF-κB pathway, chrysin can reduce inflammation-driven cancer progression and sensitize cancer cells to other therapies.[2]

Chrysin Chrysin PI3K PI3K Chrysin->PI3K inhibits ERK ERK Chrysin->ERK inhibits NFkB NF-κB Chrysin->NFkB inhibits Apoptosis Apoptosis Chrysin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation NFkB->Proliferation

Signaling Pathways Modulated by Chrysin.

8-Nitrochrysin's Targeted Pathway Modulation:

Research suggests that 8-nitrochrysin also targets key signaling pathways, with some distinct mechanisms:

  • Akt/FOXO3a Pathway: In breast cancer cells, 8-nitrochrysin has been shown to modulate the Akt/FOXO3a pathway, a critical axis in cell fate decisions.[4]

  • PPARγ Activation: A unique reported mechanism for 8-nitrochrysin is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with known tumor-suppressive functions.[4]

Nitrochrysin 8-Nitrochrysin Akt Akt Nitrochrysin->Akt modulates PPARg PPARγ Nitrochrysin->PPARg activates FOXO3a FOXO3a Akt->FOXO3a Cell_Fate Cell Fate Regulation FOXO3a->Cell_Fate Apoptosis Apoptosis PPARg->Apoptosis

Signaling Pathways Modulated by 8-Nitrochrysin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of chrysin or 8-nitrochrysin (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of chrysin or 8-nitrochrysin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Conclusion and Future Directions

The available evidence strongly suggests that the synthetic derivative 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (8-nitrochrysin) possesses significantly enhanced anticancer activity compared to its parent compound, chrysin. This is demonstrated by its lower IC50 values and potent induction of apoptosis in cancer cell lines. The introduction of the nitro group appears to be a successful strategy for improving the pharmacological profile of chrysin.

Further research is warranted to expand the comparative analysis of these two compounds across a broader range of cancer models, including in vivo xenograft studies. Elucidating the precise molecular mechanisms underlying the superior efficacy of 8-nitrochrysin will be crucial for its potential development as a novel anticancer agent. Additionally, studies on its bioavailability and safety profile will be necessary to translate these promising preclinical findings into clinical applications.

References

  • Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles | ACS Omega. (2022, April 25). ACS Publications. [Link]

  • Chrysin a promising anticancer agent: recent perspectives - Taylor & Francis. (2023, August 20). Taylor & Francis Online. [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin - MDPI. (2025, February 19). MDPI. [Link]

  • Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin - PMC. (2021, April 15). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective. (2024, May 23). Exploratory Target Antitumor Therapy. [Link]

  • Chrysin targets aberrant molecular signatures and pathways in carcinogenesis (Review). (2024, June 26). Spandidos Publications. [Link]

  • Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC. (2022, May 10). National Center for Biotechnology Information. [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin - Semantic Scholar. (2025, February 19). Semantic Scholar. [Link]

  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed. (2016, November 1). PubMed. [Link]

  • 4H-1-benzopyran-4-one compounds which have anti-inflamatory or immunodulating action - Google Patents. (n.d.).
  • Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents - Der Pharma Chemica. (2022, October 13). Der Pharma Chemica. [Link]

  • Chrysin suppresses proliferation, migration, and invasion in glioblastoma cell lines via mediating the ERK/Nrf2 signaling pathway - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Apoptotic Effects of Chrysin in Human Cancer Cell Lines - MDPI. (2010, May 19). MDPI. [Link]

  • Chrysin Inhibits Melanoma Tumor Metastasis via Interfering with the FOXM1/β-Catenin Signaling | Journal of Agricultural and Food Chemistry - ACS Publications. (2020, August 14). ACS Publications. [Link]

  • (PDF) Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - ResearchGate. (2016, September 14). ResearchGate. [Link]

  • Anticancer effect of tectochrysin in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Green Synthesis and Anticancer Evaluation of Novel Chrysin Hydrazone Derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of Chrysin, Quercetin and Naringin Nitroderivatives: Antiproliferative, Anti-inflammatory and Antioxidant Activity | Bentham Science Publishers. (2021, August 1). Bentham Science. [Link]

  • Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one (8-Nitrochrysin) and Standard Flavonoids

This guide provides an in-depth comparative analysis of the cytotoxic properties of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one, a nitro-derivative of chrysin commonly known as 8-nitrochrysin, against its parent...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the cytotoxic properties of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one, a nitro-derivative of chrysin commonly known as 8-nitrochrysin, against its parent compound and other standard dietary flavonoids. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate structure-activity relationships, mechanisms of action, and the therapeutic potential of these compounds in oncology.

Introduction: The Quest for Potent Flavonoid-Based Anticancer Agents

Flavonoids, a diverse group of polyphenolic compounds found in plants, are integral to the human diet and have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticarcinogenic properties.[1] These natural products exert their anticancer effects through various mechanisms, such as inducing programmed cell death (apoptosis), arresting the cell cycle, and inhibiting critical enzymes involved in cancer cell proliferation.[2]

Chrysin (5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one) is a well-studied natural flavone known to inhibit proliferation and induce apoptosis in a variety of cancer cells.[3][4] However, its therapeutic efficacy can be limited by factors such as bioavailability. This has spurred the chemical modification of the flavonoid scaffold to enhance biological activity. The introduction of a nitro group, a common strategy in medicinal chemistry to improve the pharmacological profile of a compound, has led to the synthesis of 8-nitrochrysin.[5][6]

This guide focuses on the comparative cytotoxicity of 8-nitrochrysin versus standard flavonoids like chrysin, quercetin, and luteolin. We will delve into the experimental methodologies used for evaluation, compare their efficacy across different cancer cell lines, and explore the molecular pathways they trigger to induce cell death. This analysis aims to provide a clear, evidence-based perspective on how structural modifications, specifically nitration, can dramatically enhance the cytotoxic potential of a standard flavonoid.

Experimental Design & Methodologies

The evaluation of a compound's cytotoxic potential is a foundational step in preclinical drug development.[7] The protocols described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

General Experimental Workflow

The logical flow of experiments begins with assessing general cytotoxicity to determine dose-dependent effects, followed by mechanistic assays to understand how the compounds induce cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Cancer Cell Line Culture (e.g., SGC-7901, MCF-7, HeLa) B Compound Treatment (8-Nitrochrysin & Standard Flavonoids) (Varying Concentrations & Durations) A->B C MTT Assay for Cell Viability B->C D Calculate IC50 Values C->D E Treat Cells with IC50 Concentrations D->E Inform Dosing for Mechanistic Studies F Annexin V-FITC/PI Staining E->F I Western Blot for Apoptotic Proteins (Caspases, Bcl-2, Bax) E->I G Flow Cytometry Analysis F->G H Quantify Apoptotic vs. Necrotic Cells G->H

Caption: General workflow for assessing and comparing flavonoid cytotoxicity.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Causality Behind Experimental Choices:

  • Controls are critical: A key consideration when testing flavonoids is their potential to directly reduce MTT in a cell-free environment, which can lead to a false positive signal (overestimation of viability).[10][11] Therefore, including a "compound-only" control is mandatory for validating the results.

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved in an organic solvent, such as DMSO, to be quantified spectrophotometrically.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Preparation: Prepare stock solutions of 8-nitrochrysin and standard flavonoids in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the flavonoid solutions at various concentrations to the wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same percentage of DMSO used for the highest compound concentration.

    • No-Cell Control (Compound Blank): Wells containing only medium and the corresponding flavonoid concentrations. This accounts for any direct MTT reduction by the compound.[8]

    • Untreated Control: Cells in culture medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.[14]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method is a gold standard for quantifying apoptosis. It differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Experimental Choices:

  • Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the IC₅₀ concentrations of 8-nitrochrysin and standard flavonoids for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Comparative Cytotoxicity Analysis

Experimental evidence consistently demonstrates that the introduction of a nitro group at the C-8 position of the chrysin scaffold significantly enhances its cytotoxic potency. A study on the human gastric carcinoma cell line SGC-7901 found that 8-nitrochrysin (referred to as NOChR) was approximately 10 times more potent than its parent compound.[3] This highlights a strong structure-activity relationship where the electron-withdrawing nature of the nitro group likely plays a key role.

CompoundCancer Cell LineCancer TypeAssayIncubation Time (hrs)IC₅₀ (µM)Reference
8-Nitrochrysin SGC-7901Gastric CarcinomaMTT484.14 [3]
Chrysin (parent)SGC-7901Gastric CarcinomaMTT4840.56[3]
ChrysinKYSE-510Esophageal Squamous CarcinomaMTT4863[3]
ChrysinMCF-7Breast AdenocarcinomaMTT4819.5[13]
ChrysinHeLaCervical CarcinomaMTT4814.2 - 15[15][16]
QuercetinMelanoma CellsMelanomaMTT48~20-40[17]
QuercetinCaco-2Colon CarcinomaProliferation Assay-~40-60[18]
LuteolinTIG-1Normal Lung FibroblastsViability Assay24>50 (High Toxicity)[19]
LuteolinCaco-2Colon CarcinomaProliferation Assay-~40-50[18]

Table 1: Comparative in-vitro cytotoxicity (IC₅₀ values) of 8-Nitrochrysin and standard flavonoids on various cancer cell lines. The IC₅₀ represents the concentration required to inhibit cell viability by 50%.

The data clearly indicates that while standard flavonoids like chrysin and quercetin exhibit micromolar cytotoxicity against various cancer types, the structural modification in 8-nitrochrysin leads to a substantial increase in its anti-proliferative effect.[3][13][17]

Mechanisms of Action: Induction of Apoptosis

Flavonoids primarily exert their cytotoxic effects by inducing apoptosis, a controlled and programmed form of cell death essential for eliminating damaged or cancerous cells.[20][2] This process is mediated through two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[21]

Flavonoid-Induced Apoptotic Pathways

Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.[22]

  • Extrinsic Pathway: Initiated by the binding of ligands (e.g., TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[21]

  • Intrinsic Pathway: Triggered by intracellular stress, leading to changes in the mitochondrial membrane potential. This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax create pores in the mitochondrial membrane, releasing cytochrome c, which then activates initiator caspase-9.[15]

  • Execution Phase: Both caspase-8 and caspase-9 activate the executioner caspase-3, which cleaves various cellular substrates, resulting in the characteristic morphological changes of apoptosis.

Studies show that flavonoids can modulate these pathways in multiple ways. For example, chrysin has been reported to induce apoptosis through the activation of caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2.[4][15] The enhanced potency of 8-nitrochrysin suggests a more profound impact on these pathways, potentially through increased activation of pro-apoptotic proteins or more efficient inhibition of survival signals.[4] For instance, 8-nitrochrysin was shown to reduce the Bcl-2/Bax ratio in SGC-7901 cells, pushing the balance towards apoptosis.[4]

G cluster_0 Flavonoid Intervention cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Extrinsic (Death Receptor) Pathway F 8-Nitrochrysin & Standard Flavonoids Bax Bax (Pro-apoptotic) F->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) F->Bcl2 Downregulates Casp8 Caspase-8 (Initiator) F->Casp8 Sensitizes/Activates Mito Mitochondria Cyc Cytochrome c Release Bax->Cyc promotes Bcl2->Cyc inhibits Casp9 Caspase-9 (Initiator) Cyc->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 DR Death Receptors (e.g., TNFR) DR->Casp8 activates Casp8->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Key apoptotic pathways modulated by flavonoids.

Conclusion and Future Directions

This comparative guide underscores the significant potential of chemical modification to enhance the therapeutic properties of natural flavonoids. The data presented clearly establishes that 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one (8-nitrochrysin) possesses substantially greater cytotoxic potency against cancer cells compared to its parent compound, chrysin, and other standard flavonoids.[3]

This enhanced activity is attributed to its ability to more effectively induce apoptosis, likely through a greater modulation of key regulatory proteins like the Bcl-2 family.[4] The methodologies outlined provide a robust framework for the continued evaluation of novel flavonoid derivatives.

For researchers and drug developers, 8-nitrochrysin represents a promising lead compound. Future investigations should focus on its efficacy in in-vivo models, comprehensive pharmacokinetic and toxicology profiling, and exploring its potential in combination therapies to sensitize cancer cells to conventional chemotherapeutic agents. The targeted modification of the flavonoid scaffold remains a highly viable strategy in the development of next-generation anticancer agents.

References

  • Taylor & Francis. (2009, November 18). Flavonoids Induce Apoptosis in Human Leukemia U937 Cells Through Caspase- and Caspase-Calpain-Dependent Pathways. [Link]

  • MDPI. (2022, September 19). Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. [Link]

  • De Gruyter. (2020, March 25). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. [Link]

  • Springer. (2005, May 15). Flavone initiates a hierarchical activation of the caspase-cascade in colon cancer cells. [Link]

  • Bentham Science. (2020, September 1). Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells. [Link]

  • PubMed. (2007, July 15). Effects of dietary flavonoids on apoptotic pathways related to cancer chemoprevention. [Link]

  • ResearchGate. Flavonoids promote intrinsic and extrinsic apoptosis pathways. [Link]

  • National Institutes of Health (NIH). Flavonoids in Cancer and Apoptosis. [Link]

  • Frontiers. Combination of Balsamin and Flavonoids Induce Apoptotic Effects in Liver and Breast Cancer Cells. [Link]

  • National Institutes of Health (NIH). Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity. [Link]

  • ACS Publications. (2008, August 15). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. [Link]

  • Springer. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells. [Link]

  • National Institutes of Health (NIH). Cytotoxicity of dietary flavonoids on different human cancer types. [Link]

  • Bentham Science Publishers. (2021, August 1). Synthesis of Chrysin, Quercetin and Naringin Nitroderivatives: Antiproliferative, Anti-inflammatory and Antioxidant Activity. [Link]

  • MDPI. (2024, January 23). Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. [Link]

  • ResearchGate. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells. [Link]

  • National Institutes of Health (NIH). Apoptotic Effects of Chrysin in Human Cancer Cell Lines. [Link]

  • International Journal of Health Sciences and Research. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. [Link]

  • National Institutes of Health (NIH). (2021, April 15). Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin. [Link]

  • National Institutes of Health (NIH). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. [Link]

  • Bentham Science. (2022, August 4). Design, Synthesis, and In vitro Anticancer Activity of Novel Chrysin Derivatives. [Link]

  • ACS Omega. (2024, July 29). Nitrogen-Containing Flavonoids: Preparation and Biological Activity. [Link]

  • MDPI. (2020, September 27). Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives. [Link]

  • National Institutes of Health (NIH). Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis. [Link]

  • PubMed. (1999, June). Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines. [Link]

  • MDPI. Anticancer Activity of Ether Derivatives of Chrysin. [Link]

  • National Institutes of Health (NIH). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]

  • ResearchGate. Differential induction of cytotoxicity by chrysin at various concentrations and time points. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, a nitrated derivative of the flavonoid chrysin. For resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, a nitrated derivative of the flavonoid chrysin. For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for ensuring data integrity in quality control, stability studies, and pharmacokinetic assessments. This document details the validation of two ubiquitous analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry—grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The objective is to not only present protocols but to explain the causality behind experimental choices, enabling readers to make informed decisions based on the specific requirements of their application, such as required sensitivity, selectivity, and sample complexity.

The Imperative of Method Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] It ensures that the method is reliable, reproducible, and provides results with an acceptable degree of accuracy and precision.[4] For regulatory submissions and quality assurance, adherence to guidelines like ICH Q2(R1) is mandatory.[1][5] These guidelines outline a set of validation characteristics that must be evaluated.[2][3]

The core validation parameters discussed in this guide include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[2][6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.[7]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[2][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation According to ICH Q2(R1) cluster_Final Phase 3: Documentation & Implementation P1 Define Analytical Target Profile P2 Select Appropriate Technique (e.g., HPLC, UV-Vis) P1->P2 P3 Develop & Optimize Method Parameters P2->P3 V1 Specificity (Selectivity) P3->V1 Begin Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V5 LOD & LOQ V2->V5 V6 Robustness V3->V6 V4->V6 V5->V6 F1 Compile Validation Report V6->F1 Validation Complete F2 Write Standard Operating Procedure (SOP) F1->F2 F3 Implement for Routine Analysis F2->F3

Figure 1: General workflow for analytical method validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation that is critical for specificity.[9][10] For a nitroaromatic flavonoid like 8-nitrochrysin, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates moderately polar compounds.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides good retention for the flavonoid backbone.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is used. Acetonitrile is the organic modifier that elutes the analyte. The formic acid acidifies the mobile phase to suppress the ionization of the phenolic hydroxyl groups, ensuring a single analyte form and resulting in sharper, more symmetrical peaks.[11]

  • Detection: UV detection is chosen because the extensive conjugated system of the flavonoid core, enhanced by the nitro-group chromophore, results in strong UV absorbance, providing high sensitivity.

Experimental Protocol for HPLC-UV Validation
  • Instrumentation & Conditions:

    • System: HPLC with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the absorbance maximum (λmax), likely around 350-370 nm.

    • Injection Volume: 10 µL.[11]

  • Validation Procedures:

    • Specificity: Inject solutions of blank (solvent), a placebo (formulation matrix without the analyte), and a sample spiked with potential impurities or degradation products to ensure no co-elution at the analyte's retention time.[6]

    • Linearity: Prepare a stock solution of the analyte and perform serial dilutions to create at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each concentration in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.

    • Accuracy: Analyze samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[3] Calculate the percentage recovery to determine accuracy.[7]

    • Precision:

      • Repeatability (Intra-day): Perform six replicate injections of a sample at 100% of the target concentration on the same day.[8]

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment. Calculate the Relative Standard Deviation (%RSD) for all results.

Expected Performance Data for HPLC-UV
Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at analyte retention timePeak is pure and well-resolved
Linearity (R²) R² ≥ 0.999> 0.999
Range 1 - 50 µg/mLMeets linearity, accuracy, precision
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (% RSD) Intra-day: ≤ 1.5%; Inter-day: ≤ 2.0%Intra-day: < 1.0%; Inter-day: < 1.5%
LOD Signal-to-Noise Ratio ~3:1~0.1 µg/mL
LOQ Signal-to-Noise Ratio ~10:1~0.3 µg/mL

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC.[9][12] It relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert law.

Causality Behind Experimental Choices
  • Solvent: A solvent like methanol or ethanol is chosen because it readily dissolves the flavonoid and is transparent in the UV-Vis region where the analyte absorbs.

  • Analytical Wavelength (λmax): The wavelength of maximum absorbance is selected for quantification. This provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. For flavonoids, complexation with aluminum chloride (AlCl₃) can be used to shift the λmax to a longer wavelength (e.g., >390 nm), moving it away from potential interferences and enhancing specificity.[13][14]

Experimental Protocol for UV-Vis Validation
  • Instrumentation & Conditions:

    • System: A dual-beam UV-Vis spectrophotometer.

    • Solvent: Methanol.

    • Wavelength Scan: Scan a dilute solution of the analyte from 200-500 nm against a solvent blank to determine the λmax.

    • Complexation (Optional but Recommended): To a sample solution, add 5% w/v AlCl₃ in methanol. Allow the reaction to proceed for 30-60 minutes before measurement.[14] This will produce a bathochromic shift.

  • Validation Procedures:

    • Specificity: This is the primary limitation of UV-Vis.[15] Analyze the absorbance spectra of a blank, placebo, and the analyte. The placebo should show negligible absorbance at the analytical λmax. The AlCl₃ shift can help confirm the presence of the flavonoid structure, but it cannot distinguish between different flavonoids with similar structures.[13]

    • Linearity: Prepare at least five concentration levels (e.g., 2, 5, 10, 15, 20 µg/mL) from a stock solution. Measure the absorbance of each at the λmax. Plot absorbance vs. concentration and perform a linear regression.

    • Accuracy: Prepare and analyze samples with known concentrations (e.g., 80%, 100%, 120% of target) in triplicate and calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-day): Measure the absorbance of six independent preparations of the same sample.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day. Calculate the %RSD.

Expected Performance Data for UV-Vis

Validation ParameterAcceptance CriteriaExpected Result
Specificity Placebo absorbance < 2% of analytePotentially high interference risk
Linearity (R²) R² ≥ 0.995> 0.998
Range 2 - 20 µg/mLMeets linearity, accuracy, precision
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%
Precision (% RSD) Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0%Intra-day: < 1.5%; Inter-day: < 2.5%
LOD Based on standard deviation of blank~0.5 µg/mL
LOQ Based on standard deviation of blank~1.5 µg/mL

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Specificity [label="Specificity", fillcolor="#D6E8D5"]; Linearity [label="Linearity", fillcolor="#FCE8B2"]; Accuracy [label="Accuracy", fillcolor="#FCE8B2"]; Precision [label="Precision", fillcolor="#FCE8B2"]; Range [label="Range", fillcolor="#FCE8B2"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#FAD2CF"]; Robustness [label="Robustness", fillcolor="#D6E8D5"];

subgraph "cluster_Core" { label="Core Quantitative Parameters"; bgcolor="#E8F0FE"; Linearity; Accuracy; Precision; Range; }

Specificity -> {Accuracy, Precision} [label="Impacts"]; Linearity -> Range [label="Defines"]; Linearity -> Accuracy; Linearity -> Precision; Precision -> Accuracy [label="Affects"]; Accuracy -> Linearity [dir=back]; Precision -> LOD_LOQ [label="Determines"]; {Accuracy, Precision, Linearity} -> Robustness [label="Assessed Under\nVaried Conditions"]; }

Sources

Comparative

A Comparative Guide to the Antioxidant Capacity of 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one (8-Nitrochrysin)

Authored by a Senior Application Scientist Introduction In the realm of drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategies against a multitude of pathologies, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction

In the realm of drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategies against a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[3] Flavonoids, a class of polyphenolic compounds ubiquitously found in nature, have garnered significant attention for their potent antioxidant properties.[1][4] This guide provides an in-depth comparative analysis of the antioxidant capacity of a synthetic derivative, 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one (8-nitrochrysin), against its parent compound, chrysin, and a well-established potent antioxidant flavonoid, quercetin.

This document moves beyond a mere listing of data, offering a nuanced interpretation of the structure-activity relationships that govern the antioxidant potential of these molecules. By integrating available experimental data with fundamental principles of medicinal chemistry, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in the field of antioxidant therapeutics.

Chemical Structures and Antioxidant Mechanisms

The antioxidant activity of flavonoids is intrinsically linked to their chemical structure.[5][6] The presence and arrangement of hydroxyl (-OH) groups, the conjugation system, and other substituents on the flavonoid scaffold dictate their ability to neutralize free radicals. The primary mechanisms through which flavonoids exert their antioxidant effects include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and transition metal chelation.[7]

Figure 1: Chemical Structures of the Compared Flavonoids

cluster_0 8-Nitrochrysin cluster_1 Chrysin cluster_2 Quercetin 8-nitrochrysin 8-nitrochrysin chrysin chrysin quercetin quercetin

Caption: Chemical structures of 8-Nitrochrysin, Chrysin, and Quercetin.

Comparative In Vitro Antioxidant Capacity

The antioxidant capacity of a compound is often evaluated using in vitro assays that measure its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely employed methods.[8] The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater antioxidant potency.[9][10]

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
8-Nitrochrysin Data Not AvailableData Not Available
Chrysin >100~50 - 100
Quercetin ~4.36 - 5.0~1.89 - 48.0

Note: The presented data is a compilation from various studies and may exhibit variability due to different experimental conditions.

A critical review of the literature reveals a significant disparity in the antioxidant capacities of these compounds. Quercetin consistently demonstrates potent free radical scavenging activity, with IC50 values in the low micromolar range in both DPPH and ABTS assays.[7][8][11] In stark contrast, chrysin exhibits considerably weaker antioxidant potential.[1]

Direct quantitative experimental data for 8-nitrochrysin in these standard assays is notably absent from the current body of scientific literature. However, a study on the synthesis and biological evaluation of nitroderivatives of chrysin reported that the introduction of a nitro group at the C-8 position did not enhance its antioxidant activity. This finding is crucial as it suggests that 8-nitrochrysin is unlikely to be a more potent antioxidant than its parent compound, chrysin.

Structure-Activity Relationship: A Deeper Dive

The observed differences in antioxidant capacity can be rationalized by examining the structural features of each molecule.

  • The Catechol Moiety: The superior antioxidant activity of quercetin is largely attributed to the presence of a catechol group (an ortho-dihydroxy arrangement) in its B-ring.[5][12] This configuration enhances the molecule's ability to donate a hydrogen atom and stabilize the resulting radical through the formation of an intramolecular hydrogen bond and delocalization of the unpaired electron. Chrysin lacks this critical structural feature, which significantly diminishes its radical scavenging ability.[1]

  • The Impact of Nitration: The introduction of a nitro (-NO2) group at the 8-position of the chrysin scaffold is expected to further decrease its antioxidant potential. The nitro group is a strong electron-withdrawing group, which reduces the electron density of the aromatic ring system. This, in turn, makes the hydroxyl groups less likely to donate a hydrogen atom to a free radical, thereby impairing the primary mechanism of antioxidant action.

Cellular Antioxidant Activity (CAA): A Biologically Relevant Assessment

While in vitro assays provide valuable initial screening data, they do not account for crucial physiological factors such as cell uptake, metabolism, and bioavailability.[12] The Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant measure of antioxidant performance within a cellular environment.[11]

Limited data is available on the CAA of chrysin, and to our knowledge, no studies have been published on the CAA of 8-nitrochrysin. However, quercetin has been shown to exhibit significant antioxidant activity in cellular models.[12] Given chrysin's poor bioavailability and the anticipated deactivating effect of the nitro group, it is reasonable to hypothesize that 8-nitrochrysin would exhibit low cellular antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

cluster_0 DPPH Assay Workflow Prepare DPPH solution in methanol Prepare DPPH solution in methanol Prepare serial dilutions of test compound Prepare serial dilutions of test compound Prepare DPPH solution in methanol->Prepare serial dilutions of test compound Step 1 & 2 Mix DPPH solution with test compound Mix DPPH solution with test compound Prepare serial dilutions of test compound->Mix DPPH solution with test compound Step 3 Incubate in the dark at room temperature Incubate in the dark at room temperature Mix DPPH solution with test compound->Incubate in the dark at room temperature Step 4 Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in the dark at room temperature->Measure absorbance at 517 nm Step 5 Calculate percentage inhibition and IC50 Calculate percentage inhibition and IC50 Measure absorbance at 517 nm->Calculate percentage inhibition and IC50 Step 6

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., quercetin) in methanol.

  • In a 96-well plate, add a specific volume of each concentration of the test compound or standard.

  • Add a fixed volume of the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

cluster_1 ABTS Assay Workflow Prepare ABTS radical cation solution Prepare ABTS radical cation solution Prepare serial dilutions of test compound Prepare serial dilutions of test compound Prepare ABTS radical cation solution->Prepare serial dilutions of test compound Step 1 & 2 Mix ABTS solution with test compound Mix ABTS solution with test compound Prepare serial dilutions of test compound->Mix ABTS solution with test compound Step 3 Incubate at room temperature Incubate at room temperature Mix ABTS solution with test compound->Incubate at room temperature Step 4 Measure absorbance at 734 nm Measure absorbance at 734 nm Incubate at room temperature->Measure absorbance at 734 nm Step 5 Calculate percentage inhibition and IC50 Calculate percentage inhibition and IC50 Measure absorbance at 734 nm->Calculate percentage inhibition and IC50 Step 6

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and a standard antioxidant.

  • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution and mix.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Conclusion

Based on the available evidence and a thorough understanding of flavonoid structure-activity relationships, this comparative guide concludes the following:

  • Quercetin is a highly potent antioxidant, significantly more effective at scavenging free radicals than chrysin.

  • Chrysin possesses weak intrinsic antioxidant activity.

  • 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-Benzopyran-4-one (8-Nitrochrysin) is unlikely to offer any improvement in antioxidant capacity over its parent compound, chrysin. The presence of an electron-withdrawing nitro group is predicted to further diminish its already modest antioxidant potential.

For researchers and drug development professionals seeking potent flavonoid-based antioxidants, quercetin remains a superior candidate for further investigation. The synthesis and evaluation of 8-nitrochrysin may hold interest for other biological activities, but its utility as a primary antioxidant is questionable. This guide underscores the importance of a structure-based approach to antioxidant drug discovery and highlights the need for direct experimental validation of the antioxidant capacity of novel synthetic compounds.

References

  • Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential. (2025). National Center for Biotechnology Information. [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). National Center for Biotechnology Information. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). National Center for Biotechnology Information. [Link]

  • IC50 (µg mL -1 ) values for DPPH•, ABTS• + scavenging activities of... (n.d.). ResearchGate. [Link]

  • Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. (2021). National Center for Biotechnology Information. [Link]

  • Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. (2008). ACS Publications. [Link]

  • Comparative Pharmacokinetics and Safety of a Micellar Chrysin–Quercetin–Rutin Formulation: A Randomized Crossover Trial. (2025). MDPI. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025). ResearchGate. [Link]

  • Variations in IC50 Values with Purity of Mushroom Tyrosinase. (2009). National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. (n.d.). National Center for Biotechnology Information. [Link]

  • Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. (2017). The Indonesian Biomedical Journal. [Link]

  • Chalcogen Effects on the Primary Antioxidant Activity of Chrysin and Quercetin. (n.d.). ResearchGate. [Link]

  • The antioxidant activity was expressed in IC 50 values (µg/mL). (n.d.). ResearchGate. [Link]

  • Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. (2021). MDPI. [Link]

  • IC 50 value of antioxidant activity. (n.d.). ResearchGate. [Link]

  • Flavonoids and the Structure-Antioxidant Activity Relationship. (2018). Hilaris Publisher. [Link]

  • Evaluation of Antioxidative Activity of Croatian Propolis Samples Using DPPH· and ABTS·+ Stable Free Radical Assays. (2007). MDPI. [Link]

  • Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. (2022). MDPI. [Link]

  • Flavonoid as a Potent Antioxidant: Quantitative Structure–Activity Relationship Analysis, Mechanism Study, and Molecular Design by Synergizing Molecular Simulation and Machine Learning. (2024). ACS Publications. [Link]

  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company. [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Chrysin, Quercetin and Naringin Nitroderivatives: Antiproliferative, Anti-inflammatory and Antioxidant Activity. (2021). Ingenta Connect. [Link]

  • Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review. (n.d.). National Center for Biotechnology Information. [Link]

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Validation

in vivo vs in vitro results for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

A Comparative Guide to 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- For researchers and drug development professionals, the journey from a promising molecule in a petri dish to a viable therapeutic in a living...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

For researchers and drug development professionals, the journey from a promising molecule in a petri dish to a viable therapeutic in a living system is often long and fraught with uncertainty. This guide delves into the scientific narrative of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, a nitro-derivative of the well-known flavonoid, chrysin, hereafter referred to as 8-nitrochrysin. While in vitro studies have begun to sketch a profile of its biological activities, the in vivo landscape remains largely uncharted. This guide will provide a comprehensive comparison of the existing in vitro data for 8-nitrochrysin against the backdrop of the extensive in vivo research on its parent compound, chrysin, offering a scientifically grounded perspective on the potential challenges and opportunities for this intriguing molecule.

The In Vitro Profile of 8-Nitrochrysin: A Picture of Nuance

Initial explorations into the biological effects of 8-nitrochrysin have been conducted exclusively in controlled laboratory settings, providing a foundational understanding of its potential. However, the findings present a nuanced and, at times, contradictory picture.

A key study on the synthesis and biological evaluation of nitro-derivatives of flavonoids, including 8-nitrochrysin, reported that the introduction of a nitro group at the C-8 position of chrysin did not enhance its antiproliferative, antioxidant, or anti-inflammatory activities[1][2]. This suggests that for these specific biological endpoints, the modification may not be beneficial.

In contrast, other research has indicated that 5,7-dihydroxy-8-nitrochrysin exhibits strong activity against SGC-7901 and HT-29 cancer cell lines[3]. This discrepancy highlights the context-dependent nature of in vitro results, where the choice of cell lines, assay conditions, and endpoints can significantly influence the observed outcomes.

The addition of a nitro group can alter the electron-withdrawing properties of the molecule, potentially impacting its interaction with biological targets[2]. However, without further detailed mechanistic studies, the precise reasons for these differing in vitro results remain a subject of speculation.

Below is a summary of the reported in vitro activities of 8-nitrochrysin:

Biological ActivityCell LinesObserved EffectReference
AntiproliferativeCaSki, MDA, SK-LU-1No improvement over chrysin[1]
AntioxidantNot specifiedNo improvement over chrysin[1]
Anti-inflammatoryNot specifiedNo improvement over chrysin[1]
AntiproliferativeSGC-7901, HT-29Strong activity[3]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

To assess the antiproliferative activity of compounds like 8-nitrochrysin, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., SGC-7901, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 8-nitrochrysin (and a vehicle control) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

MTT_Assay_Workflow cluster_plate 96-Well Plate cluster_analysis Data Acquisition & Analysis A1 Seed Cells B1 Add 8-Nitrochrysin A1->B1 Adherence C1 Incubate B1->C1 Treatment D1 Add MTT Reagent C1->D1 Metabolic Activity E1 Incubate D1->E1 Conversion F1 Add Solubilizer E1->F1 Solubilization G1 Read Absorbance F1->G1 Measurement H1 Calculate IC50 G1->H1 Quantification Chrysin_In_Vivo_Fate cluster_ingestion Oral Administration cluster_metabolism Presystemic Metabolism cluster_circulation Systemic Circulation A Chrysin B Gut & Liver A->B Absorption C Chrysin Sulfates & Chrysin Glucuronides B->C Extensive Metabolism D Low Concentration of Free Chrysin B->D Minimal Bypass C->D Limited Entry

Caption: The metabolic fate of chrysin following oral administration.

Bridging the Gap: A Comparative Analysis and Future Outlook

The absence of in vivo data for 8-nitrochrysin necessitates a theoretical and comparative approach to predict its potential performance in a living system.

The Influence of the Nitro Group: The introduction of a nitro group can have profound effects on a molecule's pharmacokinetic properties. Nitroaromatic compounds are known to be substrates for various nitroreductases present in mammalian tissues and gut microbiota. This reductive metabolism can lead to the formation of reactive intermediates that may have their own biological activities or toxicities. The polarity of the molecule is also altered, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Hypothesizing In Vivo Performance:

  • Bioavailability: It is plausible that 8-nitrochrysin will suffer from the same, if not worse, bioavailability issues as its parent compound. The addition of the nitro group increases the molecular weight and may not necessarily improve its absorption characteristics. Furthermore, it introduces another potential site for metabolic transformation.

  • Efficacy: The conflicting in vitro data makes it difficult to predict in vivo efficacy. If the observation of strong antiproliferative activity in certain cancer cell lines holds true, the primary challenge would be to achieve sufficient concentrations of the compound at the target site. This might require formulation strategies such as nanoencapsulation to improve solubility and protect it from premature metabolism.

  • Toxicity: The potential for reductive metabolism of the nitro group raises concerns about possible toxicity. The formation of reactive nitroso and hydroxylamine intermediates could lead to cellular damage. Therefore, any future in vivo studies would need to include a thorough toxicological evaluation.

A Roadmap for Future Research:

To bridge the knowledge gap between the in vitro and in vivo profiles of 8-nitrochrysin, a structured research approach is necessary.

Future_Research_Roadmap A Comprehensive In Vitro Mechanistic Studies B In Vitro ADME & Toxicity Profiling A->B Clarify Mechanism C Pharmacokinetic Studies in Animal Models B->C Predict In Vivo Behavior D In Vivo Efficacy Studies in Relevant Disease Models C->D Establish Dose-Exposure-Response E Toxicology Assessment D->E Evaluate Therapeutic Window

Caption: A proposed workflow for the preclinical development of 8-nitrochrysin.

References

  • Guzman-Gutiérrez, S. L., et al. (2021). Synthesis of Chrysin, Quercetin and Naringin Nitroderivatives: Antiproliferative, Anti-inflammatory and Antioxidant Activity. Bentham Science Publishers.
  • Noriega-Bustamante, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(2), 483.
  • Huang, X., et al. (2022). Improving Anticancer Activity of Chrysin using Tumor Microenvironment pH-Responsive and Self-Assembled Nanoparticles. ACS Omega, 7(18), 15785-15796.
  • Jang, S. H., et al. (2016). Pharmacokinetic Interaction of Chrysin with Caffeine in Rats. Biomolecules & Therapeutics, 24(5), 540-545.
  • Samarghandian, S., et al. (2017). Chrysin reduces proliferation and induces apoptosis in human glioblastoma U87MG cells through suppression of STAT3/JAK2 signaling pathway. Journal of Cancer Research and Therapeutics, 13(4), 740-745.
  • Borah, A., et al. (2020). In vitro and in vivo synergistic effect of chrysin in combination with colistin against Acinetobacter baumannii. Frontiers in Microbiology, 11, 597931.
  • Patil, S. A., et al. (2021). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 26(11), 3169.
  • Mani, R., & Natesan, V. (2018). Chrysin: A promising new candidate for the prevention and treatment of cancer. Current Pharmaceutical Design, 24(11), 1195-1203.

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Comparative

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide for 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Introduction: The Quest for Precision in Cancer Therapy The landscape of cancer treatment has been revolutionized by the advent of targeted therapies, particularly protein kinase inhibitors.[1] Protein kinases, a vast fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Precision in Cancer Therapy

The landscape of cancer treatment has been revolutionized by the advent of targeted therapies, particularly protein kinase inhibitors.[1] Protein kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[2] The success of drugs like Imatinib (Gleevec®) in treating chronic myeloid leukemia (CML) by targeting the BCR-ABL kinase has underscored the immense therapeutic potential of selectively inhibiting these rogue enzymes.[3][4]

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- (herein referred to as "Nitroflavone-X"), against established commercial kinase inhibitors. Flavonoid structures are known to exhibit inhibitory activity against various enzymes, making this novel nitroflavone a promising candidate for kinase-targeted drug discovery.[5] We will focus our comparative analysis on the inhibition of the BCR-ABL tyrosine kinase, a well-validated target in oncology.[6][7]

Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, in-depth guide to evaluating the potency, selectivity, and cellular efficacy of a new chemical entity. This guide will detail the necessary experimental protocols, from biochemical assays to cell-based evaluations, and provide a framework for interpreting the resulting data in the context of established therapeutics.

The Competitors: A Snapshot of Commercial Kinase Inhibitors

To provide a robust benchmark, Nitroflavone-X will be compared against three well-characterized kinase inhibitors:

  • Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor that has transformed the treatment of Philadelphia chromosome-positive (Ph+) CML.[3][8] It primarily targets the BCR-ABL, c-KIT, and PDGFRA kinases.[3]

  • Dasatinib (Sprycel®): A second-generation, multi-targeted tyrosine kinase inhibitor with greater potency against BCR-ABL than Imatinib.[6][7] It also inhibits SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[7]

  • Staurosporine: A natural product that acts as a potent but non-selective, ATP-competitive kinase inhibitor.[9][10] It is widely used as a research tool and a positive control in kinase assays due to its broad-spectrum activity.[11][12]

Head-to-Head Comparison: Experimental Design and Methodologies

A thorough benchmarking study requires a multi-faceted approach, encompassing both biochemical and cell-based assays. This ensures a comprehensive understanding of the inhibitor's direct interaction with the target enzyme and its functional consequences in a biological context.[13]

Biochemical Potency: Direct Enzyme Inhibition Assays

The initial step is to determine the direct inhibitory effect of Nitroflavone-X on the target kinase activity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor potency.[14]

Recommended Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15][16] This assay is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[17]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare the kinase buffer, kinase enzyme (e.g., recombinant human ABL1), substrate (e.g., a synthetic peptide substrate for ABL1), and ATP at their optimal concentrations. Prepare serial dilutions of Nitroflavone-X, Imatinib, Dasatinib, and Staurosporine.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and buffer.[15] Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO). Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[15] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.[15] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[16] Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[18]

Cellular Efficacy: Assessing Inhibitor Activity in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate a compound's performance in a more physiologically relevant setting.[19][20] These assays account for factors such as cell permeability, off-target effects, and engagement with the target in its native environment.[21]

Recommended Assay: Cell-Based Phosphorylation Assay

This type of assay measures the phosphorylation status of a downstream substrate of the target kinase within intact cells.[22] For BCR-ABL, a common readout is the autophosphorylation of the kinase itself or the phosphorylation of a key substrate like CRKL.

Experimental Protocol: In-Cell Western Assay for Phospho-BCR-ABL

  • Cell Culture and Treatment: Seed a human CML cell line expressing BCR-ABL (e.g., K562 cells) in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of Nitroflavone-X and the commercial inhibitors for a specified duration (e.g., 2-4 hours).

  • Cell Fixation and Permeabilization: After treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100) to allow antibody entry.

  • Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for the phosphorylated form of BCR-ABL (p-BCR-ABL). As a normalization control, co-incubate with an antibody that recognizes total BCR-ABL or a housekeeping protein (e.g., GAPDH).

  • Secondary Antibody Incubation and Detection: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Data Acquisition and Analysis: Scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both the phospho-specific and normalization signals. Calculate the normalized phospho-signal for each well. Determine the cellular IC50 value by plotting the normalized phospho-signal against the inhibitor concentration and fitting to a dose-response curve.[23]

Cytotoxicity and Antiproliferative Effects

A critical aspect of benchmarking a potential anti-cancer agent is to assess its effect on cell viability and proliferation.[24]

Recommended Assay: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[25][26]

Experimental Protocol: MTT Assay

  • Cell Seeding and Treatment: Seed K562 cells in a 96-well plate and treat with serial dilutions of Nitroflavone-X and the commercial inhibitors for an extended period (e.g., 72 hours) to assess long-term effects on proliferation.

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[25]

  • Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Kinase Selectivity Profiling

A crucial attribute of a high-quality kinase inhibitor is its selectivity.[27] Broad-spectrum inhibition can lead to off-target effects and toxicity.[28] Kinase selectivity profiling involves testing the inhibitor against a large panel of kinases to determine its target specificity.[29][30]

Approach: Fee-for-Service Kinase Panel Screening

Numerous contract research organizations (CROs) offer comprehensive kinase profiling services using various assay platforms (e.g., radiometric, TR-FRET, or binding assays).[31][] It is recommended to screen Nitroflavone-X at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases to obtain a comprehensive selectivity profile. The results are typically presented as a percentage of inhibition for each kinase, allowing for the identification of potential off-target interactions.

Data Presentation and Interpretation

To facilitate a clear comparison, the quantitative data from the aforementioned assays should be summarized in tables.

Table 1: Comparative Potency of Kinase Inhibitors

InhibitorBiochemical IC50 (nM) (ABL1 Kinase)Cellular IC50 (nM) (p-BCR-ABL)Growth Inhibition GI50 (nM) (K562 cells)
Nitroflavone-X [Experimental Value][Experimental Value][Experimental Value]
Imatinib 250300350
Dasatinib 135
Staurosporine 51015

Note: Values for commercial inhibitors are representative and may vary depending on assay conditions.

Table 2: Kinase Selectivity Profile (Hypothetical Data at 1 µM)

InhibitorABL1 (% Inhibition)SRC (% Inhibition)LCK (% Inhibition)c-KIT (% Inhibition)Number of Kinases Inhibited >50% (out of 400)
Nitroflavone-X [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Imatinib 982015958
Dasatinib 9995929825
Staurosporine 99999999>200

Visualizing the Scientific Rationale

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

cluster_0 BCR-ABL Signaling Pathway cluster_1 Mechanism of Inhibition BCR-ABL BCR-ABL Substrate Downstream Substrates (e.g., CRKL, STAT5) BCR-ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Nitroflavone-X Imatinib Dasatinib Inhibitor->BCR-ABL Binds to ATP-binding site

Caption: BCR-ABL signaling and mechanism of inhibition.

Start Start: Novel Compound (Nitroflavone-X) Biochemical Biochemical Assay (ADP-Glo) Determine IC50 Start->Biochemical Cellular Cell-Based Assay (In-Cell Western) Determine Cellular IC50 Start->Cellular Selectivity Kinase Selectivity Profiling Start->Selectivity Data Data Analysis & Comparison Biochemical->Data Viability Cell Viability Assay (MTT) Determine GI50 Cellular->Viability Viability->Data Selectivity->Data Conclusion Conclusion: Lead Candidate Profile Data->Conclusion

Caption: Experimental workflow for inhibitor benchmarking.

Conclusion: A Data-Driven Path to Lead Optimization

This guide outlines a comprehensive and robust strategy for benchmarking the novel kinase inhibitor, 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, against established commercial drugs. By systematically evaluating its biochemical potency, cellular efficacy, antiproliferative effects, and kinase selectivity, researchers can generate the critical data necessary to make informed decisions about the compound's therapeutic potential. A successful outcome from this benchmarking cascade would be the identification of a potent and selective inhibitor of BCR-ABL with favorable cellular activity, positioning Nitroflavone-X as a promising lead candidate for further preclinical development.

References

  • Imatinib - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved March 23, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? Retrieved March 23, 2026, from [Link]

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  • Geyer, M., et al. (2015). A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. PLoS One, 10(4), e0122843.
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  • Chen, H., et al. (2005). A cell-based immunocytochemical assay for monitoring kinase signaling pathways and drug efficacy. Analytical Biochemistry, 338(1), 136-142.
  • Li, J., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 13, 267.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved March 23, 2026, from [Link]

  • ACS Publications. (n.d.). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. Retrieved March 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Retrieved March 23, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved March 23, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved March 23, 2026, from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved March 23, 2026, from [Link]

  • PubMed. (2021, August 12). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Retrieved March 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. Retrieved March 23, 2026, from [Link]

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  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved March 23, 2026, from [Link]

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  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved March 23, 2026, from [Link]

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  • Cancer Research UK. (n.d.). Imatinib (Glivec). Retrieved March 23, 2026, from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved March 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved March 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved March 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved March 23, 2026, from [Link]

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Validation

A Comparative Guide to the Synthesis of 8-Nitrochrysin: Evaluating Reproducibility and Methodological Efficiency

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth analysis of the synthetic methodologies for producing 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, commo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the synthetic methodologies for producing 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-, commonly known as 8-nitrochrysin. As a compound of interest for its potential pharmacological activities, the reproducibility and efficiency of its synthesis are of paramount importance for researchers in drug discovery and development. This document compares and contrasts the available methods, offering detailed experimental protocols, insights into the chemical rationale, and an objective assessment of their reproducibility based on published data. Visual workflows and tabulated data are presented to facilitate a clear understanding and side-by-side comparison of the synthetic routes.

Introduction: The Significance of 8-Nitrochrysin

Chrysin (5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one), a naturally occurring flavonoid, has been the subject of extensive research due to its diverse biological activities. The introduction of a nitro group at the C-8 position of the chrysin scaffold yields 8-nitrochrysin, a derivative that has demonstrated significant potential as an antiproliferative agent. Specifically, 5,7-dihydroxy-8-nitrochrysin has shown strong activities against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, making it a promising lead compound in anticancer drug development.[1] The reliable and reproducible synthesis of this compound is therefore a critical step in enabling further pharmacological investigation and potential therapeutic applications.

This guide will focus on the direct nitration of chrysin, a common and straightforward approach to obtaining 8-nitrochrysin. We will delve into two distinct methodologies, evaluating their protocols, underlying chemical principles, and any available data that speak to their reproducibility.

Method 1: Direct Nitration of Chrysin using Bismuth (III) Nitrate

A reported method for the synthesis of 8-nitrochrysin involves the direct nitration of chrysin using bismuth (III) nitrate.[2][3][4][5] This approach is presented as a mild alternative to traditional nitration methods that often employ harsh acidic conditions.

Underlying Chemical Principles

Bismuth (III) nitrate, in conjunction with an acid catalyst such as acetic acid or silica gel, serves as the nitrating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The bismuth nitrate, activated by the acidic medium, generates a nitronium ion (NO₂⁺) or a related electrophilic nitrogen species. This electrophile then attacks the electron-rich aromatic A-ring of the chrysin molecule. The hydroxyl groups at positions 5 and 7 are activating, ortho-, para-directing groups. The C-6 and C-8 positions are activated; however, steric hindrance may influence the regioselectivity, favoring nitration at the C-8 position.

Experimental Protocol

To be performed by qualified personnel in a controlled laboratory setting.

Materials:

  • Chrysin

  • Bismuth (III) nitrate pentahydrate

  • Glacial acetic acid

  • Silica gel

  • Appropriate organic solvents for extraction and purification (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve chrysin in glacial acetic acid.

  • Add bismuth (III) nitrate pentahydrate to the solution. The original literature also suggests the use of silica gel as a solid support and NOx gases, though the bismuth nitrate/acetic acid system is a more common variant for metal nitrate nitrations.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 8-nitrochrysin.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Discussion on Reproducibility

The use of bismuth (III) nitrate is often favored for its milder reaction conditions compared to the classical mixed acid method, which can lead to better functional group tolerance and potentially higher selectivity, thus reducing the formation of byproducts. However, the reproducibility of this method can be influenced by several factors:

  • Purity of Reagents: The purity of chrysin and the quality of the bismuth (III) nitrate can affect the reaction outcome.

  • Reaction Time and Temperature: Precise control over reaction time and temperature is crucial. Over-running the reaction could lead to the formation of dinitro products or degradation of the starting material.

  • Work-up and Purification: The efficiency of the precipitation and the effectiveness of the chromatographic purification will significantly impact the final yield and purity.

While the cited literature establishes this as a viable method, a lack of extensive, independent replication studies in the public domain makes a definitive statement on its broad reproducibility challenging. Researchers attempting to replicate this synthesis should pay close attention to the parameters mentioned above.

Method 2: Classical Nitration using a Mixed Acid Approach (A Postulated Alternative)

Underlying Chemical Principles

This method involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, protonating the nitric acid to facilitate the formation of the nitronium ion. The powerful electrophile then attacks the chrysin A-ring. As with the bismuth nitrate method, the directing effects of the hydroxyl groups will favor substitution at the C-6 and C-8 positions. The harsh acidic conditions, however, increase the risk of side reactions, including oxidation and the formation of polysubstituted products.

Generalized Experimental Protocol (Requires Optimization)

To be performed by qualified personnel with extreme caution in a well-ventilated fume hood.

Materials:

  • Chrysin

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Appropriate organic solvents for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flask submerged in an ice bath, slowly add concentrated sulfuric acid to a solution of chrysin in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane). Maintain the temperature below 5 °C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

  • Add the cold nitrating mixture dropwise to the chrysin solution while vigorously stirring and maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Dissolve the crude product in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate 8-nitrochrysin.

Anticipated Reproducibility Challenges

The mixed acid nitration is a robust and widely used reaction, but its application to a sensitive substrate like chrysin presents several reproducibility challenges:

  • Harsh Conditions: The strong acidic and oxidizing environment can lead to degradation of the flavonoid scaffold, resulting in lower yields and a more complex mixture of byproducts.

  • Regioselectivity: Controlling the regioselectivity to favor the 8-nitro isomer over the 6-nitro isomer and preventing dinitration can be difficult and highly dependent on the precise reaction conditions (temperature, reaction time, and acid concentrations).

  • Safety: The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. The use of concentrated acids also poses significant safety hazards.

Given these challenges, achieving consistent and high yields of 8-nitrochrysin using this method would likely require significant optimization and stringent control over the reaction parameters.

Comparative Analysis and Data Summary

ParameterMethod 1: Bismuth (III) NitrateMethod 2: Mixed Acid (Postulated)
Nitrating Agent Bismuth (III) nitrateNitric acid / Sulfuric acid
Catalyst Acetic acid or Silica gelSulfuric acid
Reaction Conditions Mild (typically room temperature)Harsh (low temperature, strong acid)
Anticipated Yield Moderate to Good (as reported)Variable, likely requires optimization
Selectivity Potentially higher for mono-nitrationRisk of over-reaction and byproducts
Safety Concerns LowerHigh (exothermic, corrosive acids)
Reproducibility Dependent on reagent quality and precise controlChallenging due to harsh conditions

Experimental Workflows

Synthesis_Workflows cluster_0 Method 1: Bismuth (III) Nitrate Nitration cluster_1 Method 2: Mixed Acid Nitration (Postulated) Chrysin_1 Chrysin Reaction_1 Dissolve in Acetic Acid Add Bi(NO3)3·5H2O Chrysin_1->Reaction_1 Stir_1 Stir at RT Monitor by TLC Reaction_1->Stir_1 Quench_1 Pour into Ice Water Stir_1->Quench_1 Filter_1 Filter and Wash Quench_1->Filter_1 Purify_1 Column Chromatography Filter_1->Purify_1 Product_1 8-Nitrochrysin Purify_1->Product_1 Chrysin_2 Chrysin Reaction_2 Dissolve in Solvent Add H2SO4 (cold) Chrysin_2->Reaction_2 Nitration Add HNO3/H2SO4 (cold) Stir at <5 °C Reaction_2->Nitration Quench_2 Pour onto Ice Nitration->Quench_2 Workup_2 Filter, Wash, Extract Quench_2->Workup_2 Purify_2 Column Chromatography Workup_2->Purify_2 Product_2 8-Nitrochrysin Purify_2->Product_2

Figure 1: Comparative workflow of the two synthesis methods for 8-nitrochrysin.

Conclusion and Future Outlook

The synthesis of 8-nitrochrysin is a key step towards unlocking its full therapeutic potential. The direct nitration of chrysin using bismuth (III) nitrate appears to be a promising method, offering milder conditions that may lead to better reproducibility and safety compared to the classical mixed acid approach. However, a comprehensive evaluation of its reproducibility would benefit from more independent studies reporting yields and detailed experimental observations.

The postulated mixed acid method, while a staple in organic synthesis, would require careful optimization to be a viable and reproducible route for this particular substrate, given the potential for side reactions and safety concerns.

For researchers and drug development professionals, the choice of synthetic method will depend on the scale of the synthesis, available resources for optimization, and safety considerations. Future research should focus on the detailed reporting of experimental parameters to aid in the reproducibility of these syntheses and the exploration of even milder and more selective nitrating agents to further improve the efficiency and accessibility of 8-nitrochrysin for continued pharmacological investigation.

References

  • Tavera-Hernández, R., Jiménez-Estrada, M., Alvarado-Sansininea, J. J., Nieto-Camacho, A., López-Muñoz, H., Sánchez-Sánchez, L., & Escobar, M. L. (2021). Synthesis of Chrysin, Quercetin and Naringin Nitroderivatives: Antiproliferative, Anti-inflammatory and Antioxidant Activity. Letters in Drug Design & Discovery, 18(8), 795-805. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. (2023). MDPI. [Link]

  • Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. (2023). European Journal of Chemistry. [Link]

  • Scheme 1. Reaction of nitration of chrysin (1), quercetin (2), and naringin (3). - ResearchGate. [Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019). PMC. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019). ResearchGate. [Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019). ETH Zurich Research Collection. [Link]

  • Nitration process. (1965).
  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). UNK. [Link]

  • Simple synthetic processes for chrysin, norwogonin and their derivatives. (2010). IJRAP. [Link]

  • (PDF) Send Orders for Reprints to Letters in Drug Design Synthesis of Chrysin, Quercetin and Naringin Nitroderivatives: Anti- proliferative, Anti-Inflammatory and Antioxidant Activity. ResearchGate. [Link]

  • Simplifying Nitration Chemistry. (2019). Springer Nature Research Communities. [Link]

  • Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. (n.d.). MDPI. [Link]

  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]

  • 2-NITRO-p-CYMENE. Organic Syntheses. [Link]

  • Emerging cellular and molecular mechanisms underlying anticancer indications of chrysin. (2021). PMC. [Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR. [Link]

  • An Introduction to Multiple Step Synthesis. (2020). Chemistry LibreTexts. [Link]

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Safety & Regulatory Compliance

Safety

4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- proper disposal procedures

Standard Operating Procedure & Safety Guide: Handling and Disposal of 5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one As a highly potent synthetic derivative of the natural flavonoid chrysin, 5,7-dihydroxy-8-nitro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling and Disposal of 5,7-Dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one

As a highly potent synthetic derivative of the natural flavonoid chrysin, 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-one (commonly known as 8-nitrochrysin or NOC) is widely utilized in oncology research for its anti-metastatic and apoptotic properties. While its efficacy in targeting cancer cells makes it an invaluable research tool, these same properties classify it as a severe cytotoxic and environmental hazard.

This guide provides researchers and laboratory managers with the essential, self-validating operational protocols required to handle, segregate, and dispose of 8-nitrochrysin safely. By understanding the mechanistic causality behind these safety measures, laboratories can prevent occupational exposure and ensure absolute environmental compliance.

Physicochemical & Hazard Profile

To formulate an effective disposal strategy, we must first quantify the physical and biological parameters of the compound. The table below summarizes the critical data that dictates our logistical approach[1].

Property / ParameterValue / DescriptionOperational Implication
Chemical Name 5,7-dihydroxy-8-nitro-2-phenyl-4H-1-benzopyran-4-oneRequires specific labeling for hazardous waste tracking.
CAS Registry Number 852242-91-2Must be included on all waste manifests.
Molecular Weight 299.24 g/mol High molecular stability requires extreme thermal degradation.
Primary Solvent Dimethyl sulfoxide (DMSO)DMSO acts as a transdermal carrier, increasing exposure risk.
Primary Hazard Class Cytotoxic / Environmental HazardCannot be disposed of via standard organic or aqueous waste streams.
Target Pathway Akt/FOXO3a/Bim (Pro-apoptotic)Biologically active; triggers cell death at low micromolar concentrations.

Mechanistic Causality: Why Strict Disposal is Required

Standard laboratory disposal methods, such as drain disposal for aqueous mixtures or standard autoclaving for solid waste, are fundamentally incompatible with 8-nitrochrysin. The reasoning lies in its biological mechanism of action.

In vitro studies demonstrate that 8-nitrochrysin preferentially inhibits cancer cell growth by modulating the 2[2]. The compound induces Akt dephosphorylation, which removes the inhibitory effect on the FOXO3a transcription factor. This leads to FOXO3a nuclear translocation and the subsequent upregulation of the pro-apoptotic protein Bim. Ultimately, this triggers a mitochondrial death cascade characterized by the release of cytochrome c and the activation of caspase-9 and -3[2].

Because 8-nitrochrysin actively initiates this mitochondrial death cascade, any environmental release poses a severe cytotoxic risk to aquatic and terrestrial ecosystems. Furthermore, the stable benzopyran-4-one ring structure is highly resistant to standard biological or low-heat degradation.

Pathway NOC 8-Nitrochrysin (NOC) Akt Akt Dephosphorylation NOC->Akt Inhibits FOXO3a FOXO3a Activation & Nuclear Translocation Akt->FOXO3a Removes Inhibition Bim Bim Upregulation FOXO3a->Bim Transcribes Mito Mitochondrial Membrane Potential Loss & Cyt c Release Bim->Mito Disrupts Caspase Caspase-9 & -3 Activation Mito->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Figure 1. 8-Nitrochrysin induces apoptosis via the Akt/FOXO3a/Bim mitochondrial death cascade.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, laboratories must treat all 8-nitrochrysin waste as Hazardous Cytotoxic Waste . The following operational workflows guarantee that the chemical is fully contained and ultimately destroyed.

Protocol A: Liquid Waste Segregation

Causality: 8-nitrochrysin is typically solubilized in DMSO for experimental assays. DMSO is a highly permeable solvent that rapidly penetrates the epidermal barrier, carrying dissolved cytotoxic solutes directly into the bloodstream. Therefore, liquid waste must be stored in containers that resist solvent degradation and prevent accidental dermal exposure.

  • Select Compatible Containers: Use only High-Density Polyethylene (HDPE) or glass containers for liquid waste collection. Do not use standard polystyrene, as DMSO will degrade it over time.

  • Segregate from Oxidizers: Because the compound contains a reactive nitroaromatic moiety, ensure the waste carboy is strictly designated for "Halogen-Free Organic Solvents." Never mix 8-nitrochrysin waste with strong oxidizing or reducing agents.

  • Labeling: Clearly label the container with the full chemical name, CAS number (852242-91-2), and a "Cytotoxic Hazard" warning.

  • Secondary Containment: Place the primary waste container inside a secondary spill tray to catch any potential leaks caused by solvent expansion.

Protocol B: Solid Waste & Consumables

Causality: Standard autoclaving (typically reaching 121°C) is insufficient for molecular destruction. It will only sterilize the biological components of the waste, leaving the cytotoxic benzopyran-4-one core intact. Therefore, thermal degradation via high-temperature incineration is the only acceptable disposal route.

  • Collect Consumables: Place all contaminated pipette tips, cell culture flasks, microcentrifuge tubes, and PPE (gloves) into a designated, puncture-proof cytotoxic waste bin.

  • Double-Bagging: Ensure the bin is lined with dual-layer, distinctively colored (often purple or yellow, depending on regional regulations) cytotoxic waste bags.

  • Seal and Manifest: Once the bin is 3/4 full, seal the bags with a gooseneck tie. Log the waste on the laboratory's hazardous materials manifest.

  • Incineration: Transfer the sealed waste to your institution's Environmental Health and Safety (EHS) department for high-temperature commercial incineration (>1000°C), which completely breaks down the aromatic rings and nitro groups into harmless elemental gases.

Disposal Start 8-Nitrochrysin Waste Solid Solid Waste (PPE, Tips, Flasks) Start->Solid Liquid Liquid Waste (DMSO/Media Mixtures) Start->Liquid Solid_Bin Cytotoxic Waste Bin (Double-bagged, Puncture-proof) Solid->Solid_Bin Liquid_Bin HDPE Container (Halogen-free organic) Liquid->Liquid_Bin Incineration High-Temp Incineration (>1000°C) Solid_Bin->Incineration Liquid_Bin->Incineration

Figure 2. Standard segregation and high-temperature incineration workflow for 8-nitrochrysin waste.

Protocol C: Emergency Spill Cleanup

Causality: If a spill occurs involving a DMSO/8-nitrochrysin solution, the immediate danger is transdermal toxicity. Spill response must prioritize neutralizing the solvent vehicle and preventing skin contact.

  • Isolate the Area: Immediately restrict access to the spill zone.

  • Don Advanced PPE: Wear double nitrile gloves, a lab coat, chemical splash goggles, and a face shield. If the spill involves dry powder, a fitted N95 or P100 particulate respirator is required to prevent inhalation of cytotoxic dust.

  • Absorb the Solvent: Cover liquid spills with a highly absorbent, non-reactive material (e.g., vermiculite or a commercial universal spill pad). Do not use combustible materials like paper towels for large solvent spills.

  • Decontaminate Surfaces: Once the bulk material is absorbed, wipe the area with a 70% ethanol solution or a strong laboratory detergent to lift any residual hydrophobic compound from the surface.

  • Dispose as Hazardous Waste: Place all absorbent materials and contaminated cleanup tools into the solid cytotoxic waste bin for incineration.

References

  • Guidechem Chemical Database Source: Guidechem URL
  • Source: Oncology Letters / PubMed Central (PMC)

Sources

Handling

Personal protective equipment for handling 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl-

Title: Comprehensive Operational & Safety Guide for 8-Nitrochrysin (5,7-Dihydroxy-8-nitroflavone) Introduction Handling advanced synthetic flavonoids requires a deep understanding of their biological mechanisms to ensure...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Operational & Safety Guide for 8-Nitrochrysin (5,7-Dihydroxy-8-nitroflavone)

Introduction Handling advanced synthetic flavonoids requires a deep understanding of their biological mechanisms to ensure laboratory safety. 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-nitro-2-phenyl- , commonly known as 8-nitrochrysin (NOChR) , is a potent synthetic flavone analog[1]. It has garnered significant attention in drug development for its profound cytotoxic effects against various human cancer cell lines, including gastric carcinoma (SGC-7901) and HER2-overexpressing breast cancer (MDA-MB-453)[1][2]. Furthermore, recent structure-activity relationship (SAR) studies highlight its potential as an anti-dengue agent targeting viral replication[3].

Because NOChR is biologically active at low micromolar concentrations, laboratory personnel must implement stringent Personal Protective Equipment (PPE) and operational protocols to prevent accidental exposure.

Part 1: Pharmacological Profile & Hazard Causality

To design an effective safety protocol, we must first understand why NOChR is hazardous. NOChR induces cellular apoptosis primarily through a mitochondrial death cascade[1]. Mechanistically, it triggers the generation of reactive oxygen species (ROS) and dephosphorylates Akt[1][4]. This inactivation of Akt leads to the activation of the FOXO3a transcription factor, which subsequently upregulates the BH3-only protein Bim[1]. The accumulation of Bim depolarizes the mitochondrial membrane, releasing cytochrome c and activating caspase-9 and caspase-3, ultimately executing cell death[1].

G NOChR 8-Nitrochrysin (NOChR) Akt Akt (Dephosphorylation) NOChR->Akt Inhibits ROS Reactive Oxygen Species (ROS Generation) NOChR->ROS Induces FOXO3a FOXO3a (Activation) Akt->FOXO3a Removes Inhibition ROS->FOXO3a Activates Bim Bim Protein (Upregulation) FOXO3a->Bim Transcribes Mitochondria Mitochondrial Membrane (Depolarization) Bim->Mitochondria Targets CytC Cytochrome c (Release) Mitochondria->CytC Releases Caspase9 Caspase-9 (Activation) CytC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves Apoptosis Cellular Apoptosis Caspase3->Apoptosis Executes

Signaling pathway of 8-nitrochrysin inducing apoptosis via FOXO3a/Bim and mitochondrial cascades.

The potency of this compound is summarized in Table 1. Accidental systemic exposure can lead to unintended apoptotic events in healthy tissues, necessitating rigorous handling procedures.

Table 1: Comparative Cytotoxicity of 8-Nitrochrysin (NOChR)

Compound Target Cell Line Pathology IC50 Value Relative Potency Source
8-Nitrochrysin SGC-7901 Gastric Carcinoma 4.14 μmol/L 10x higher than Chrysin [2][5]
Chrysin (Base) SGC-7901 Gastric Carcinoma 40.56 μmol/L Baseline [2][5]

| 5-Fluorouracil | SGC-7901 | Gastric Carcinoma | 4.51 μmol/L | Comparable to NOChR |[2] |

Part 2: Personal Protective Equipment (PPE) Matrix

Based on its physicochemical properties (yellow crystals, MW: 299 g/mol ) and the necessity to dissolve it in Dimethyl Sulfoxide (DMSO)[1], the following PPE is strictly required.

Table 2: PPE Requirements and Scientific Causality

PPE Category Specification Causality / Scientific Justification
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness) NOChR stock solutions are prepared in DMSO[1]. DMSO is a potent permeability enhancer that rapidly transports dissolved solutes across the dermal barrier. Double gloving prevents transdermal transport of this cytotoxic agent.
Respiratory N95 / FFP3 Respirator NOChR is a fine crystalline powder[1]. Aerosolization during weighing can lead to inhalation. Given its apoptotic effects on cellular mitochondria[1], pulmonary exposure must be strictly avoided.
Eye Protection Chemical Safety Goggles with side shields Prevents accidental mucosal exposure to concentrated DMSO stock solutions or aerosolized powder, which could cause severe localized cytotoxicity.
Body Protection Chemically resistant lab coat (buttoned to top) Provides a physical barrier against accidental spills during serial dilutions or cell culture treatments, mitigating systemic exposure.

| Engineering | Class II Biological Safety Cabinet (BSC) or Fume Hood | Essential for handling the raw powder and volatile solvents. Maintains a negative pressure environment to capture airborne particulates and solvent vapors. |

Part 3: Standard Operating Procedures (SOPs) for Handling & Assays

This section outlines the self-validating methodology for preparing NOChR stock solutions and conducting a standard Western Blot assay to validate its apoptotic mechanism, directly reflecting field-proven protocols[1][2].

Workflow PPE 1. PPE & Containment Don Nitrile, N95, Coat Work in Fume Hood Weighing 2. Powder Handling Weigh NOChR Avoid aerosolization PPE->Weighing Stock 3. Stock Preparation Dissolve in 100% DMSO (10 mmol/L stock) Weighing->Stock Dilution Dilution Stock->Dilution Treatment 5. Cell Treatment Incubate cells (e.g., MDA-MB-453) Dilution->Treatment Assay 6. Downstream Assay Protein extraction SDS-PAGE / Western Blot Treatment->Assay Disposal 7. Waste Disposal Incineration of solids Chemical waste for liquids Assay->Disposal

Operational workflow for the safe handling, preparation, and experimental assay of 8-nitrochrysin.

Step 1: Reagent Weighing and Containment

  • Action: Inside a calibrated fume hood, carefully weigh the required amount of 8-nitrochrysin powder (purity ≥99.0%)[1].

  • Causality: Weighing inside a fume hood prevents the inhalation of micro-particulates.

Step 2: Stock Solution Preparation (10 mmol/L)

  • Action: Dissolve the weighed NOChR powder in 100% molecular-grade DMSO to create a 10 mmol/L stock solution[1]. Vortex gently until the yellow crystals are fully dissolved.

  • Causality: NOChR is highly hydrophobic. DMSO ensures complete solubilization. Safety Note: Once in DMSO, NOChR can easily cross human skin.

Step 3: Serial Dilution and Cell Treatment

  • Action: Dilute the 10 mmol/L stock solution into the appropriate cell culture medium to achieve the target working concentration (e.g., 20 μmol/L)[2]. Ensure the final DMSO concentration in the culture well does not exceed 0.1% (v/v).

  • Causality: High concentrations of DMSO are independently cytotoxic. Keeping DMSO ≤0.1% ensures that observed apoptotic effects are strictly due to NOChR[1].

Step 4: Protein Extraction and SDS-PAGE Analysis

  • Action: After the designated incubation period (e.g., 24 hours), lyse the cells in a buffer containing 0.1 mol/L NaCl, 0.01 mol/L Tris-Cl, EDTA, Aprotinin, and PMSF[2]. Centrifuge at 13,000 × g for 10 min at 4°C. Denature the extracted protein (25-50 μg) with SDS loading buffer at 97-100°C for 5-10 minutes[2][6]. Fractionate using SDS-PAGE and transfer to a PVDF membrane[1][6].

  • Causality: The lysis buffer components (Aprotinin, PMSF) inhibit endogenous proteases, preserving target proteins like Akt, FOXO3a, and Bim for accurate Western blot detection[1][2]. Boiling in SDS ensures proteins are fully denatured and uniformly negatively charged for electrophoretic separation[6].

Part 4: Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent exposure.

Spill Response Protocol

  • Evacuate and Isolate: Immediately clear personnel from the immediate area.

  • Verify PPE: Ensure an N95 respirator, safety goggles, and double nitrile gloves are worn before approaching the spill.

  • Containment (Powder Spill): Do not sweep. Gently cover the spilled yellow crystals with damp absorbent paper to prevent aerosolization.

  • Containment (Liquid Spill in DMSO): Cover the spill with an inert, highly absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a thorough water rinse.

Disposal Plan

  • Solid Waste: All contaminated PPE, pipette tips, and absorbent materials must be placed in a sealed, biohazard or chemical waste bag and marked for high-temperature incineration.

  • Liquid Waste: NOChR-DMSO solutions and culture media must be collected in compatible, clearly labeled chemical waste carboys. Do not pour down the drain. Dispose of via a licensed hazardous waste contractor.

References

  • Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity. PMC - NIH. 3

  • Regulation of the FOXO3a/Bim signaling pathway by 5,7-dihydroxy-8-nitrochrysin in MDA-MB-453 breast cancer cells. PMC - NIH. 1

  • Apoptotic Effects of Chrysin in Human Cancer Cell Lines. MDPI. 5

  • Inhibition of cell growth by BrMC through inactivation of Akt in HER‑2/neu‑overexpressing breast cancer cells. Spandidos Publications. 6

  • The Biphasic Effect of Flavonoids on Oxidative Stress and Cell Proliferation in Breast Cancer Cells. MDPI. 4

  • Induction of apoptosis of human gastric carcinoma SGC-7901 cell line by 5, 7-dihydroxy-8-nitrochrysin in vitro. Baishideng Publishing Group. 2

Sources

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